Product packaging for Leelamine Hydrochloride(Cat. No.:CAS No. 16496-99-4)

Leelamine Hydrochloride

Cat. No.: B134503
CAS No.: 16496-99-4
M. Wt: 321.9 g/mol
InChI Key: CVPQLGCAWUAYPF-WFBUOHSLSA-N
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Description

Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [3H]-CP55940 at a concentration of 10 µM. Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.>Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32ClN B134503 Leelamine Hydrochloride CAS No. 16496-99-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPQLGCAWUAYPF-WFBUOHSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587872
Record name Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10587872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-99-4, 99306-87-3
Record name Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Dehydroabietylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

What is the mechanism of action of Leelamine Hydrochloride?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Leelamine Hydrochloride

Executive Summary

This compound is a naturally derived diterpene amine, extracted from the bark of pine trees, that has garnered significant scientific interest for its potent anti-cancer properties.[1][2][3][4] Its primary mechanism of action is rooted in its physicochemical properties as a lysosomotropic agent.[1][2] As a weakly basic and lipophilic molecule, leelamine readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[1][4] This sequestration initiates a cascade of cellular events, the most critical of which is the potent inhibition of intracellular cholesterol transport.[5][6][7] By directly binding to the Niemann-Pick C1 (NPC1) protein, leelamine blocks the egress of cholesterol from lysosomes, leading to its accumulation within these organelles and a subsequent depletion of available cholesterol for essential cellular functions.[1][5][8] This disruption of cholesterol homeostasis has profound downstream consequences, leading to the shutdown of multiple oncogenic signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including the PI3K/AKT, STAT3, and MAPK cascades.[1][2][5] The cellular fallout includes the inhibition of autophagy, suppression of receptor-mediated endocytosis, and induction of apoptosis, establishing leelamine as a multi-faceted agent that targets fundamental cancer cell processes.[1][2][6]

Core Mechanism: Lysosomotropism and Inhibition of Cholesterol Egress

The foundational mechanism of leelamine's activity is its lysosomotropic nature. Its primary amino group and lipophilic structure allow it to permeate cell membranes and become protonated and trapped within acidic organelles, primarily late endosomes and lysosomes.[1][4]

  • Lysosomal Accumulation : As a weak base with a calculated pKa of 9.9, leelamine is predicted to be a lysosomotropic compound.[2] Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the primary amine group becomes protonated, preventing the molecule from diffusing back across the lysosomal membrane, leading to its significant accumulation.[1]

  • NPC1 Protein Binding : The direct molecular target of leelamine within the lysosome is the Niemann-Pick C1 (NPC1) protein, a critical component of the machinery that exports cholesterol out of the lysosome.[1][5] Molecular docking analyses suggest that leelamine binds to the cholesterol-binding pocket of NPC1.[5][8]

  • Inhibition of Cholesterol Transport : By binding to NPC1, leelamine appears to competitively inhibit the binding and transport of cholesterol from the lysosome to the cytoplasm.[5][8] This blockade results in a cellular phenotype mimicking Niemann-Pick type C disease, characterized by the massive accumulation of unesterified cholesterol within lysosomes and late endosomes.[1][2] This sequestration makes cholesterol unavailable for other cellular processes.[5][9]

Caption: Core mechanism of Leelamine HCl action in the lysosome.

Disruption of Downstream Oncogenic Signaling Pathways

The sequestration of cholesterol profoundly impacts cellular signaling, as cholesterol is an integral component of cell membranes and essential for the function of membrane-associated proteins and signaling platforms. Leelamine's disruption of cholesterol availability leads to the inhibition of several key oncogenic pathways.[5]

  • Receptor Tyrosine Kinases (RTKs) : The lack of available cholesterol inhibits receptor-mediated endocytosis and endosome trafficking.[1][6][9] This disrupts the normal lifecycle of RTKs, causing their aberrant accumulation and leading to a shutdown of their downstream signaling.[2][6]

  • PI3K/AKT/mTOR Pathway : This critical survival pathway is inhibited following leelamine treatment. The disruption of RTK signaling and potential changes in membrane fluidity contribute to the decreased phosphorylation and activation of AKT and downstream effectors like mTOR.[1][5]

  • STAT3 Pathway : Leelamine treatment leads to the inhibition of STAT3 signaling. This, in turn, downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis.[1][5]

  • MAPK/ERK Pathway : This pathway, crucial for proliferation, is also suppressed by leelamine, downstream of the disruption in RTK and endosomal trafficking.[2][5]

Leelamine Leelamine HCl Cholesterol Cholesterol Transport Inhibition Leelamine->Cholesterol Endocytosis Receptor-Mediated Endocytosis Disrupted Cholesterol->Endocytosis RTK RTK Signaling Endocytosis->RTK Inhibition PI3K PI3K/AKT/mTOR Pathway RTK->PI3K STAT3 STAT3 Pathway RTK->STAT3 MAPK MAPK/ERK Pathway RTK->MAPK Survival Cell Proliferation & Survival PI3K->Survival Inhibition Bcl2 Bcl-2, Bcl-xL Expression STAT3->Bcl2 Inhibition MAPK->Survival Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Promotion

Caption: Downstream signaling pathways inhibited by Leelamine HCl.

Quantitative Data Summary

The anti-cancer efficacy of leelamine and its derivatives has been quantified through IC50 values across various cancer cell lines.

CompoundCell LineIC50 (µmol/L)Target/Effect NotedReference
Leelamine UACC 903 (Melanoma)1.35 ± 0.1NPC1 Targeting[10]
1205 Lu (Melanoma)1.93 ± 0.2NPC1 Targeting[10]
Derivative 5a (Trifluoro acetyl) UACC 903 (Melanoma)1.2Maintained activity[4][5]
1205 Lu (Melanoma)2.0Maintained activity[4][5]
Derivative 5b (Tribromo acetyl) UACC 903 (Melanoma)1.0Maintained activity[4][5]
1205 Lu (Melanoma)1.8Maintained activity[4][5]
Derivative 5c (Acetyl) UACC 903 (Melanoma)89.4Lost activity[4][5]
1205 Lu (Melanoma)> 100Lost activity[4][5]
Derivative 5d (Benzoyl) UACC 903 (Melanoma)> 100Lost activity[4][5]
1205 Lu (Melanoma)> 100Lost activity[4][5]
Leelamine General9.5Pyruvate Dehydrogenase Kinase (PDK) Inhibition[7]

Experimental Protocols

The elucidation of leelamine's mechanism of action has been supported by a variety of experimental techniques.

Western Blotting for Signaling Pathway Analysis
  • Objective : To determine the effect of leelamine on the phosphorylation status and expression levels of key proteins in oncogenic signaling pathways (e.g., AKT, ERK, STAT3) and autophagy (LC3B, p62).[2][5]

  • Methodology :

    • Cancer cells (e.g., UACC 903 melanoma) are seeded and allowed to adhere overnight.

    • Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified time period (e.g., 24-48 hours).

    • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is quantified using a BCA assay.

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes are incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT, ERK, STAT3, as well as LC3B, p62, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.[2]

Lysosomotropism and Cholesterol Dependence Assays
  • Objective : To confirm that leelamine's activity is dependent on lysosomal acidification and the subsequent disruption of cholesterol homeostasis.[2][6]

  • Methodology :

    • H+-ATPase Inhibition : To test for lysosomotropism, cells are pre-treated with a vacuolar H+-ATPase inhibitor, such as 10 nM Bafilomycin A1 (BafA1), for 1-2 hours.[2] BafA1 prevents the acidification of lysosomes. Leelamine is then added, and cell viability is assessed after 24-48 hours. A rescue from leelamine-induced cell death by BafA1 indicates the activity is dependent on lysosomal accumulation.[4][5]

    • Cholesterol Depletion : To confirm the role of cholesterol accumulation, cells are co-treated with leelamine and a cholesterol-depleting agent, such as β-cyclodextrin.[2][6] Attenuation of leelamine-mediated cell death by β-cyclodextrin demonstrates that cholesterol accumulation is a key trigger for the cytotoxic effects.[6]

Transmission Electron Microscopy (TEM)
  • Objective : To visualize the ultrastructural changes in cancer cells induced by leelamine treatment.[2][6]

  • Methodology :

    • Cells are treated with leelamine or DMSO for a specified time.

    • Cells are fixed with a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.

    • Post-fixation is performed with osmium tetroxide.

    • Samples are dehydrated through a graded series of ethanol and embedded in resin.

    • Ultrathin sections (e.g., 70-90 nm) are cut, placed on copper grids, and stained with uranyl acetate and lead citrate.

    • Grids are examined with a transmission electron microscope. Key features to observe in leelamine-treated cells include widespread vacuolization, accumulation of autophagosomes, lipofuscin-like structures, and distinctive web-like membrane whorls, all indicative of disrupted lysosomal and autophagic processes.[2][6]

cluster_hypothesis Hypothesis Generation cluster_exp Experimental Validation cluster_results Results & Conclusion H1 Leelamine is Lysosomotropic E1 BafA1 Co-treatment (Viability Assay) H1->E1 E4 Transmission Electron Microscopy (TEM) H1->E4 H2 Leelamine Disrupts Cholesterol E2 β-cyclodextrin Co-treatment (Viability Assay) H2->E2 H2->E4 H3 Leelamine Inhibits Signaling Pathways E3 Western Blot (p-AKT, p-ERK, etc.) H3->E3 R1 Cell death rescued -> Lysosomotropism Confirmed E1->R1 R2 Cell death rescued -> Cholesterol-dependence Confirmed E2->R2 R3 Phosphorylation decreased -> Pathway Inhibition Confirmed E3->R3 R4 Vacuoles, Membrane Whorls -> Lysosomal Disruption Visualized E4->R4

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Leelamine Hydrochloride as a Lysosomotropic Agent

This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its potent anti-cancer activity is primarily attributed to its function as a lysosomotropic agent. This guide provides a detailed examination of the molecular mechanisms, experimental validation, and downstream cellular consequences of leelamine's lysosomotropic properties.

The Principle of Lysosomotropism and Leelamine

Lysosomotropism describes the phenomenon where weakly basic, lipophilic compounds readily cross cellular membranes and subsequently accumulate within acidic organelles, most notably lysosomes.[1][4][5] this compound is a weakly basic amine with a pKa of approximately 9.9, a characteristic that is fundamental to its lysosomotropic nature.[2][6] The primary amino group of leelamine is crucial for this property; upon entering the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated.[1] This charged form is unable to diffuse back across the lysosomal membrane, leading to its sequestration and high concentration within the organelle.[1][5] This accumulation is the initiating event for leelamine's cascade of cytotoxic effects in cancer cells.[1][7]

Core Mechanism of Action: Disruption of Cholesterol Homeostasis

The primary and most well-documented mechanism of action following leelamine's lysosomal accumulation is the profound disruption of intracellular cholesterol transport.[1][6][7][8]

  • Interaction with NPC1: In silico molecular docking studies and experimental evidence suggest that leelamine binds to the Niemann-Pick C1 (NPC1) protein.[1][7][9] NPC1 is a critical transmembrane protein located in late endosomes and lysosomes responsible for exporting cholesterol out of these organelles.[7][10] Leelamine is believed to competitively inhibit the binding of cholesterol to NPC1, effectively blocking its egress from the lysosome.[1][9]

  • Lysosomal Cholesterol Accumulation: This blockade results in a massive buildup of unesterified cholesterol within the late endosomes and lysosomes.[6][8][11] This phenotype is strikingly similar to that observed in Niemann-Pick type C (NPC) disease, a lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.[7][10] The resulting deficiency of available cholesterol in the cytoplasm and other cellular compartments starves the cancer cell of this essential lipid.[7][11]

Downstream Cellular Consequences

The disruption of cholesterol homeostasis triggers a cascade of events that collectively contribute to cancer cell death.

Leelamine treatment leads to an inhibition of autophagic flux, the dynamic process of autophagy from autophagosome formation to degradation.[6][7] This is evidenced by the accumulation of autophagosome markers such as LC3B and the autophagic substrate p62/SQSTM1.[6][7] The disruption of the lysosomal environment and function impairs the fusion of autophagosomes with lysosomes, preventing the degradation of cellular waste and contributing to cellular stress.[6][12]

Proper cholesterol levels are vital for the integrity and function of the plasma membrane, including processes like receptor-mediated endocytosis. By sequestering cholesterol in lysosomes, leelamine inhibits this crucial process.[6][7][8] This has been demonstrated by a dose-dependent inhibition of transferrin uptake in leelamine-treated cells.[6]

The inhibition of cholesterol transport and endocytosis leads to the subsequent shutdown of multiple key oncogenic signaling pathways that are critical for the survival, proliferation, and metastasis of cancer cells.[2][7][11]

  • PI3K/AKT/mTOR Pathway: This central signaling cascade, which regulates cell growth and survival, is inhibited by leelamine treatment.[1][7] The effect is linked to the disruption of cholesterol homeostasis, which indirectly affects signaling platforms dependent on proper lipid distribution.[1]

  • STAT3 Pathway: Leelamine treatment reduces the activity of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][7]

  • MAPK Pathway: The activity of the MAPK signaling cascade, another key driver of cell proliferation, is also hindered following leelamine administration.[7]

The inhibition of these pathways is a direct consequence of making cholesterol unavailable for essential cellular activities, leading to caspase-independent cell death.[6][7][8]

Quantitative Data: Structure-Activity Relationship

Structure-activity relationship (SAR) studies have been pivotal in confirming the importance of the amino moiety for leelamine's lysosomotropic properties and anticancer efficacy. Modifications to this group significantly alter its biological activity, as demonstrated by the IC50 values in melanoma cell lines.

Compound/DerivativeModification of Leelamine/Abietic AcidIC50 in UACC 903 cells (μmol/L)IC50 in 1205 Lu cells (μmol/L)Lysosomotropic Activity
Leelamine -~1.2~2.0Yes
Derivative 5a Amino group replaced with trifluoro acetyl1.22.0Yes
Derivative 5b Amino group replaced with tribromo acetyl1.01.8Yes
Derivative 5c Amino group converted to an acetyl group89.4> 100No
Derivative 5d Benzoylation of the amino group> 100> 100No
Abietic Acid Lacks the amine group> 100> 100No
Data sourced from studies on the structure-activity relationship of leelamine.[7][13]

These data clearly indicate that derivatives retaining a basic moiety capable of being protonated exhibit potent anti-cancer activity, whereas masking or removing the amino group abrogates this effect.[7][13]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize leelamine's role as a lysosomotropic agent.

  • Cell Seeding: Plate cancer cells (e.g., UACC 903, 1205 Lu) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell viability.

  • Cell Lysis: Treat cells with leelamine for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, p-ERK, total ERK, LC3B, p62) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Treat cells with leelamine or a known lysosomotropic agent like chloroquine for a short period (e.g., 1-2 hours).

  • Dye Loading: Add LysoTracker Red DND-99 (a fluorescent acidotropic probe) to the media at a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.

  • Imaging/Flow Cytometry: Wash the cells with fresh media. Visualize the fluorescence using a confocal microscope or quantify the cellular fluorescence using a flow cytometer.

  • Analysis: A significant reduction in LysoTracker Red fluorescence in leelamine-treated cells compared to control cells indicates that leelamine is competing for accumulation in the acidic lysosomes.[6][12]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with leelamine as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Quenching: Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Stain the cells with Filipin III (a fluorescent dye that binds to unesterified cholesterol) at a concentration of 50 µg/mL in PBS for 2 hours at room temperature, protected from light.

  • Imaging: Wash the cells extensively with PBS and mount the coverslips. Visualize the cholesterol accumulation using a fluorescence microscope with a UV filter. An increase in punctate perinuclear fluorescence indicates cholesterol accumulation in late endosomes/lysosomes.

Visualizations: Pathways and Workflows

Leelamine_Mechanism cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) Leelamine Leelamine (Weak Base) Membrane Leelamine->Membrane Crosses Membrane Leelamine_H Leelamine-H+ (Protonated/Trapped) Membrane->Leelamine_H Protonated & Trapped NPC1 NPC1 Protein Leelamine_H->NPC1 Inhibits Chol_accum Cholesterol Accumulation NPC1->Chol_accum Leads to Autophagy_Inhibition Inhibition of Autophagic Flux Chol_accum->Autophagy_Inhibition Causes Endocytosis_Inhibition Inhibition of Endocytosis Chol_accum->Endocytosis_Inhibition Causes Signaling_Shutdown Oncogenic Signaling Shutdown Chol_accum->Signaling_Shutdown Causes

Caption: Mechanism of Leelamine's lysosomotropic action and its cellular consequences.

Signaling_Pathways Leelamine Leelamine Accumulation Chol_Disruption Disruption of Cholesterol Transport Leelamine->Chol_Disruption RTK Receptor Tyrosine Kinases (RTKs) Chol_Disruption->RTK Inhibits Upstream Signaling PI3K PI3K Chol_Disruption->PI3K Inhibits STAT3 STAT3 Chol_Disruption->STAT3 Inhibits RAS RAS Chol_Disruption->RAS Inhibits RTK->PI3K RTK->STAT3 RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Proliferation, Metastasis AKT->Survival mTOR->Survival STAT3->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Oncogenic signaling pathways inhibited downstream of leelamine action.

Experimental_Workflow A 1. Cell Treatment (Cancer cells + Leelamine) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & PVDF Transfer B->C D 4. Western Blotting (Probe with anti-LC3B & anti-p62 antibodies) C->D E 5. Detection & Analysis D->E F Result: Increased LC3B-II & p62 levels indicate inhibited autophagic flux E->F

Caption: Experimental workflow for assessing inhibition of autophagic flux.

Conclusion

This compound exemplifies a potent anti-cancer agent whose efficacy is fundamentally rooted in its lysosomotropic properties. By accumulating in lysosomes, it initiates a cytotoxic cascade beginning with the inhibition of intracellular cholesterol transport via interaction with the NPC1 protein.[7][13] This primary action leads to the impairment of critical cellular processes, including autophagic flux and endocytosis, and culminates in the shutdown of major oncogenic signaling pathways such as PI3K/AKT/mTOR, STAT3, and MAPK.[2][7] The detailed understanding of this mechanism provides a strong rationale for the continued development of leelamine and other lysosomotropic compounds as potential therapeutics for treating advanced-stage cancers.[6][8][14]

References

Leelamine Hydrochloride: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a synthetically derived aminosteroid, has emerged as a compound of interest in oncological research. Its primary mechanism of action involves the disruption of intracellular cholesterol trafficking, leading to lysosomal dysfunction and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Leelamine is a diterpene amine derived from dehydroabietylamine. The hydrochloride salt enhances its solubility for experimental use.

Chemical Name: (1R,4aS,10aR)-1,4a-dimethyl-7-(1-methylethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-methanamine hydrochloride

Molecular Formula: C₂₀H₃₂ClN

Molecular Weight: 321.93 g/mol

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Physical StateSolidN/A
SolubilitySoluble in DMSO and ethanolN/A
pKa~9.9

Pharmacological Properties

This section details the known pharmacological effects of this compound, with quantitative data summarized in tables for clarity.

Mechanism of Action

This compound is a lysosomotropic agent. As a weakly basic amine, it freely crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[1] This accumulation disrupts the normal function of lysosomes, leading to the inhibition of intracellular cholesterol transport.[2] It is believed that Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from lysosomes.[3] This blockade results in the accumulation of unesterified cholesterol within the lysosomes, triggering a cascade of cellular events that culminate in apoptosis.[2]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, while showing lower toxicity towards normal cells.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
UACC 903Melanoma~2.0[3]
1205 LuMelanoma~2.0[3]
LNCaPProstate CancerNot specified
C4-2BProstate CancerNot specified
22Rv1Prostate CancerNot specified
Myc-CaPProstate CancerNot specified
MDA-MB-231Breast CancerNot specified
MCF-7Breast CancerNot specified
SUM159Breast CancerNot specified
Effects on Cannabinoid Receptors
Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Leelamine has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDK).

Table 3: Inhibitory Activity of Leelamine against PDK

TargetIC₅₀ (µM)Reference
PDK9.5[4]
Pharmacokinetics

A study in mice has provided initial pharmacokinetic data for Leelamine.

Table 4: Pharmacokinetic Parameters of Leelamine in Mice (Oral Administration)

ParameterValueReference
Bioavailability7.6%
CmaxData not availableN/A
TmaxData not availableN/A

Signaling Pathways Modulated by this compound

The disruption of cholesterol homeostasis by this compound leads to the downstream modulation of several critical signaling pathways that are often dysregulated in cancer.

Inhibition of PI3K/AKT, MAPK, and STAT3 Pathways

Leelamine treatment has been shown to inhibit the phosphorylation and activation of key components of the PI3K/AKT, MAPK (ERK), and STAT3 signaling cascades.[3] These pathways are crucial for cell survival, proliferation, and metastasis.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Leelamine Leelamine Hydrochloride Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulation Cholesterol_Transport Cholesterol Transport (NPC1) Lysosome->Cholesterol_Transport Inhibition Cholesterol_Transport->RTK Disruption of membrane rafts AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibition STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression Inhibition MTS_Workflow Start Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Cell_Seeding Incubation1 2. Incubate for 24 hours (37°C, 5% CO₂) Cell_Seeding->Incubation1 Treatment 3. Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 4. Incubate for 48-72 hours Treatment->Incubation2 MTS_Addition 5. Add MTS reagent to each well Incubation2->MTS_Addition Incubation3 6. Incubate for 1-4 hours MTS_Addition->Incubation3 Absorbance_Reading 7. Measure absorbance at 490 nm Incubation3->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC₅₀ values Absorbance_Reading->Data_Analysis End Data_Analysis->End

References

Leelamine Hydrochloride: A Technical Whitepaper on its Pine-Derived Origin, Extraction, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a promising small molecule with significant anticancer properties.[1][2] Its hydrochloride salt, Leelamine Hydrochloride, offers improved solubility and handling characteristics for research and development. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, proposed methods for its extraction and synthesis from pine-derived precursors, and its well-documented mechanism of action. We will delve into its ability to disrupt intracellular cholesterol transport and the subsequent inhibition of key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Natural products have historically been a cornerstone of drug discovery, with a significant number of approved therapeutics originating from botanical sources.[1][3] Leelamine (dehydroabietylamine), a tricyclic diterpene amine, is a testament to this enduring paradigm.[1][2][4] Found in the bark of various Pinus species, this compound has garnered considerable attention for its potent and selective anticancer activities.[1][2][5] Leelamine's unique mechanism of action, which is independent of cannabinoid receptor agonism or pyruvate dehydrogenase kinase inhibition, sets it apart from many other natural product-derived anticancer agents.[4]

This whitepaper will provide a technical exploration of this compound, from its botanical source to its molecular targets.

Origin and Extraction from Pine Trees

Leelamine is a naturally occurring compound found in the oleoresin of pine trees, specifically concentrated in the bark.[1][2][6][7] It is a derivative of abietic acid, a primary resin acid in conifers. The industrial processing of crude tall oil, a byproduct of the Kraft pulping process of wood, is a major source of resin acids, including abietic acid and dehydroabietic acid, a direct precursor to Leelamine.

Proposed Extraction Protocol for Dehydroabietylamine from Pine Bark

While specific industrial protocols for Leelamine extraction are proprietary, a plausible laboratory-scale method can be extrapolated from general procedures for diterpene extraction from pine bark.

Objective: To extract and isolate dehydroabietylamine from dried pine bark.

Materials:

  • Dried and powdered pine bark (Pinus species)

  • Hexane

  • Acetone

  • Methanol

  • Dichloromethane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Soxhlet apparatus

  • Chromatography column (Silica gel)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Methodology:

  • Defatting: The powdered pine bark is first defatted by Soxhlet extraction with hexane for 8-12 hours to remove lipids and other non-polar compounds.

  • Diterpene Extraction: The defatted bark is then subjected to a second Soxhlet extraction with a mixture of acetone and water (e.g., 9:1 v/v) for 12-18 hours to extract the diterpenes, including dehydroabietylamine.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction for Amine Isolation:

    • The concentrated extract is redissolved in a suitable organic solvent like dichloromethane.

    • The organic solution is washed with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to remove acidic compounds like resin acids.

    • The organic layer, now enriched with the basic dehydroabietylamine, is then extracted with an aqueous solution of hydrochloric acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

    • The aqueous layer is collected and the pH is adjusted to be basic (pH > 10) with NaOH to deprotonate the amine, causing it to precipitate or partition back into an organic solvent.

    • The dehydroabietylamine is then extracted with dichloromethane.

  • Purification: The crude dehydroabietylamine is purified by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking). The fractions are monitored by TLC.

  • Characterization: The purified dehydroabietylamine is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

G

Synthesis of this compound

This compound can be synthesized from dehydroabietylamine. A plausible synthetic route starting from abietic acid, a more abundant pine tree derivative, is also presented.

Hypothetical Synthesis of Dehydroabietylamine from Abietic Acid

Reaction Scheme: Abietic Acid → Dehydroabietic Acid → Dehydroabietoyl Chloride → Dehydroabietamide → Dehydroabietylamine (Leelamine)

Protocol:

  • Dehydrogenation of Abietic Acid: Abietic acid is dehydrogenated to dehydroabietic acid. This can be achieved by heating with a catalyst such as palladium on carbon.

  • Formation of Dehydroabietoyl Chloride: Dehydroabietic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

  • Amidation: The dehydroabietoyl chloride is then reacted with ammonia to form dehydroabietamide.

  • Hofmann Rearrangement or Reduction: The amide is converted to the primary amine, dehydroabietylamine, through a Hofmann rearrangement or by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis of this compound from Dehydroabietylamine

Protocol:

  • Dissolution: Purified dehydroabietylamine is dissolved in a suitable anhydrous solvent such as diethyl ether or methanol.

  • Acidification: A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the dehydroabietylamine solution with stirring at 0°C.

  • Precipitation and Isolation: this compound will precipitate out of the solution. The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of Leelamine and its hydrochloride salt is provided in the table below.

PropertyLeelamine (Dehydroabietylamine)This compoundReference(s)
Molecular Formula C₂₀H₃₁NC₂₀H₃₂ClN[6][8]
Molecular Weight 285.48 g/mol 321.94 g/mol [6][8]
Appearance -Crystalline solid[8]
pKa 9.9-[3]
Solubility Soluble in organic solventsSoluble in DMSO, DMF, and Ethanol[8]

Mechanism of Action: Disruption of Intracellular Cholesterol Transport

Leelamine's primary mechanism of anticancer activity stems from its lysosomotropic properties.[1][6][9] As a weakly basic amine, it can freely cross cell membranes and subsequently becomes protonated and trapped within the acidic environment of lysosomes.[1] This accumulation within lysosomes is the critical initiating event that leads to the disruption of intracellular cholesterol transport.[6][9]

Leelamine is believed to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[1] This blockade results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease. The sequestration of cholesterol prevents its availability for various essential cellular processes, ultimately triggering cancer cell death.[6]

G

Inhibition of Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound downstream effects on several key oncogenic signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt, MAPK, and STAT3 Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical for cancer cell proliferation, survival, and metastasis.[2][8] Leelamine has been shown to simultaneously inhibit the activity of these three major signaling cascades.[2][8] The inhibition of these pathways is a direct consequence of the depletion of available intracellular cholesterol, which is essential for the proper function of membrane-associated receptors and signaling proteins that initiate these cascades.

G

Experimental Protocol: Western Blot Analysis of Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., melanoma, breast, or prostate cancer cells)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Plate the cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 3, 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Leelamine.

Table 1: In Vitro Cytotoxicity of Leelamine

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
UACC 903Melanoma~2.1[6]
1205 LuMelanoma~2.9[6]
MDA-MB-231BreastNot specified[1]
MCF-7BreastNot specified[1]
LNCaPProstateNot specified[1]
C4-2BProstateNot specified[1]

Table 2: Inhibition of Signaling Pathways by Leelamine

PathwayKey Protein (Phosphorylated)Cell Line(s)Inhibition Time CourseReference(s)
PI3K/Aktp-AktUACC 903, 1205 Lu3-6 hours[2]
MAPKp-ErkUACC 903, 1205 Lu3-6 hours[2]
STAT3p-Stat3UACC 903, 1205 Lufrom 12 hours[2]

Conclusion

This compound is a compelling natural product-derived compound with a well-defined mechanism of action that makes it an attractive candidate for further preclinical and clinical development as an anticancer agent. Its origin from the renewable resource of pine trees, coupled with its potent and selective activity against cancer cells, underscores its potential. This technical guide has provided a comprehensive overview of this compound, from its source and synthesis to its molecular targets and biological effects. The detailed protocols and summarized data herein are intended to facilitate further research and development efforts by the scientific community. The unique ability of Leelamine to disrupt cholesterol homeostasis and consequently inhibit multiple oncogenic pathways represents a promising strategy to combat the complexity and adaptability of cancer.

References

Leelamine Hydrochloride: A Technical Guide to its Impact on Intracellular Cholesterol Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a synthetic derivative of the natural diterpene leelamine, has emerged as a compound of significant interest in oncological research. Its potent anti-cancer properties are primarily attributed to its profound effects on intracellular cholesterol transport. As a lysosomotropic agent, this compound accumulates in lysosomes, leading to a cascade of cellular events initiated by the disruption of cholesterol homeostasis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its effects on intracellular cholesterol trafficking. It consolidates key findings on its interaction with lysosomal proteins, the consequential impact on autophagic processes, and the downstream modulation of critical oncogenic signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

Cholesterol, an essential lipid for maintaining cellular structure and function, is tightly regulated within the cell. Dysregulation of cholesterol homeostasis is increasingly recognized as a hallmark of various cancers, where cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. This compound exploits this dependency by targeting a critical node in intracellular cholesterol trafficking – the lysosome.

Leelamine is a weakly basic amine, a chemical property that confers its lysosomotropic nature.[1][2] This allows it to freely cross cellular membranes and subsequently become protonated and trapped within the acidic environment of lysosomes.[3] This accumulation is the initiating event in its mechanism of action, leading to a disruption of cholesterol egress from the lysosome.[1][3][4]

Mechanism of Action: Inhibition of Lysosomal Cholesterol Egress

The primary molecular mechanism underlying this compound's activity is the inhibition of cholesterol transport out of the lysosome.[1][4][5] This leads to a significant accumulation of unesterified cholesterol within the late endosomal/lysosomal compartments, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[5]

Interaction with Niemann-Pick C1 (NPC1) Protein

In silico studies suggest that leelamine directly interacts with the Niemann-Pick C1 (NPC1) protein, a key transmembrane protein responsible for exporting cholesterol from the lysosome.[3][4] It is hypothesized that leelamine competes with cholesterol for binding to NPC1, thereby inhibiting its function.[3][4] This blockade of cholesterol export is a central tenet of leelamine's activity.

Quantitative Data Summary

The following table summarizes the observed effects of leelamine on various cellular processes. While specific quantitative data from a single comprehensive source is limited in the provided search results, the dose-dependent nature of these effects is consistently reported.

Cellular Process Parameter Measured Observed Effect of Leelamine Key Findings Citations
Intracellular Cholesterol Accumulation Filipin Staining IntensityDose-dependent increaseLeelamine treatment leads to a significant accumulation of cholesterol in lysosomal/endosomal compartments.[1][5][6]
Autophagic Flux LC3B and p62/SQSTM1 Protein LevelsDose-dependent accumulationInhibition of autophagic flux is indicated by the accumulation of autophagosome markers.[1][4][5]
Cell Viability MTS AssayDose-dependent decreaseLeelamine induces cancer cell death.[7]
Receptor-Mediated Endocytosis Transferrin UptakeInhibitionDisruption of cholesterol homeostasis leads to impaired endocytosis.[1][4]
Oncogenic Signaling Phosphorylation of Akt, STAT3, ERKDecreaseLeelamine treatment leads to the downregulation of key cancer-promoting signaling pathways.[1][2][4][8]

Downstream Cellular Consequences

The sequestration of cholesterol within lysosomes by this compound triggers a series of downstream cellular events that contribute to its anti-cancer efficacy.

Disruption of Autophagic Flux

Leelamine treatment leads to the accumulation of autophagosomes, as evidenced by increased levels of LC3B and p62 proteins.[1][4][5] This indicates a blockage in the autophagic flux, where the fusion of autophagosomes with lysosomes for degradation is impaired. This disruption of cellular recycling pathways contributes to cellular stress and eventual cell death.

Inhibition of Oncogenic Signaling Pathways

Cholesterol is a critical component of cellular membranes and is essential for the proper function of various membrane-associated proteins, including receptor tyrosine kinases (RTKs). By depleting the available pool of cellular cholesterol, leelamine indirectly inhibits the signaling cascades that are crucial for cancer cell survival and proliferation.[8] Specifically, leelamine has been shown to suppress the PI3K/AKT, STAT3, and MAPK signaling pathways.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Visualization of Intracellular Cholesterol
  • Method: Filipin Staining and Fluorescence Microscopy.[9]

  • Protocol:

    • Seed cells on glass coverslips and allow them to adhere overnight.

    • Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

    • Stain the cells with 50 µg/mL filipin III (from Streptomyces filipinensis) in PBS containing 10% fetal bovine serum for 2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope with a UV filter set. Cholesterol accumulation will be observed as bright punctate staining.

Assessment of Autophagic Flux
  • Method: Western Blotting for LC3B and p62/SQSTM1.

  • Protocol:

    • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 12-15% for LC3B).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of inhibited autophagic flux.

Cell Viability Assay
  • Method: MTS Assay.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular events initiated by this compound.

Leelamine_Mechanism cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) Leelamine Leelamine Hydrochloride Leelamine_accum Leelamine (Accumulated) Leelamine->Leelamine_accum Enters and is trapped NPC1 NPC1 Protein Leelamine_accum->NPC1 Inhibits Cholesterol_out Cholesterol Egress (Blocked) NPC1->Cholesterol_out Cholesterol_in Cholesterol Cholesterol_in->NPC1

Caption: Mechanism of this compound action in disrupting lysosomal cholesterol egress.

Downstream_Effects cluster_lysosome Lysosome cluster_consequences Cellular Consequences cluster_signaling Affected Pathways Leelamine This compound Cholesterol_Accumulation Cholesterol Accumulation Leelamine->Cholesterol_Accumulation Autophagy_Inhibition Inhibition of Autophagic Flux Cholesterol_Accumulation->Autophagy_Inhibition Signaling_Inhibition Inhibition of Oncogenic Signaling Pathways Cholesterol_Accumulation->Signaling_Inhibition Cell_Death Cancer Cell Death Autophagy_Inhibition->Cell_Death Signaling_Inhibition->Cell_Death PI3K_AKT PI3K/AKT Signaling_Inhibition->PI3K_AKT STAT3 STAT3 Signaling_Inhibition->STAT3 MAPK MAPK Signaling_Inhibition->MAPK

Caption: Downstream cellular consequences of leelamine-induced cholesterol accumulation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells – their reliance on cholesterol. Its well-defined mechanism of action, centered on the lysosomotropic accumulation and subsequent inhibition of cholesterol transport, provides a strong rationale for its further development. The downstream consequences, including the disruption of autophagy and the suppression of major oncogenic signaling pathways, underscore its multi-faceted anti-cancer activity.

Future research should focus on elucidating the precise binding kinetics of leelamine with the NPC1 protein and exploring potential synergistic combinations with other anti-cancer agents. Furthermore, the development of nanoparticle-based delivery systems, such as the previously reported Nanolipolee-007, could enhance its therapeutic index and clinical applicability.[8] A deeper understanding of the structure-activity relationship of leelamine and its derivatives will be crucial for optimizing its efficacy and safety profile for the treatment of advanced-stage cancers.[4]

References

Leelamine Hydrochloride: A Technical Guide to its Foundational Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from pine bark, has emerged as a compound of significant interest in oncological research.[1][2] Its hydrochloride salt, Leelamine Hydrochloride, demonstrates potent anti-cancer properties rooted in a unique multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the foundational research into this compound's biological activities, with a focus on its molecular targets, effects on critical signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and key cellular processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine is characterized as a weakly basic and lipophilic amine, properties that are fundamental to its primary mechanism of action.[3] Its chemical nature allows it to readily diffuse across cellular membranes in an un-ionized state. Upon encountering the acidic environment of lysosomes, Leelamine becomes protonated, trapping it within these organelles.[3][4] This accumulation within lysosomes is a critical initiating event for its biological effects.[3][4]

Once sequestered in lysosomes, Leelamine disrupts intracellular cholesterol transport.[4][5][6] Research, including in silico modeling, suggests that Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is essential for the egress of cholesterol from lysosomes.[3][5][7] By competitively inhibiting cholesterol binding to NPC1, Leelamine effectively blockades its export, leading to a significant accumulation of unesterified cholesterol within the late endosomes and lysosomes.[3] This phenotype is reminiscent of Niemann-Pick type C disease.[3] The resulting depletion of available cholesterol for other cellular processes triggers a cascade of downstream effects that contribute to its anti-cancer activity.[4][8]

cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) Cell_Membrane Leelamine_protonated Leelamine (Protonated) NPC1 NPC1 Protein Leelamine_protonated->NPC1 Binds to & Inhibits Cholesterol_accumulated Accumulated Cholesterol Cholesterol_transport Cholesterol Egress NPC1->Cholesterol_transport Leelamine_unprotonated Leelamine (Un-protonated) Leelamine_unprotonated->Leelamine_protonated Diffusion & Protonation Downstream_effects Disruption of Downstream Signaling Pathways Cholesterol_transport->Downstream_effects Inhibition Leads to

Mechanism of Leelamine's lysosomotropic action and cholesterol transport inhibition.

Modulation of Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound consequences on multiple oncogenic signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[4][9]

PI3K/AKT/mTOR Pathway

Leelamine treatment leads to the inhibition of the PI3K/AKT/mTOR signaling cascade.[3][4] This effect is linked to the disruption of intracellular cholesterol transport, as proper cholesterol homeostasis is essential for the function of membrane-associated receptor tyrosine kinases (RTKs) that activate this pathway.[3][10] By causing cholesterol to accumulate in lysosomes, Leelamine indirectly suppresses the activation of AKT and its downstream effector, mTOR.[3]

STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key oncogenic pathway inhibited by Leelamine.[4] The reduction in STAT3 activity following Leelamine treatment leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] This downregulation shifts the cellular balance towards apoptosis, or programmed cell death.[3]

MAPK/ERK Pathway

The MAPK/ERK pathway, which is frequently hyperactivated in melanoma and other cancers, is also suppressed by Leelamine.[1][4] Similar to the PI3K/AKT pathway, the inhibition of receptor-mediated endocytosis due to altered cholesterol availability is believed to be a primary contributor to the deactivation of this signaling cascade.[10]

cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine Lysosome Lysosomal Cholesterol Accumulation Leelamine->Lysosome Induces RTK Receptor Tyrosine Kinases (RTKs) Lysosome->RTK Disrupts PI3K_AKT PI3K/AKT/mTOR RTK->PI3K_AKT Inhibits Activation STAT3 STAT3 RTK->STAT3 Inhibits Activation MAPK_ERK MAPK/ERK RTK->MAPK_ERK Inhibits Activation Cell_Survival Cell Survival, Proliferation, Metastasis PI3K_AKT->Cell_Survival STAT3->Cell_Survival MAPK_ERK->Cell_Survival

Leelamine's inhibitory effects on key oncogenic signaling pathways.

Quantitative Biological Data

The anti-proliferative activity of Leelamine and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

CompoundCell LineIC50 (µmol/L)Reference
LeelamineUACC 903~1.2[4]
Leelamine1205 Lu~2.0[4]
Derivative 5a (Trifluoro acetyl)UACC 9031.2[4][8]
Derivative 5a (Trifluoro acetyl)1205 Lu2.0[4][8]
Derivative 5b (Tribromo acetyl)UACC 9031.0[4][8]
Derivative 5b (Tribromo acetyl)1205 Lu1.8[4][8]
Derivative 5c (Acetyl)UACC 90389.4[4][8]
Derivative 5c (Acetyl)1205 Lu> 100[4][8]
Derivative 5d (Benzoyl)UACC 903> 100[4][8]
Derivative 5d (Benzoyl)1205 Lu> 100[4][8]
Derivative 5e (Benzylamine)UACC 9036.0[4][8]
Derivative 5e (Benzylamine)1205 Lu7.0[4][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of Leelamine and its derivatives on cancer cells.

  • Cell Lines: UACC 903 and 1205 Lu melanoma cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of Leelamine or its derivatives. A DMSO-treated group serves as a control.

    • For rescue experiments, cells can be co-treated with Bafilomycin A1 (10 nmol/L) to inhibit lysosomal acidification or with β-cyclodextrin to deplete cholesterol.[1][10]

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or SRB assay.

    • Absorbance is read using a plate reader, and the data are normalized to the control group to calculate the percentage of viable cells.

    • IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Signaling Pathway Analysis
  • Objective: To assess the effect of Leelamine on the activation state of proteins in key signaling pathways.

  • Procedure:

    • Cancer cells are treated with Leelamine at a specified concentration and for various time points.

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Analysis of Autophagic Flux
  • Objective: To determine if Leelamine inhibits autophagic flux.

  • Procedure using Western Blotting:

    • Cells are treated with Leelamine in the presence or absence of a lysosomal inhibitor like Bafilomycin A1.

    • Protein lysates are prepared and subjected to Western blotting as described above.

    • The membrane is probed with antibodies against LC3B and p62/SQSTM1. An accumulation of both LC3B-II and p62 indicates a blockage of autophagic flux.[1]

  • Procedure using Fluorescence Microscopy:

    • Cells stably expressing GFP-LC3B are grown on coverslips.

    • Cells are treated with Leelamine or a control vehicle.

    • Cells are fixed, and the nuclei are counterstained with DAPI.

    • The subcellular localization of GFP-LC3B is visualized using a fluorescence microscope. An increase in the number of GFP-LC3B puncta per cell is indicative of autophagosome accumulation.[1]

cluster_workflow Experimental Workflow for Leelamine Research Cell_Culture 1. Cell Culture (e.g., Melanoma cells) Treatment 2. Treatment (Leelamine or Derivatives) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT/SRB) Treatment->Viability_Assay Western_Blot 3b. Western Blotting Treatment->Western_Blot Microscopy 3c. Fluorescence Microscopy (GFP-LC3) Treatment->Microscopy Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis Conclusion 5. Mechanistic Conclusion Data_Analysis->Conclusion

A generalized experimental workflow for investigating Leelamine's biological activities.

Conclusion

The foundational research on this compound has established it as a promising anti-cancer agent with a distinct mechanism of action. Its ability to induce lysosomal dysfunction and inhibit intracellular cholesterol transport leads to the simultaneous suppression of multiple key oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and MAPK/ERK. This multi-targeted approach offers a potential strategy to overcome the resistance mechanisms that often plague therapies targeting single pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Leelamine and its derivatives as novel cancer therapeutics.

References

The Double-Edged Sword: A Technical Guide to the Lysosomotropic Properties of Weakly Basic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical phenomenon of lysosomotropism, the accumulation of weakly basic amines within the acidic environment of lysosomes. Understanding these properties is paramount in drug development, as lysosomal sequestration can profoundly impact a compound's efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive overview of the underlying mechanisms, key physicochemical drivers, cellular consequences, and the experimental protocols used to characterize this behavior.

The Core Mechanism: Ion Trapping and Lysosomal Sequestration

Lysosomotropism is primarily a physicochemical process driven by the pH gradient between the relatively neutral cytosol (pH ≈ 7.2-7.4) and the acidic lumen of the lysosome (pH ≈ 4.5-5.0). Weakly basic amines, which can exist in both a neutral, lipophilic state and a protonated, hydrophilic state, are at the heart of this phenomenon.

The neutral form of a weakly basic amine can readily diffuse across the lysosomal membrane. Once inside the acidic lysosomal lumen, the compound becomes protonated. This charged form is significantly less membrane-permeable and is consequently "trapped" within the organelle.[1][2] This process, known as ion trapping, can lead to a substantial accumulation of the compound within lysosomes, with concentrations reaching several hundred-fold higher than in the cytosol.[1]

Physicochemical Determinants of Lysosomotropism

The propensity of a weakly basic amine to accumulate in lysosomes is governed by two key physicochemical properties: its basic dissociation constant (pKa) and its lipophilicity (logP).

  • pKa : The pKa of a compound determines the proportion of its ionized and non-ionized forms at a given pH. For significant lysosomal trapping to occur, a compound should have a basic pKa that allows it to be largely un-ionized at cytosolic pH (enabling membrane transit) and predominantly ionized at lysosomal pH (promoting trapping). Compounds with a basic pKa between 6.5 and 11 are often lysosomotropic.[3]

  • logP : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP indicates greater lipid solubility, facilitating easier passage across the lysosomal membrane. A ClogP (calculated logP) greater than 2 is generally associated with lysosomotropic compounds.[3]

The interplay of these two factors is crucial. A compound may have an optimal pKa for trapping, but if it is not sufficiently lipophilic, its ability to cross the lysosomal membrane will be limited, thus reducing its accumulation potential.

Table 1: Physicochemical Properties of Known Lysosomotropic Compounds
CompoundTherapeutic ClassBasic pKaClogPReference
ChloroquineAntimalarial8.68 - 10.473.49 - 6.24[1]
FluoxetineAntidepressant8.68 - 10.473.49 - 6.24[1]
ImipramineAntidepressant8.68 - 10.473.49 - 6.24[1]
DimebonAntihistamine8.68 - 10.473.49 - 6.24[1]
TamoxifenAnticancer8.68 - 10.473.49 - 6.24[1]
ChlorpromazineAntipsychotic8.68 - 10.473.49 - 6.24[1]
AmitriptylineAntidepressant8.68 - 10.473.49 - 6.24[1]
VerapamilAntiarrhythmic8.68 - 10.473.49 - 6.24[1]
GefitinibAnticancer6.5 - 11>2[3]
LapatinibAnticancer6.5 - 11>2[3]
DasatinibAnticancer6.5 - 11>2[3]

Cellular Consequences of Lysosomal Sequestration

The accumulation of weakly basic amines within lysosomes is not a benign event and can trigger a cascade of cellular responses and dysfunctions.

Alteration of Lysosomal pH and Enzyme Activity

A primary consequence of the accumulation of basic compounds is the neutralization of the acidic lysosomal pH.[1] This can have a profound impact on the activity of the more than 60 different acid hydrolases housed within the lysosome, which require a low pH for optimal function.[4] Impaired enzymatic activity can lead to the accumulation of undegraded substrates, a condition that mimics lysosomal storage disorders.[5]

Perturbation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. Lysosomotropic compounds can disrupt this process at several stages. By raising the lysosomal pH, they can inhibit the activity of lysosomal enzymes essential for the degradation of autophagic cargo.[6] Some compounds, like chloroquine, have been shown to block the fusion of autophagosomes with lysosomes.[6] This inhibition of autophagic flux leads to the accumulation of autophagosomes and autophagy substrates like SQSTM1/p62.[1][6]

Induction of Lysosomal Biogenesis and Stress Responses

Cells can respond to the stress induced by lysosomotropic compounds by activating compensatory mechanisms. One such response is the induction of lysosomal biogenesis, a process regulated by the transcription factor TFEB (Transcription Factor EB).[1] Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, keeping it in the cytoplasm.[1] Lysosomal stress can lead to the dephosphorylation and nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosome formation and function.[1]

Drug-Induced Phospholipidosis

Many lysosomotropic compounds are cationic amphiphilic drugs (CADs), meaning they possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. The accumulation of these CADs can interfere with the breakdown of phospholipids, leading to their accumulation within the lysosomes and the formation of lamellar bodies, a condition known as drug-induced phospholipidosis.[2]

Impact on Drug Efficacy and Toxicity

The sequestration of a drug within lysosomes can significantly reduce its concentration at its intended target site in the cytosol or nucleus, thereby diminishing its therapeutic efficacy.[7] Conversely, the high concentration of a drug within the lysosome can lead to organelle-specific toxicity. Furthermore, lysosomotropism can be a mechanism for drug-drug interactions, where the co-administration of two lysosomotropic compounds can lead to competition for lysosomal trapping and altered pharmacokinetic profiles.[8]

Experimental Protocols for Characterizing Lysosomotropism

Several in vitro methods are employed to identify and quantify the lysosomotropic potential of compounds.

LysoTracker Red Assay for Assessing Lysosomal Accumulation

This assay utilizes LysoTracker Red, a fluorescent dye that selectively accumulates in acidic organelles. A decrease in LysoTracker Red fluorescence in the presence of a test compound indicates that the compound is competing for accumulation within the lysosomes and is therefore lysosomotropic.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., H9c2, ARPE-19) in a 96-well plate and culture until confluent.[1][3]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 30 minutes to 24 hours).[1][2]

  • LysoTracker Staining: In the final 30 minutes of compound treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye and compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in LysoTracker Red fluorescence.

Measurement of Autophagic Flux using SQSTM1/p62 ELISA

This assay quantifies the levels of the autophagy substrate p62. An increase in p62 levels in the presence of a test compound suggests an inhibition of autophagic flux.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described above. Include positive (e.g., bafilomycin A1) and negative (e.g., rapamycin) controls for autophagy modulation.[6]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for SQSTM1/p62 according to the manufacturer's instructions.

  • Data Analysis: Normalize the p62 levels to the total protein concentration and compare the levels in treated cells to untreated controls.[6]

Immunofluorescence for TFEB Nuclear Translocation

This method visualizes the subcellular localization of the transcription factor TFEB. Nuclear translocation of TFEB indicates a cellular response to lysosomal stress.

Protocol:

  • Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB to determine the extent of nuclear translocation.[1]

Visualizing the Pathways and Processes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Lysosomotropism_Mechanism Mechanism of Lysosomal Trapping cluster_extracellular Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) Drug_un Weakly Basic Amine (Neutral, B) Membrane Lysosomal Membrane Drug_un->Membrane Diffusion Drug_p Protonated Amine (Charged, BH+) Drug_p->Membrane Trapped (Low Permeability) Membrane->Drug_p Protonation

Caption: Mechanism of ion trapping of a weakly basic amine in the lysosome.

Cellular_Consequences Cellular Consequences of Lysosomotropism Lysosomotropism Accumulation of Weakly Basic Amines in Lysosomes pH_increase Increase in Lysosomal pH Lysosomotropism->pH_increase Phospholipidosis Drug-Induced Phospholipidosis Lysosomotropism->Phospholipidosis Stress_response Lysosomal Stress Response Lysosomotropism->Stress_response Enzyme_inhibition Inhibition of Lysosomal Enzyme Activity pH_increase->Enzyme_inhibition Autophagy_disruption Autophagy Perturbation pH_increase->Autophagy_disruption Substrate_accumulation Accumulation of Undegraded Substrates Enzyme_inhibition->Substrate_accumulation p62_accumulation p62 Accumulation Autophagy_disruption->p62_accumulation TFEB_activation TFEB Nuclear Translocation Stress_response->TFEB_activation Biogenesis Increased Lysosomal Biogenesis TFEB_activation->Biogenesis LysoTracker_Workflow LysoTracker Red Assay Workflow Start Start Cell_culture Plate Cells in 96-well Plate Start->Cell_culture Compound_treatment Treat with Test Compound Cell_culture->Compound_treatment LysoTracker_stain Add LysoTracker Red Compound_treatment->LysoTracker_stain Wash Wash Cells LysoTracker_stain->Wash Measure Measure Fluorescence Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

References

Leelamine Hydrochloride: A Technical Guide on its Dual Impact on Autophagy and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a synthetic derivative of the natural diterpene leelamine found in pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of its profound effects on two critical cellular processes: autophagy and apoptosis. This compound's primary mode of action is its lysosomotropic nature, leading to its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This initial event triggers a cascade of downstream effects, including the inhibition of autophagic flux and the induction of a distinct, primarily caspase-independent apoptotic cell death. Furthermore, this compound significantly modulates key oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK, and STAT3. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine, as a weakly basic amine, exhibits lysosomotropic properties, meaning it readily crosses cellular membranes and becomes protonated and trapped within the acidic environment of lysosomes.[1][2] This accumulation is a pivotal first step in its cytotoxic activity.[2]

Once sequestered within lysosomes, this compound disrupts the normal trafficking of cholesterol. It is believed to inhibit the function of the Niemann-Pick C1 (NPC1) protein, which is essential for the export of cholesterol from lysosomes to the cytoplasm.[1][2] This blockade results in a pathological accumulation of cholesterol within lysosomes and late endosomes.[1][3] The sequestration of cholesterol has far-reaching consequences, as it deprives the cancer cell of a critical component for various cellular functions, including the integrity and function of lipid rafts and receptor-mediated endocytosis.[4][5]

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cluster_Cell Cancer Cell Leelamine Leelamine HCl Lysosome Lysosome (Acidic) Leelamine->Lysosome Enters Cell & Accumulates Leelamine_acc Leelamine Accumulation Lysosome->Leelamine_acc NPC1 NPC1 Protein Leelamine_acc->NPC1 Inhibits Cholesterol_out Cholesterol Egress NPC1->Cholesterol_out Mediates Cholesterol_acc Cholesterol Accumulation NPC1->Cholesterol_acc Inhibition leads to

Caption: this compound's entry into a cancer cell and its subsequent accumulation within the lysosome, leading to the inhibition of NPC1-mediated cholesterol egress.

Impact on Autophagy: Inhibition of Autophagic Flux

Autophagy is a cellular recycling process that is often upregulated in cancer cells to sustain their high metabolic demands and survive stress. This compound disrupts this critical survival mechanism by inhibiting autophagic flux.[2][6] The accumulation of cholesterol within lysosomes is a key contributor to this effect.[7]

The inhibition of autophagic flux by leelamine is evidenced by the accumulation of autophagosomes and the increased expression of autophagy markers such as LC3B-II and p62/SQSTM1.[6][8] While an increase in LC3B-II can indicate either autophagy induction or blockage of the final degradation step, the concurrent accumulation of p62, a protein that is itself degraded by autophagy, strongly points towards an inhibition of autophagic flux.[6] Electron microscopy of leelamine-treated cells reveals the buildup of autophagosomes, membrane whorls, and lipofuscin-like structures, further indicating a disruption of lysosomal degradative capacity.[7]

dot

cluster_Autophagy Autophagy Pathway Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome Lysosome->Autolysosome Inhibits Fusion Degradation Degradation of Contents Autolysosome->Degradation Leelamine Leelamine HCl Leelamine->Lysosome Disrupts Function

Caption: this compound disrupts lysosomal function, thereby inhibiting the fusion of autophagosomes with lysosomes and blocking autophagic flux.

Induction of Apoptosis: A Multifaceted Approach

This compound induces programmed cell death in cancer cells through a mechanism that appears to be primarily caspase-independent, although caspase activation has also been observed in some contexts.[2][9] This unique mode of cell death is intricately linked to the initial disruption of cholesterol homeostasis.

Caspase-Independent Cell Death

Studies in melanoma cells have shown that leelamine-induced cell death is not rescued by the pan-caspase inhibitor zVAD-fmk, suggesting a caspase-independent mechanism.[7] This form of cell death is associated with a loss of mitochondrial membrane potential (ΔΨm) and is dependent on the accumulation of intracellular cholesterol, as depletion of cholesterol with β-cyclodextrin can attenuate cell death.[2][7]

Involvement of Bcl-2 Family Proteins and Caspase Activation

In other cancer cell types, such as breast cancer and chronic myelogenous leukemia (CML), leelamine has been shown to induce apoptosis through the intrinsic pathway.[5][9] This involves the activation of pro-apoptotic Bcl-2 family members Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[5] In CML cells, leelamine treatment leads to the cleavage of PARP and caspases, providing clear evidence of apoptosis induction.[9]

Modulation of Key Signaling Pathways

The disruption of cholesterol transport and the integrity of the lysosomal compartment by this compound has profound downstream effects on several key oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling cascade.[3][5] This pathway is frequently hyperactivated in a wide range of cancers and plays a central role in cell growth, proliferation, and survival. The inhibition of this pathway by leelamine is linked to the disruption of receptor-mediated endocytosis due to the unavailability of cholesterol, which affects the function of receptor tyrosine kinases (RTKs) that are upstream activators of PI3K.[4][5] Western blot analyses consistently show a dose-dependent decrease in the phosphorylation of Akt and downstream effectors like 4E-BP1 following leelamine treatment.[4]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of cell proliferation and survival, is also inhibited by this compound.[3][5] Similar to the PI3K/Akt pathway, the disruption of RTK signaling due to impaired endocytosis is a likely mechanism for MAPK pathway inhibition.[4] Leelamine treatment leads to a reduction in the phosphorylation of Erk, a key component of the MAPK cascade.[4]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound has been shown to inhibit the STAT3 signaling pathway by reducing the phosphorylation of STAT3.[2][10] The mechanism of STAT3 inhibition is also linked to the disruption of upstream signaling from RTKs.[4] In multiple myeloma cells, leelamine was found to attenuate the phosphorylation of STAT3 as well as its upstream activators JAK1, JAK2, and Src.[10]

dot

cluster_Signaling Oncogenic Signaling Pathways Leelamine Leelamine HCl Cholesterol_Transport Cholesterol Transport Inhibition Leelamine->Cholesterol_Transport PI3K PI3K/Akt/mTOR Leelamine->PI3K Inhibits MAPK MAPK Leelamine->MAPK Inhibits STAT3 STAT3 Leelamine->STAT3 Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Inhibits Function RTK->PI3K RTK->MAPK RTK->STAT3 Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival MAPK->Proliferation MAPK->Survival STAT3->Proliferation STAT3->Survival

Caption: this compound inhibits key oncogenic signaling pathways (PI3K/Akt/mTOR, MAPK, and STAT3) primarily by disrupting cholesterol transport and upstream receptor tyrosine kinase function.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma~2.0 - 2.8[6]
1205 LuMelanoma~2.1[6]
22Rv1Prostate CancerNot specified[5]
LNCaPProstate CancerNot specified[5]
PC-3Prostate CancerNot specified[3]
SUM159Breast CancerNot specified[5]
MCF-7Breast CancerNot specified[5]
MDA-MB-231Breast CancerNot specified[5]
KBM5Chronic Myelogenous LeukemiaNot specified[9]

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided values for melanoma cell lines are representative of the compound's potency.

In addition to cell viability, studies have reported quantitative effects on other cellular processes. For instance, in UACC 903 melanoma cells, 3 µmol/L leelamine treatment for 24 hours diminished the mitochondrial membrane potential in over 70% of cells.[2] The same concentration also decreased endocytosis-positive cells by 68%.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on autophagy and apoptosis, based on methodologies described in the cited literature.

Western Blot Analysis for Signaling Pathway Proteins and Autophagy Markers

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start Start: Seed Cells treat Treat with Leelamine HCl start->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect end End: Analyze Results detect->end

References

Early-stage research into Leelamine Hydrochloride's potential.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early-Stage Research of Leelamine Hydrochloride

Introduction

This compound is a derivative of the natural diterpene amine, leelamine (dehydroabietylamine), which is extracted from the bark of pine trees.[1][2] Initially recognized for its weak affinity for cannabinoid receptors and as an inhibitor of pyruvate dehydrogenase kinase, recent research has unveiled its potent anti-cancer properties, independent of these earlier observed activities.[3] This guide provides a technical overview of the early-stage research into this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and the experimental methodologies used to elucidate its potential.

Mechanism of Action

Leelamine's primary anti-cancer mechanism is rooted in its physicochemical properties as a weakly basic and lipophilic amine.[1] This allows it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes, a characteristic known as lysosomotropism.[1][4][5] This accumulation is a critical initiating event that triggers a cascade of cellular disruptions.[1]

Disruption of Intracellular Cholesterol Transport

The sequestration of leelamine within lysosomes is the foundational step in its mechanism of action.[1] It is believed to competitively inhibit the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol out of lysosomes.[1] This blockade leads to a significant accumulation of unesterified cholesterol within the late endosomes and lysosomes, mimicking the phenotype of Niemann-Pick type C disease.[1][4] The resulting depletion of available cholesterol for other cellular functions is a key contributor to leelamine's anti-cancer effects.[1][5]

Inhibition of Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis has profound downstream effects on critical oncogenic signaling pathways that are often hyperactivated in cancer cells.[6] By impairing receptor-mediated endocytosis due to the lack of available cholesterol, leelamine inhibits key survival pathways, including:

  • PI3K/Akt pathway[1][6]

  • MAPK pathway[1][6]

  • STAT3 pathway[1][6]

Inhibition of these pathways curtails cancer cell proliferation and promotes programmed cell death (apoptosis).[1] Studies in melanoma cell lines have shown that leelamine treatment attenuates the phosphorylation of key proteins in these cascades, such as Akt, Erk, and Stat.[2][5]

Disruption of Autophagy and Endocytosis

Leelamine treatment leads to the inhibition of autophagic flux, the dynamic process of autophagy.[4][6] This is evidenced by the accumulation of autophagosomes and the autophagic flux marker p62/SQSTM1.[4] The disruption of the lysosomal/endosomal system also impairs receptor-mediated endocytosis, further contributing to the inhibition of cellular signaling.[1] Electron microscopy of cancer cells treated with leelamine reveals the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, all indicative of a disrupted lysosomal system.[1][5]

Visualizing the Mechanism and Workflow

Signaling Pathway of Leelamine's Impact on Cholesterol and Oncogenic Pathways

Leelamine_Pathway cluster_cell Cancer Cell Leelamine Leelamine HCl Lysosome Lysosome Leelamine->Lysosome Accumulates via Lysosomotropism NPC1 NPC1 Protein Lysosome->NPC1 Leelamine inhibits Cholesterol Cholesterol Accumulation NPC1->Cholesterol Endocytosis Receptor-Mediated Endocytosis Cholesterol->Endocytosis Inhibits Signaling Oncogenic Signaling (PI3K/Akt, MAPK, STAT3) Endocytosis->Signaling Inhibits Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Leads to Experimental_Workflow A 1. Cell Culture: Maintain melanoma cell lines (e.g., UACC 903, 1205 Lu) B 2. Treatment: Expose cells to varying concentrations of Leelamine HCl A->B C 3. Viability Assay: Measure cell survival to determine IC50 values B->C D 4. Western Blotting: Analyze protein expression and phosphorylation in signaling pathways B->D E 5. Microscopy: Visualize cellular changes, such as vacuolization and autophagosome accumulation B->E F 6. Cholesterol Accumulation Assay: Stain for unesterified cholesterol to confirm mechanism B->F Logical_Framework A Leelamine HCl is Lysosomotropic B Accumulates in Lysosomes and Inhibits NPC1 A->B C Disrupts Cholesterol Homeostasis B->C D Inhibits Key Oncogenic Signaling Pathways C->D E Induces Cancer Cell Death D->E F Potential as a Novel Anti-Cancer Therapeutic E->F

References

Methodological & Application

Application Notes and Protocols for Leelamine Hydrochloride in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Leelamine Hydrochloride in preclinical melanoma research. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro assays.

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising agent for melanoma therapy.[1][2] It exhibits potent anti-cancer activity by disrupting critical cellular processes and inhibiting key oncogenic signaling pathways.[3][4] Notably, Leelamine is 4.5-fold more effective at inhibiting the survival of cultured melanoma cells compared to normal cells, with average IC50 values of 2 µM and 9.3 µM, respectively.[3][4] Its unique mechanism of action, which involves the inhibition of intracellular cholesterol transport, leads to the simultaneous suppression of the PI3K/Akt, MAPK, and STAT3 pathways, all of which are frequently hyperactivated in melanoma.[1][3][4]

Mechanism of Action

Leelamine's primary mechanism of action is its lysosomotropic nature. As a weakly basic compound, it accumulates in the acidic environment of lysosomes.[5][6] This accumulation disrupts intracellular cholesterol trafficking, leading to cholesterol buildup in lysosomes and a depletion of available cholesterol for other cellular functions.[5][6][7] The disruption of cholesterol homeostasis, in turn, inhibits multiple signaling pathways crucial for melanoma cell survival, proliferation, and metastasis.[3][4][5]

The key consequences of Leelamine treatment in melanoma cells include:

  • Inhibition of Oncogenic Signaling: Leelamine treatment leads to a decrease in the phosphorylation and activation of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling cascades.[1][3][4]

  • Induction of Apoptosis: By downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, Leelamine promotes programmed cell death in melanoma cells.[5] A 600% increase in apoptosis has been observed with prolonged exposure.[3][4]

  • Cell Cycle Arrest: The compound causes an arrest in the G0/G1 phase of the cell cycle, thereby reducing the population of cells in the S-phase and inhibiting proliferation.[1][3][8]

  • Inhibition of Proliferation: At a concentration of 2.5 µmol/L, Leelamine can inhibit cellular proliferation by 40-80%.[3][4]

Below is a diagram illustrating the proposed signaling pathway affected by this compound in melanoma cells.

Leelamine_Signaling_Pathway cluster_cell Melanoma Cell Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Lysosome->Cholesterol Disruption PI3K PI3K Cholesterol->PI3K Inhibition MAPK MAPK Cholesterol->MAPK Inhibition STAT3 STAT3 Cholesterol->STAT3 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival Akt->Survival MAPK->Proliferation STAT3->Apoptosis Inhibition STAT3->Survival

Caption: this compound's impact on key signaling pathways in melanoma.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various melanoma cell lines.

Table 1: IC50 Values of this compound (72-hour exposure)

Cell LineDescriptionAverage IC50 (µM)
Melanoma Cells (average)Various Stages2.0[3][4]
Normal Cells (average)Melanocytes, Keratinocytes, Fibroblasts9.3[3][4]

Table 2: Effects of this compound on Cellular Processes in Melanoma Cell Lines (UACC 903 and 1205 Lu)

ParameterConcentration (µM)Treatment Time (hours)Observed Effect
Cell Proliferation 2.5-40-80% inhibition[3][4]
Apoptosis -Longer exposure600% increase[3][4]
PI3K/Akt Pathway 3 - 63 - 6Decreased pAkt levels[3]
MAPK Pathway 3 - 63 - 6Decreased pErk levels[3]
STAT3 Pathway 3 - 612 - 24Decreased pStat3 levels[3]
Cell Cycle --G0/G1 arrest, decrease in S-phase population[1][3][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on melanoma cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound.

Cell_Viability_Workflow start Seed Cells treat Treat with Leelamine start->treat incubate Incubate (e.g., 72h) treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate2 Incubate (1-4h) add_mts->incubate2 read Read Absorbance (490nm) incubate2->read

Caption: Workflow for the MTS cell viability assay.

Materials:

  • Melanoma cell lines (e.g., UACC 903, 1205 Lu)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.[3] Incubate for 24-48 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by this compound.

Materials:

  • Melanoma cell lines

  • Complete cell culture medium

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a white-walled 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).[8]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody block->primary secondary Secondary Antibody primary->secondary detect Detection secondary->detect

Caption: General workflow for Western blot analysis.

Materials:

  • Melanoma cell lines

  • 6-well or 100 mm culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAkt, anti-pErk, anti-pStat3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate 1.5 x 10⁶ melanoma cells in 100 mm culture dishes.[3] After 48 hours, treat the cells with this compound (e.g., 3-6 µmol/L) for the desired time (e.g., 3 to 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or α-enolase).[3]

References

Leelamine Hydrochloride: Application Notes and Protocols for In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leelamine Hydrochloride in in vitro cancer research, including effective dosages, experimental protocols, and insights into its mechanism of action.

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.[1][2][3] Its hydrochloride salt is often used in research due to its solubility. Leelamine exhibits a unique mechanism of action, primarily acting as a lysosomotropic agent that disrupts intracellular cholesterol transport.[1][3][4][5] This disruption leads to the inhibition of several key oncogenic signaling pathways, including the PI3K/AKT, MAPK, and STAT3 pathways, ultimately inducing cancer cell death.[2][4][6] Leelamine has demonstrated efficacy against various cancer types, including melanoma, prostate, and breast cancer.[2][4][7]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.

Cancer TypeCell LineIC50 Value (µM)Effective Concentration (µM)Treatment DurationReference
Melanoma UACC 9032.13-6 (for signaling inhibition)3-24 hours (for signaling), Not Specified (for IC50)[6]
1205 Lu2.93-6 (for signaling inhibition)3-24 hours (for signaling), Not Specified (for IC50)[6]
Prostate Cancer 22Rv1Not Specified0.5 - 5 (inhibits viability)Not Specified[8]
LNCaPNot Specified0.5 - 5 (inhibits viability)Not Specified[8]
PC-3Not SpecifiedInhibition of fatty acid synthesis observedNot Specified[9]
Myc-CaPNot SpecifiedInhibition of viability observedNot Specified[8]
Breast Cancer MDA-MB-231Not Specified>90% viability at 1 µM24 hours[4]
MCF-7Not Specified>90% viability at 1 µM24 hours[4]
SK-BR-3Not Specified>90% viability at 1 µM24 hours[4]
BT-474Not Specified>90% viability at 1 µM24 hours[4]
SUM159Not SpecifiedApoptosis induced in a dose-dependent mannerNot Specified[7]
Normal Cells MCF-10A (Mammary Epithelial)Resistant to apoptosis-inducing effectsNot SpecifiedNot Specified[7]
PrSC (Prostate Stromal)Not SpecifiedNot SpecifiedNot Specified[8]
RWPE-1 (Prostate Epithelial)Not SpecifiedNo decrease in neutral lipids/fatty acidsNot Specified[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cholesterol Accumulation Assay (Filipin Staining)

This fluorescence microscopy-based assay is used to visualize the accumulation of intracellular cholesterol, a key event in this compound's mechanism of action.

Materials:

  • Cancer cell lines

  • This compound

  • Coverslips or imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin stock solution (e.g., 25 mg/mL in DMSO)

  • Staining solution (e.g., 50 µg/mL filipin in PBS)

  • Fluorescence microscope with a UV filter

Procedure:

  • Seed cells on coverslips or in imaging plates and treat with this compound.

  • Wash the cells with PBS and fix with 4% PFA for 30-60 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cells with the filipin staining solution for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips or image the plates immediately using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Increased fluorescence intensity indicates cholesterol accumulation.

Visualizations

Signaling Pathways Affected by this compound

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulates due to lysosomotropic properties Cholesterol_Transport Intracellular Cholesterol Transport (e.g., NPC1) Leelamine->Cholesterol_Transport Inhibits Cholesterol_Accumulation Lysosomal Cholesterol Accumulation Cholesterol_Transport->Cholesterol_Accumulation Leads to PI3K_AKT PI3K/AKT Pathway Cholesterol_Accumulation->PI3K_AKT Inhibits MAPK MAPK Pathway Cholesterol_Accumulation->MAPK Inhibits STAT3 STAT3 Pathway Cholesterol_Accumulation->STAT3 Inhibits Autophagy_Inhibition Inhibition of Autophagy Cholesterol_Accumulation->Autophagy_Inhibition Leads to Proliferation Decreased Proliferation PI3K_AKT->Proliferation Impacts Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Impacts MAPK->Proliferation Impacts MAPK->Apoptosis Impacts STAT3->Proliferation Impacts STAT3->Apoptosis Impacts

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell lines) Leelamine_Prep 2. This compound Stock Solution Preparation Cell_Culture->Leelamine_Prep Cell_Seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) Leelamine_Prep->Cell_Seeding Treatment 4. Treatment with This compound (Dose-response and time-course) Cell_Seeding->Treatment Viability 5a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot 5c. Western Blot (pAKT, pERK, etc.) Treatment->Western_Blot Cholesterol 5d. Cholesterol Staining (e.g., Filipin) Treatment->Cholesterol Data_Analysis 6. Data Acquisition and Analysis (e.g., IC50 calculation, band densitometry) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Cholesterol->Data_Analysis

Caption: A typical experimental workflow for in vitro studies.

References

Preparing Leelamine Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride is a naturally derived diterpene amine with potent anti-cancer properties.[1][2] Its mechanism of action involves the disruption of intracellular cholesterol transport, leading to the inhibition of multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[1][3][4][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in a research setting.

Properties of this compound

PropertyValueReference
Molecular Weight 321.9 g/mol [6]
Appearance SolidN/A
Mechanism of Action Lysosomotropic agent, inhibits intracellular cholesterol transport[1][5][6][7][8][9][10]
Primary Cellular Effect Accumulation in lysosomes, leading to disruption of cholesterol homeostasis[1][5][6][7][8]

Preparation of Stock Solutions

This compound exhibits limited solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a commonly used solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for a 10 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.219 mg of this compound (Molecular Weight = 321.9 g/mol ).

  • Solubilization:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For 3.219 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Complete Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[11] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[11][12]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[11][12] A stock solution stored at -20°C is typically stable for at least one month, while storage at -80°C can extend stability to six months.[11]

Workflow for Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Storage weigh Weigh Leelamine HCl add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex heat_sonicate Gentle Heat/Sonication (if needed) vortex->heat_sonicate aliquot Aliquot into single-use volumes vortex->aliquot heat_sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Use in Cell Culture

Working Concentrations:

The effective concentration of this compound can vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell LineIC50 (µM)Reference
UACC 903 (Melanoma)~2[3]
1205 Lu (Melanoma)~2[3]

Treatment with 3 to 6 µmol/L of leelamine for 3 to 24 hours has been shown to inhibit key signaling pathways in melanoma cell lines.[3]

Protocol for Treating Cells:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as the Leelamine-treated cells.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Mechanism of Action: Signaling Pathway Inhibition

Leelamine's primary mechanism of action is the disruption of intracellular cholesterol transport by accumulating in lysosomes.[1][5][7][8] This leads to a depletion of available cholesterol for cellular processes, which in turn inhibits the activity of several key oncogenic signaling pathways.[1][3][4][5]

G cluster_0 Leelamine Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes leelamine This compound lysosome Accumulation in Lysosomes leelamine->lysosome cholesterol Disruption of Cholesterol Transport lysosome->cholesterol inhibition Inhibition cholesterol->inhibition pi3k PI3K/Akt Pathway proliferation Decreased Proliferation pi3k->proliferation apoptosis Increased Apoptosis pi3k->apoptosis mapk MAPK Pathway mapk->proliferation mapk->apoptosis stat3 STAT3 Pathway stat3->proliferation stat3->apoptosis inhibition->pi3k inhibition->mapk inhibition->stat3

Caption: Leelamine's mechanism of action on key signaling pathways.

Troubleshooting

IssuePossible CauseSolution
Precipitation in stock solution Incomplete dissolution or solvent evaporation.Gently warm and vortex the solution. If precipitation persists, prepare a fresh stock solution.
Precipitation upon dilution in media High final concentration of Leelamine or insufficient mixing.Ensure rapid and thorough mixing when diluting the stock solution in media. Prepare an intermediate dilution in a small volume of media before adding to the final culture volume.
Inconsistent experimental results Degradation of Leelamine due to repeated freeze-thaw cycles.Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been thawed multiple times.
Cell death in vehicle control High concentration of DMSO.Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. For research use only. Not for human or veterinary use.[6]

References

Leelamine Hydrochloride: A Promising Agent in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Leelamine hydrochloride, a natural compound derived from the bark of pine trees, has emerged as a molecule of interest in breast cancer research. Studies have demonstrated its potential to selectively induce cancer cell death, inhibit tumor growth, and target cancer stem cells. This document provides a comprehensive overview of the applications of this compound in breast cancer research, including its mechanisms of action, detailed experimental protocols, and quantitative data on its efficacy.

Mechanism of Action

This compound exhibits a multi-faceted approach to combating breast cancer. Its primary mechanisms include:

  • Induction of Apoptosis: this compound triggers programmed cell death in breast cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[1]

  • Disruption of Intracellular Cholesterol Transport: As a lysosomotropic agent, this compound accumulates in lysosomes and disrupts intracellular cholesterol trafficking.[2] This homeostatic imbalance affects key cellular processes that are vital for cancer cell survival and proliferation.

  • Inhibition of Oncogenic Signaling Pathways: The compound has been shown to inhibit several critical signaling pathways that drive breast cancer progression, including the JAK/STAT and epithelial-to-mesenchymal transition (EMT) pathways.[3][4] By downregulating these pathways, this compound can suppress cancer cell migration, invasion, and metastasis.[3]

  • Targeting Breast Cancer Stem Cells: this compound has been observed to suppress the self-renewal of breast cancer stem cells, which are thought to be responsible for tumor initiation, recurrence, and therapeutic resistance.[1]

Quantitative Data

The efficacy of this compound has been quantified in various breast cancer cell lines. The following table summarizes the key findings from in vitro and in vivo studies.

Parameter Cell Line Value Reference
In Vitro IC50 MDA-MB-231Dose-dependent inhibition observed[1]
MCF-7Dose-dependent inhibition observed[1]
SUM159Dose-dependent inhibition observed[1]
Effective In Vitro Concentration Various0.5 - 2.5 µM
In Vivo Dosage SUM159 Xenograft7.5 mg/kg (intraperitoneal)[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer research.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SUM159)

  • Complete growth medium (specific to cell line)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bak, anti-caspase-9, anti-cytochrome c, anti-p-STAT3, anti-STAT3, anti-E-cadherin, anti-vimentin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat breast cancer cells with desired concentrations of this compound for a specified time.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.

Orthotopic Xenograft Mouse Model

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • SUM159 breast cancer cells

  • Matrigel

  • This compound

  • Sterile saline

  • Calipers

  • Anesthesia

Procedure:

  • Harvest SUM159 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Anesthetize the mice and surgically implant 1 x 10^6 cells into the mammary fat pad.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (7.5 mg/kg) or vehicle control (sterile saline) via intraperitoneal injection five times a week.[1]

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways

Leelamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4_7 CXCR4/7 JAK_STAT JAK/STAT Pathway CXCR4_7->JAK_STAT EMT EMT Pathway (Vimentin ↑, E-cadherin ↓) JAK_STAT->EMT Cholesterol Cholesterol Transport Bax_Bak Bax/Bak Activation CytoC Cytochrome c Release Bax_Bak->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Leelamine Leelamine Hydrochloride Leelamine->CXCR4_7 Inhibits Leelamine->Cholesterol Disrupts Leelamine->Bax_Bak Induces

Caption: this compound's multi-target mechanism in breast cancer.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Culture (MDA-MB-231, MCF-7, SUM159) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (Apoptosis & Signaling Proteins) Treatment->Western end End Viability->end Western->end Xenograft Orthotopic Xenograft (SUM159 in Nude Mice) InVivo_Treatment This compound Administration (i.p.) Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Histology, Western) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->end start Start start->Cell_Culture start->Xenograft

References

Application Notes and Protocols for Studying Autophagic Flux with Leelamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride is a diterpene amine derived from the bark of pine trees that has garnered significant interest for its potential chemotherapeutic properties.[1][2] Its mechanism of action involves its characteristics as a weakly basic amine with lysosomotropic properties, leading to its accumulation in acidic organelles such as lysosomes.[1][3] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits autophagic flux, a critical cellular degradation and recycling process.[4][5] The blockage of autophagic flux by this compound leads to the accumulation of autophagosomes and key autophagy-related proteins, making it a valuable tool for studying this fundamental cellular process.[1][6]

These application notes provide detailed protocols for utilizing this compound to investigate autophagic flux in cancer cell lines, focusing on the widely accepted methods of Western blotting for LC3-II and p62/SQSTM1, and fluorescence microscopy for the visualization of GFP-LC3 puncta.

Mechanism of Action

This compound acts as a lysosomotropic agent. Due to its weakly basic nature, it freely crosses cell membranes and becomes protonated and trapped within the acidic environment of lysosomes.[7] This accumulation leads to a disruption of lysosomal function and inhibits the transport of cholesterol out of the lysosome.[4][7] The resulting cholesterol accumulation within the lysosomal/endosomal compartments is a key trigger for the inhibition of autophagic flux.[1][5] This blockade prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagic substrate p62, as well as the lipidated form of LC3 (LC3-II).[4][6]

Leelamine_Mechanism cluster_cell Cancer Cell cluster_observation Observable Effects Leelamine Leelamine Hydrochloride Lysosome Lysosome (Acidic) Leelamine->Lysosome Accumulates in acidic environment Autophagosome Autophagosome Autolysosome Autolysosome Lysosome->Autolysosome Fusion Blocked Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibits Accum_Autophagosome Accumulation of Autophagosomes (GFP-LC3 puncta) Accum_LC3_p62 Increased LC3-II and p62 levels Autophagosome->Autolysosome Fusion p62_cargo p62-bound Cargo p62_cargo->Autophagosome Sequestration LC3_II LC3-II LC3_II->Autophagosome

Caption: Mechanism of this compound in inhibiting autophagic flux.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key autophagic markers in melanoma cell lines.

Table 1: Effect of this compound on LC3-II and p62 Protein Levels

Cell LineTreatment TimeLeelamine HCl (µM)Fold Increase in LC3-IIFold Increase in p62Reference
UACC 9033 hours1>1>1[1]
UACC 9033 hours3Significant IncreaseSignificant Increase[1]
UACC 9033 hours5Marked IncreaseMarked Increase[1]
1205 Lu3 hours3Significant IncreaseSignificant Increase[1]
1205 Lu3 hours5Marked IncreaseMarked Increase[1]

Note: Fold increases are estimated from visual analysis of Western blots presented in the cited literature. For precise quantification, densitometry analysis of Western blots is required.

Table 2: Effect of this compound on GFP-LC3 Puncta Formation

Cell LineTreatment TimeLeelamine HCl (µM)ObservationReference
UACC 903-GFP-LC33 hours3Significant increase in GFP-LC3 puncta[1]
UACC 903-GFP-LC3Not SpecifiedNot SpecifiedAccumulation of GFP-tagged LC3B protein[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62 Levels

This protocol details the investigation of autophagic flux by monitoring the levels of LC3-II and p62/SQSTM1 protein by Western blot.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Culture B 2. Treatment with Leelamine HCl (e.g., 1-5 µM for 3h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-LC3B, anti-p62) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection & Imaging I->J K 11. Densitometry Analysis J->K

Caption: Workflow for Western blot analysis of autophagic markers.

Materials:

  • This compound (dissolved in DMSO)

  • Melanoma cell lines (e.g., UACC 903, 1205 Lu)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Erk-2 (as loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Bafilomycin A1 (positive control for autophagic flux inhibition)

Procedure:

  • Cell Seeding: Seed melanoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 1, 3, 5 µM) for a specified duration (e.g., 3 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Bafilomycin A1 for 2 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-Erk-2 at 1:2000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control (Erk-2).

Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta

This protocol describes the visualization and quantification of autophagosomes by monitoring the formation of GFP-LC3 puncta in cells stably expressing a GFP-LC3 fusion protein.

GFP_LC3_Workflow cluster_workflow GFP-LC3 Puncta Analysis Workflow A 1. Seed GFP-LC3 expressing cells on coverslips B 2. Treatment with Leelamine HCl (e.g., 3 µM for 3h) A->B C 3. Cell Fixation (e.g., 4% PFA) B->C D 4. Mounting on slides with DAPI C->D E 5. Confocal Microscopy D->E F 6. Image Analysis: Quantify GFP-LC3 puncta per cell E->F

Caption: Workflow for GFP-LC3 puncta fluorescence microscopy.

Materials:

  • This compound (dissolved in DMSO)

  • Melanoma cell line stably expressing GFP-LC3 (e.g., UACC 903-GFP-LC3)

  • Complete cell culture medium

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Bafilomycin A1 (positive control)

Procedure:

  • Cell Seeding: Seed UACC 903-GFP-LC3 cells on glass coverslips in 24-well plates. Allow cells to adhere and grow to 50-60% confluency.

  • Treatment:

    • Treat cells with this compound (e.g., 3 µM) for the desired time (e.g., 3 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Bafilomycin A1 for 2 hours).

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Visualize the cells using a confocal microscope.

    • Capture images of the GFP-LC3 signal and DAPI-stained nuclei.

  • Image Analysis:

    • Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each treatment condition.

    • A cell with a significant increase in puncta compared to the diffuse cytoplasmic fluorescence in control cells is considered positive for autophagy induction/blockade.

Conclusion

This compound is a potent inhibitor of autophagic flux, acting through a lysosomotropic mechanism that disrupts intracellular cholesterol transport. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound as a tool to study the intricate process of autophagy. By monitoring the accumulation of LC3-II, p62, and GFP-LC3 puncta, investigators can effectively assess the impact of this compound on autophagic flux and further elucidate its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Xenograft Studies Using Leelamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.[1][2][3] Its hydrochloride salt, Leelamine Hydrochloride, offers improved solubility for research applications. Leelamine exhibits a unique mechanism of action by acting as a lysosomotropic agent, accumulating in acidic organelles like lysosomes.[2][4][5] This accumulation disrupts intracellular cholesterol trafficking, a process vital for cancer cell function.[4][6][7] The subsequent cholesterol imbalance leads to the inhibition of multiple key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, ultimately inducing cancer cell death and inhibiting tumor growth.[1][6][8] Notably, in vivo studies have demonstrated significant tumor growth inhibition in xenograft models of melanoma and prostate cancer with negligible toxicity to the host.[8][9][10]

These application notes provide a comprehensive overview of the use of this compound in xenograft models based on published preclinical data, including detailed experimental protocols and a summary of key quantitative findings.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from various in vivo studies using this compound in different cancer xenograft models.

Melanoma Xenograft Model (UACC 903 Cells)
Parameter Observation
Cell Line UACC 903 (Metastatic Melanoma)
Animal Model Nude Mice
Drug Administration 7.5 mg/kg body weight, intraperitoneally (i.p.), daily
Treatment Duration Up to 15 days
Tumor Growth Inhibition Average of 60% reduction in tumor burden compared to vehicle-treated controls.[2][8]
Effect on Cell Proliferation (Ki-67) Significant decrease in Ki-67 staining in treated tumors.
Effect on Apoptosis (TUNEL) Significant increase in TUNEL staining in treated tumors.
Effect on Angiogenesis (CD31) Reduction in tumor vasculature.[1][3]
Toxicity No significant effect on animal body weight or blood markers of major organ function.[8] No observed modifications in the morphology of vital organs (liver, spleen, kidney, intestine, lung, heart) after 3 weeks of treatment.[9]
Prostate Cancer Xenograft Model (22Rv1 Cells)
Parameter Observation
Cell Line 22Rv1 (Castration-Resistant Prostate Cancer)
Animal Model Mice
Drug Administration ~9 mg/kg body weight, intraperitoneally (i.p.), 5 times/week
Outcome Significant decrease in Ki-67 expression, mitotic fraction, and expression of full-length Androgen Receptor (AR) and AR-V7 splice variants.[10]
Toxicity Well-tolerated.
Prostate Cancer Chemoprevention Model (Hi-Myc Transgenic Mice)
Parameter Observation
Animal Model Hi-Myc Transgenic Mice
Drug Administration 10 mg/kg body weight, 5 times/week
Outcome Lower incidence of high-grade prostatic intraepithelial neoplasia, adenocarcinoma in situ, and microinvasion (though not statistically significant at this dose).[10]
Toxicity Well-tolerated.[10]

Experimental Protocols

Xenograft Model Establishment Protocol

This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.

Materials:

  • Cancer cell line of interest (e.g., UACC 903 melanoma, 22Rv1 prostate cancer)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Syringes (1 mL) and needles (27-gauge)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Preparation of Cell Inoculum:

    • Adjust the cell concentration to the desired density (e.g., 2.5 x 10⁶ cells in 100-200 µL for UACC 903 cells).[11]

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation. Keep the mixture on ice to prevent solidification.

  • Subcutaneous Injection:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Administration Protocol

Materials:

  • This compound

  • Sterile vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in sterile saline or PBS)

  • Syringes (1 mL) and needles (27-gauge)

  • Calibrated scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO.

    • Further dilute the solution with a sterile vehicle (e.g., PBS or saline) to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

    • Prepare the vehicle control solution (e.g., DMSO in PBS) in parallel.

  • Animal Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).

    • Follow the predetermined dosing schedule (e.g., daily, 5 times a week).

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.

    • Continue to measure tumor volumes regularly throughout the study.

Visualizations: Diagrams and Workflows

Signaling Pathway of this compound

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK (Erk) RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine Leelamine HCl Cholesterol Cholesterol Trafficking Leelamine->Cholesterol Inhibits Cholesterol->RTK Required for Endocytosis & Function

Caption: Leelamine inhibits cholesterol transport, disrupting RTK signaling and downstream pathways.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_treatment Treatment Phase A 1. Cell Culture (e.g., UACC 903) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection in Mice B->C D 4. Tumor Growth (to ~150 mm³) C->D E 5. Randomize Mice into Groups D->E F1 Vehicle Control (e.g., DMSO/Saline) E->F1 F2 Leelamine HCl (e.g., 7.5 mg/kg, i.p.) E->F2 G 6. Daily Dosing & Tumor Measurement F1->G F2->G H 7. Endpoint: Tumor Excision G->H I 8. Data Analysis (Tumor Volume, IHC) H->I

Caption: Workflow for assessing Leelamine HCl efficacy in a xenograft model.

References

Assaying the Effect of Leelamine on Cholesterol Accumulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of interest in cancer research due to its unique mechanism of action. It functions as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and inhibiting the egress of cholesterol.[1][2][3][4] This disruption of intracellular cholesterol transport leads to a significant accumulation of cholesterol within late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[1] The sequestration of cholesterol has profound downstream effects, including the inhibition of autophagic flux and the suppression of key oncogenic signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT, STAT3, and MAPK pathways.[2][5][6][7] These application notes provide a comprehensive overview and detailed protocols for assaying the effects of leelamine on cholesterol accumulation.

Mechanism of Action

Leelamine's primary intracellular target is the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from the lysosomes to the cytoplasm.[7] By binding to NPC1, leelamine effectively blocks this transport, leading to the trapping of free cholesterol within the lysosomal compartment.[7] This unavailability of cholesterol for essential cellular processes disrupts the integrity and function of cellular membranes, including lipid rafts, which are critical for the proper localization and activation of various receptor tyrosine kinases (RTKs).[6] The impairment of RTK signaling, due to the disruption of receptor-mediated endocytosis, subsequently leads to the inhibition of downstream pro-survival signaling cascades.[1][6]

Data Presentation

The following table summarizes the dose-dependent effect of leelamine on intracellular cholesterol accumulation in UACC 903 melanoma cells, as determined by High-Performance Thin-Layer Chromatography (HPTLC). The data is presented as a fold change in cholesterol levels relative to a DMSO-treated control.

Leelamine Concentration (µM)Fold Change in Cholesterol Accumulation (vs. DMSO control)
11.2
21.8
32.5
53.2

Data is qualitatively derived from published HPTLC images and represents an approximate fold change.[8][9]

Experimental Protocols

Protocol 1: Visualization of Intracellular Cholesterol Accumulation using Filipin Staining

This protocol describes a method for the qualitative and semi-quantitative assessment of unesterified cholesterol accumulation in cultured cells treated with leelamine using the fluorescent polyene antibiotic, filipin.

Materials:

  • Cultured cells (e.g., UACC 903 melanoma cells)

  • Leelamine (stock solution in DMSO)

  • Control vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (5 mg/mL in DMSO, protect from light)

  • Staining solution: 50 µg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Treatment: Treat the cells with varying concentrations of leelamine (e.g., 1, 3, 5, 10 µM) and a DMSO vehicle control for the desired time period (e.g., 24 hours).

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 1 hour at room temperature.

  • Quenching:

    • Wash the cells three times with PBS.

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted formaldehyde.

  • Staining:

    • Wash the cells three times with PBS.

    • Stain the cells with the filipin staining solution for 2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess filipin.

  • Imaging:

    • Mount the coverslips onto microscope slides with a drop of PBS.

    • Immediately visualize the cells using a fluorescence microscope. Filipin fluorescence is prone to photobleaching, so minimize exposure to the excitation light.

    • Acquire images of the characteristic perinuclear accumulation of cholesterol.

Protocol 2: Quantification of Total Cellular Cholesterol

This protocol provides a method for the quantitative analysis of total cholesterol in cell lysates following leelamine treatment.

Materials:

  • Cultured cells

  • Leelamine (stock solution in DMSO)

  • Control vehicle (DMSO)

  • PBS, pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Commercially available cholesterol quantification kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with leelamine as described in Protocol 1.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in an appropriate volume of cell lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to normalize the cholesterol content.

  • Cholesterol Quantification:

    • Follow the manufacturer's instructions for the chosen cholesterol quantification kit. This typically involves the enzymatic conversion of cholesterol to a product that can be detected by a colorimetric or fluorometric readout.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the cholesterol concentration in each sample based on a standard curve.

    • Normalize the cholesterol concentration to the protein concentration for each sample.

    • Express the results as µg of cholesterol per mg of protein.

Visualizations

Leelamine_Mechanism_of_Action cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm Leelamine_in Leelamine NPC1 NPC1 Leelamine_in->NPC1 Binds and Inhibits Cholesterol_out Cholesterol Egress NPC1->Cholesterol_out Mediates Egress Cholesterol_in Cholesterol Cellular_Processes Cellular Processes (e.g., Membrane Integrity, Signaling) Cholesterol_out->Cellular_Processes Required for Leelamine_ext Extracellular Leelamine Leelamine_ext->Leelamine_in Enters Lysosome

Caption: Leelamine's mechanism of inhibiting cholesterol egress from the lysosome.

Leelamine_Signaling_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome NPC1 NPC1 Inhibition Lysosome->NPC1 Cholesterol_Accumulation Lysosomal Cholesterol Accumulation NPC1->Cholesterol_Accumulation Lipid_Raft_Disruption Lipid Raft Disruption Cholesterol_Accumulation->Lipid_Raft_Disruption Autophagy Autophagic Flux Inhibition Cholesterol_Accumulation->Autophagy RTK Receptor Tyrosine Kinase (RTK) Signaling Inhibition Lipid_Raft_Disruption->RTK PI3K_AKT PI3K/AKT Pathway Inhibition RTK->PI3K_AKT STAT3 STAT3 Pathway Inhibition RTK->STAT3 MAPK MAPK Pathway Inhibition RTK->MAPK Cell_Survival Decreased Cell Survival & Proliferation PI3K_AKT->Cell_Survival STAT3->Cell_Survival MAPK->Cell_Survival Autophagy->Cell_Survival

Caption: Downstream signaling effects of leelamine-induced cholesterol accumulation.

Experimental_Workflow cluster_visualization Qualitative/Semi-Quantitative cluster_quantification Quantitative Start Start: Seed Cells Treatment Treat with Leelamine (Dose-Response / Time-Course) Start->Treatment branch Treatment->branch Fixation Fixation (PFA) branch->Fixation Lysis Cell Lysis branch->Lysis Staining Filipin Staining Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis_Qual Analyze Cholesterol Accumulation Imaging->Analysis_Qual Quant_Assay Cholesterol Assay Lysis->Quant_Assay Protein_Assay Protein Assay Lysis->Protein_Assay Normalization Normalize Cholesterol to Protein Quant_Assay->Normalization Protein_Assay->Normalization Analysis_Quant Quantitative Data Normalization->Analysis_Quant

Caption: Workflow for assaying leelamine's effect on cholesterol accumulation.

References

Unraveling the Impact of Leelamine on the PI3K/AKT Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework to investigate the effects of Leelamine, a diterpene amine derived from pine bark, on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The protocols outlined herein are designed to elucidate the indirect inhibitory mechanism of Leelamine, which stems from its function as a lysosomotropic agent and an inhibitor of intracellular cholesterol transport.

Introduction

The PI3K/AKT pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of cancers, making it a prime target for therapeutic intervention. Leelamine has emerged as a promising anti-cancer agent with a unique mechanism of action. It accumulates in lysosomes, disrupting cholesterol trafficking, which in turn leads to the inhibition of receptor-mediated endocytosis and the subsequent suppression of key oncogenic signaling pathways, including the PI3K/AKT cascade.[1] This document provides a comprehensive guide for researchers to meticulously study this phenomenon.

Signaling Pathway and Experimental Rationale

The PI3K/AKT pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the phosphorylation and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a myriad of downstream substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.

Leelamine's inhibitory effect on this pathway is not direct. By causing cholesterol to accumulate in the lysosomes, Leelamine disrupts the integrity and function of the plasma membrane and endosomal system.[2] This impairment of receptor-mediated endocytosis prevents the proper activation of RTKs, thereby cutting off the upstream signals required for PI3K/AKT pathway activation.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_leelamine Leelamine's Mechanism of Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits mTOR mTOR AKT->mTOR Activates PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTOR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol Cholesterol Accumulation Lysosome->Cholesterol Disrupts Transport Endocytosis Receptor-Mediated Endocytosis Cholesterol->Endocytosis Inhibits Endocytosis->RTK Internalization

Caption: The PI3K/AKT signaling pathway and Leelamine's inhibitory mechanism.

Experimental Design and Workflow

A systematic approach is crucial to delineate the effects of Leelamine. The following workflow is recommended:

Experimental_Workflow cluster_setup I. Experimental Setup cluster_mechanism II. Mechanism of Action cluster_pathway III. PI3K/AKT Pathway Analysis cluster_phenotype IV. Cellular Phenotype cluster_data V. Data Analysis & Interpretation A1 Cell Line Selection (e.g., UACC-903, PC-3, MCF-7) A2 Determine Leelamine IC50 (MTT Assay) A1->A2 A3 Treatment Groups: - Vehicle Control (DMSO) - Leelamine (0.5x, 1x, 2x IC50) - Leelamine + β-cyclodextrin - Positive Control (e.g., LY294002) A2->A3 B1 Assess Cholesterol Accumulation (Filipin or BODIPY Staining) A3->B1 C1 Western Blot Analysis: - p-AKT (Ser473, Thr308) - Total AKT - p-mTOR (Ser2448) - Total mTOR A3->C1 C2 In Vitro PI3K Kinase Assay A3->C2 D1 Cell Viability/Proliferation (MTT Assay) A3->D1 E4 Correlate Cholesterol Accumulation with Pathway Inhibition B1->E4 E1 Quantify Western Blots Summarize in Tables C1->E1 E2 Analyze Kinase Assay Data Summarize in Tables C2->E2 E3 Analyze Viability Data Summarize in Tables D1->E3 E1->E4 E2->E4 E3->E4

Caption: A comprehensive workflow for studying Leelamine's effect on the PI3K/AKT pathway.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
Leelamine hydrochlorideSigma-AldrichL0284
β-cyclodextrinSigma-AldrichC4767
LY294002Cell Signaling Technology9901
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Primary Antibody: Phospho-AKT (Ser473)Cell Signaling Technology4060
Primary Antibody: Phospho-AKT (Thr308)Cell Signaling Technology2965
Primary Antibody: AKT (pan)Cell Signaling Technology4691
Primary Antibody: Phospho-mTOR (Ser2448)Cell Signaling Technology2971
Primary Antibody: mTORCell Signaling Technology2983
Secondary Antibody: Anti-rabbit IgG, HRP-linkedCell Signaling Technology7074
Filipin III from Streptomyces filipinensisSigma-AldrichF4767
BODIPY™ FL C12-CholesterolThermo Fisher ScientificD3922
PI3-Kinase Activity ELISA: PicoEchelon BiosciencesK-1000s

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Utilize cancer cell lines with known PI3K/AKT pathway activation, such as UACC-903 (melanoma), PC-3 (prostate cancer), or MCF-7 (breast cancer).[1][3]

  • Culture Conditions: Maintain cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Leelamine Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • For dose-response experiments, treat cells with a range of Leelamine concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours to determine the IC50 value using the MTT assay. IC50 values for Leelamine in melanoma cell lines like UACC 903 have been reported to be around 1.35 µM.[1]

    • For mechanism-of-action studies, treat cells with Leelamine at concentrations equivalent to 0.5x, 1x, and 2x the predetermined IC50 value.

    • Controls:

      • Vehicle Control: Treat cells with the same volume of DMSO used for the highest Leelamine concentration.

      • Positive Control (PI3K inhibitor): Treat cells with a known PI3K inhibitor like LY294002 (10-20 µM) to confirm pathway inhibition.

      • Cholesterol Depletion Control: Co-treat cells with Leelamine and 1 mM β-cyclodextrin to assess the role of cholesterol accumulation.[4]

MTT Cell Viability Assay
  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing the various treatments (Leelamine concentrations, controls).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis
  • Seed cells in 6-well plates and treat as described in section 5.1.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-mTOR Ser2448, anti-total mTOR) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

In Vitro PI3K Kinase Assay
  • Treat cells with Leelamine or controls as described in section 5.1.

  • Lyse the cells and immunoprecipitate PI3K using an appropriate antibody.

  • Perform the kinase assay using a commercial kit (e.g., Echelon Biosciences K-1000s) following the manufacturer's instructions.[5] This typically involves incubating the immunoprecipitated PI3K with a PIP2 substrate and ATP.

  • The product of the reaction, PIP3, is then detected and quantified, usually via a competitive ELISA format.

  • The amount of PIP3 produced is inversely proportional to the PI3K activity.

Cholesterol Accumulation Assay (Filipin Staining)
  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with Leelamine and controls as described in section 5.1.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.[6]

  • Wash three times with PBS.

  • Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Stain the cells with 0.05 mg/mL Filipin III in PBS with 10% FBS for 2 hours at room temperature, protected from light.[6]

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the intracellular cholesterol accumulation using a fluorescence microscope with a UV filter (Ex/Em: ~340-380/385-470 nm).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of Leelamine on Cell Viability (IC50 Values)

Cell LineLeelamine IC50 (µM) at 48h
UACC-903Insert Value
PC-3Insert Value
MCF-7Insert Value

Table 2: Densitometric Analysis of Western Blot Results

Treatmentp-AKT (Ser473) / Total AKT (Fold Change vs. Vehicle)p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Vehicle)
Vehicle (DMSO)1.01.0
Leelamine (0.5x IC50)Insert ValueInsert Value
Leelamine (1x IC50)Insert ValueInsert Value
Leelamine (2x IC50)Insert ValueInsert Value
Leelamine + β-cyclodextrinInsert ValueInsert Value
LY294002Insert ValueInsert Value

Table 3: In Vitro PI3K Kinase Activity

TreatmentPI3K Activity (% of Vehicle Control)
Vehicle (DMSO)100%
Leelamine (1x IC50)Insert Value
Leelamine + β-cyclodextrinInsert Value
LY294002Insert Value

Troubleshooting

  • High background in Western Blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure thorough washing steps.

  • No signal for phosphorylated proteins: Confirm that the cell line has an active PI3K/AKT pathway. Use a positive control (e.g., growth factor stimulation) to ensure the pathway can be activated. Check the freshness of phosphatase inhibitors in the lysis buffer.

  • Rapid photobleaching with Filipin: Minimize exposure to light during staining and imaging. Capture images promptly after staining.

  • Inconsistent MTT assay results: Ensure even cell seeding and avoid edge effects in the 96-well plate. Verify that the formazan crystals are fully dissolved before reading the absorbance.

By following these detailed protocols and application notes, researchers can effectively investigate and characterize the impact of Leelamine on the PI3K/AKT signaling pathway, contributing to a deeper understanding of its potential as a novel anti-cancer therapeutic.

References

Application Notes and Protocols: Leelamine Hydrochloride in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine Hydrochloride is a lipophilic, weakly basic diterpene amine derived from pine bark.[1] Its defining characteristic is its lysosomotropic nature, meaning it readily crosses cell membranes and accumulates in acidic organelles, primarily lysosomes.[2][3] This sequestration within lysosomes is the initial step in its mechanism of action, leading to significant disruptions in intracellular cholesterol transport.[1][3] While extensively studied in the context of oncology, the fundamental biological processes modulated by this compound hold significant relevance for neurobiology research, particularly in the study of neurodegenerative diseases characterized by lysosomal dysfunction and cholesterol dyshomeostasis.[3][4]

Leelamine is believed to competitively bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[2][3] This inhibition leads to the accumulation of unesterified cholesterol within late endosomes and lysosomes, phenocopying the cellular hallmark of Niemann-Pick type C (NPC) disease, a rare and fatal neurodegenerative lysosomal storage disorder.[3][5][6] The resulting disruption of cholesterol homeostasis has profound downstream effects on critical cellular signaling pathways, including the PI3K/AKT/mTOR, MAPK, and STAT3 pathways, which are integral to neuronal survival, plasticity, and inflammatory responses.[2][3][7]

These application notes provide an overview of the potential uses of this compound as a research tool in neurobiology and offer detailed protocols for its application in in vitro neuronal models.

Potential Applications in Neurobiology Research

  • Modeling Niemann-Pick Type C Disease: Leelamine's ability to inhibit NPC1-mediated cholesterol transport makes it a valuable pharmacological tool to induce an NPC-like phenotype in cultured neuronal cells. This allows for the study of the downstream cellular consequences of lysosomal cholesterol accumulation, such as impaired autophagy, altered endocytosis, and neuronal dysfunction, in a controlled experimental setting.

  • Investigating the Role of Lysosomal Dysfunction in Neurodegeneration: Lysosomal impairment is a common feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Leelamine can be used to probe the link between lysosomal cholesterol sequestration and other pathological hallmarks of these diseases, such as the processing of amyloid precursor protein (APP) or the aggregation of alpha-synuclein.

  • Studying Cholesterol Homeostasis in Neurons: Neurons have a complex and tightly regulated cholesterol metabolism that is crucial for synapse formation, function, and maintenance. Leelamine provides a means to acutely disrupt this homeostasis, enabling researchers to investigate the impact of lysosomal cholesterol availability on various neuronal processes.

  • Screening for Neuroprotective Compounds: By inducing a neurotoxic phenotype through cholesterol accumulation, Leelamine can be used in screening assays to identify novel compounds that can rescue or mitigate the detrimental effects of lysosomal dysfunction.

Data Presentation

The following table summarizes the reported IC50 values for Leelamine and its derivatives. It is important to note that these values were determined in cancer cell lines, and validation in neuronal cell lines or primary neurons is essential for neurobiology research applications.

CompoundCell LineAssayIC50 (µM)Reference
LeelamineUACC 903 (Melanoma)Cell Viability (MTS)~2[4]
Leelamine1205 Lu (Melanoma)Cell Viability (MTS)~2[4]
Leelamine Derivative 5a (Trifluoro acetyl)UACC 903 (Melanoma)Cell Viability (MTS)1.2[3][4]
Leelamine Derivative 5a (Trifluoro acetyl)1205 Lu (Melanoma)Cell Viability (MTS)2.0[3][4]
Leelamine Derivative 5b (Tribromo acetyl)UACC 903 (Melanoma)Cell Viability (MTS)1.0[3][4]
Leelamine Derivative 5b (Tribromo acetyl)1205 Lu (Melanoma)Cell Viability (MTS)1.8[3][4]
Leelamine Derivative 5e (Benzylamine)UACC 903 (Melanoma)Cell Viability (MTS)6.0[4]
Leelamine Derivative 5e (Benzylamine)1205 Lu (Melanoma)Cell Viability (MTS)7.0[4]

Mandatory Visualizations

G cluster_cell Neuron cluster_lysosome Lysosome (Acidic pH) leelamine_trapped Leelamine-H+ (Trapped) npc1 NPC1 leelamine_trapped->npc1 Inhibits cholesterol_accumulated Cholesterol Accumulation signaling_disruption Disruption of Signaling Pathways cholesterol_accumulated->signaling_disruption Leads to leelamine_free Leelamine (Lipophilic) leelamine_free->leelamine_trapped Protonation pi3k_akt PI3K/AKT/mTOR signaling_disruption->pi3k_akt Inhibition of mapk MAPK signaling_disruption->mapk Inhibition of stat3 STAT3 signaling_disruption->stat3 Inhibition of

Caption: Mechanism of this compound action in a neuron.

G start Start: Culture Neuronal Cells treat Treat with Leelamine HCl (and controls) start->treat wash Wash cells with PBS treat->wash fix Fix with 4% Paraformaldehyde wash->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Antibodies (e.g., anti-LAMP1, anti-LC3) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies & Filipin primary_ab->secondary_ab image Image with Confocal Microscopy secondary_ab->image analyze Analyze Images for Cholesterol Accumulation & Autophagy image->analyze end End analyze->end

Caption: Experimental workflow for assessing Leelamine HCl effects.

Experimental Protocols

Protocol 1: Induction and Analysis of Lysosomal Cholesterol Accumulation in Cultured Neurons

This protocol details the steps to induce an NPC-like phenotype in a neuronal cell line (e.g., SH-SY5Y) or primary neurons using this compound and to visualize the resulting cholesterol accumulation.

Materials:

  • This compound (powder)

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Appropriate cell culture medium and supplements

  • Poly-D-lysine or other appropriate coating for culture vessels

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Filipin complex (for staining unesterified cholesterol)

  • Anti-LAMP1 antibody (lysosomal marker)

  • Fluorescently-conjugated secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Plate neuronal cells on appropriately coated coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency at the time of the experiment.

    • Allow cells to adhere and differentiate according to standard protocols.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for 24-48 hours, or a time course as determined by preliminary experiments.

  • Fixation and Staining:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

    • Incubate with anti-LAMP1 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the corresponding fluorescently-conjugated secondary antibody and Filipin (e.g., 50 µg/mL) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a confocal microscope.

    • Capture images of the Filipin (cholesterol), LAMP1 (lysosomes), and DAPI/Hoechst (nuclei) channels.

    • Analyze the images for colocalization of the Filipin signal with LAMP1-positive puncta, which indicates lysosomal cholesterol accumulation. Quantify the fluorescence intensity of Filipin within the lysosomes.

Protocol 2: Assessment of this compound's Effect on Autophagy in Neurons

This protocol describes how to evaluate the impact of Leelamine-induced cholesterol accumulation on autophagic flux in neuronal cells using immunocytochemistry for the autophagic marker LC3.

Materials:

  • All materials from Protocol 1

  • Anti-LC3B antibody

  • Bafilomycin A1 (optional, as a positive control for autophagic flux blockade)

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

    • Optionally, include a positive control group treated with Bafilomycin A1 (e.g., 100 nM) for the last 4 hours of the experiment to block lysosomal degradation of autophagosomes.

  • Fixation and Staining:

    • Follow the fixation, permeabilization, and blocking steps as in Protocol 1.

    • Incubate with anti-LC3B primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the corresponding fluorescently-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst.

    • Mount coverslips on microscope slides.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope.

    • Quantify the number and intensity of LC3-positive puncta per cell. An increase in LC3 puncta in Leelamine-treated cells, especially when compared to the Bafilomycin A1 control, can indicate a blockage of autophagic flux.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation by this compound in Neurons

This protocol outlines the procedure for examining the effects of Leelamine on the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 signaling pathways.

Materials:

  • Neuronal cells cultured in 6-well plates

  • This compound

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Plate and treat neuronal cells with this compound as described in Protocol 1, using 6-well plates.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein levels (e.g., total AKT) or a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for each signaling molecule to determine the effect of this compound on pathway activation.

Conclusion

This compound presents a promising tool for neurobiology research, offering a specific mechanism to probe the intricate relationship between lysosomal function, cholesterol homeostasis, and neuronal health. While its application in this field is still in its nascent stages, the protocols and information provided herein offer a solid foundation for researchers to explore its potential in unraveling the complexities of neurodegenerative diseases. Further investigation, particularly in neuronal-specific models, is warranted to fully elucidate its effects and therapeutic potential in the context of the central nervous system.

References

Application Notes & Protocols: Measuring Lysosomal Accumulation of Leelamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leelamine, a lipophilic diterpene amine derived from pine tree bark, has emerged as a promising anti-cancer agent.[1] Its therapeutic efficacy is largely attributed to its lysosomotropic properties.[2][3] As a weakly basic amine (pKa of 9.9), Leelamine readily crosses cell membranes in its neutral state but becomes protonated and trapped within the acidic environment of lysosomes.[1][4] This accumulation disrupts critical lysosomal functions, including autophagic flux and intracellular cholesterol trafficking, ultimately leading to cancer cell death.[2][5] Accurate measurement of Leelamine's lysosomal accumulation is therefore crucial for understanding its mechanism of action and for the development of related therapeutic strategies.

These application notes provide detailed protocols for several key techniques to qualitatively and quantitatively measure the lysosomal accumulation of Leelamine and its functional consequences.

Mechanism of Leelamine Accumulation

Leelamine's accumulation in lysosomes is a classic example of ion trapping. In the relatively neutral pH of the cytosol (~7.2), a portion of Leelamine exists in its deprotonated, lipophilic form, allowing it to freely diffuse across the lysosomal membrane. Inside the lysosome, the acidic environment (pH ~4.5-5.0) causes the primary amine group of Leelamine to become protonated. This charged form is membrane-impermeable, effectively trapping the molecule within the organelle.

node_lee_neutral Leelamine (L) Neutral, Lipophilic node_lee_protonated_cyto Leelamine-H+ (L-H+) Protonated node_lee_neutral->node_lee_protonated_cyto node_lee_neutral_lyso Leelamine (L) node_lee_neutral->node_lee_neutral_lyso Diffusion across membrane node_lee_protonated_lyso Leelamine-H+ (L-H+) Protonated, Trapped High Concentration node_lee_protonated_lyso->node_lee_neutral_lyso node_lee_neutral_lyso->node_lee_protonated_lyso

Caption: Ion trapping mechanism of Leelamine in the lysosome.

Qualitative and Indirect Measurement Techniques

Light Microscopy for Cellular Vacuolization

One of the most direct morphological consequences of the accumulation of lysosomotropic compounds is the formation of cytoplasmic vacuoles.[4][5] This can be readily observed using standard light microscopy.

Protocol 1: Assessment of Cellular Vacuolization

  • Cell Seeding: Plate cancer cells (e.g., UACC 903 melanoma cells) on a 6-well plate or chamber slides at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with varying concentrations of Leelamine (e.g., 1-10 µM) or a vehicle control (DMSO). As a positive control for lysosomotropism, use chloroquine (e.g., 50-100 µM). To confirm the role of lysosomal acidity, pre-treat cells with a V-ATPase inhibitor like Bafilomycin A1 (BafA1, 10 nM) for 1 hour before adding Leelamine.[5][6]

  • Incubation: Incubate the cells for a specified time (e.g., 6-24 hours).

  • Imaging: Observe the cells directly under a light microscope (phase-contrast or DIC).

  • Analysis: Capture images and document the presence, size, and number of intracellular vacuoles compared to control cells. BafA1 pre-treatment is expected to prevent vacuolization induced by Leelamine.[6]

Treatment GroupExpected Outcome
Vehicle Control (DMSO)No significant vacuolization
LeelamineDose-dependent increase in cytoplasmic vacuoles[4]
Chloroquine (Positive Control)Significant vacuolization
BafA1 + LeelamineAttenuation or absence of vacuolization[5]

Quantitative Measurement Techniques

LysoTracker Competition Assay by Flow Cytometry

This assay quantitatively assesses the lysosomotropic nature of a compound. Leelamine will compete with the fluorescent acidic organelle probe, LysoTracker Red DND-99, for accumulation, resulting in a measurable decrease in cellular fluorescence.[4]

start Seed and culture cells (e.g., UACC 903) treat Treat with Leelamine, Chloroquine, or DMSO (e.g., 3 hours) start->treat stain Add LysoTracker Red DND-99 (e.g., 50-75 nM for 30 min) treat->stain harvest Wash, trypsinize, and resuspend cells in PBS stain->harvest acquire Analyze on Flow Cytometer (Red Fluorescence Channel) harvest->acquire analyze Quantify Median Fluorescence Intensity (MFI) acquire->analyze end Decreased MFI indicates lysosomotropic activity analyze->end

Caption: Workflow for the LysoTracker competition assay.

Protocol 2: LysoTracker Red DND-99 Competition Assay

  • Cell Preparation: Seed cells in a 12-well plate to achieve ~80% confluency.

  • Treatment: Treat cells with Leelamine (e.g., 3 µM) or chloroquine (100 µM) for 3 hours.[4] Include a vehicle control.

  • Staining: During the last 30 minutes of treatment, add LysoTracker Red DND-99 (e.g., 50-75 nM final concentration) to each well.

  • Harvesting: Wash cells twice with PBS, then detach them using trypsin. Neutralize trypsin with complete medium and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Flow Cytometry: Resuspend the cell pellet in cold PBS and analyze immediately on a flow cytometer, measuring fluorescence in the appropriate red channel (e.g., PE-Texas Red or APC).

  • Data Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI). A significant decrease in MFI in treated cells compared to the vehicle control indicates lysosomotropic activity.[4]

Treatment GroupExpected MFI (relative to control)
Vehicle Control (DMSO)100%
Leelamine (3 µM)Decreased (e.g., ~40-60%)[4]
Chloroquine (100 µM)Decreased (e.g., ~30-50%)[4]
Radiolabeled Leelamine Uptake Assay

This method provides a direct and highly sensitive measurement of the kinetics of drug uptake into cells.

Protocol 3: ³H-Leelamine Cellular Uptake Kinetics

  • Cell Seeding: Plate cells (e.g., UACC 903) in a large culture dish (e.g., 150 mm) to 70-85% confluency.[4]

  • Treatment: Replace the culture medium with fresh medium containing ³H-labeled Leelamine (e.g., at a specific activity of 25 Ci/mmol).[4]

  • Time Course Sampling: At various time points (e.g., 0, 10, 20, 30, 60 minutes), collect a small aliquot (e.g., 100 µL) of the culture medium.

  • Scintillation Counting: Mix each medium sample with a scintillation cocktail in a scintillation vial.

  • Quantification: Measure the radioactivity (counts per minute, CPM) remaining in the medium using a liquid scintillation counter.

  • Analysis: Calculate the percentage of ³H-Leelamine taken up by the cells at each time point by comparing the CPM to the initial CPM at time 0. Results can be plotted to show uptake kinetics. A rapid decrease in radioactivity in the medium indicates fast cellular uptake. For example, approximately 60% of tritiated Leelamine was reported to be internalized by UACC 903 cells within 30 minutes.[4]

Direct Quantification by Subcellular Fractionation and LC-MS/MS

For the most precise measurement, lysosomes can be isolated from cells, followed by direct quantification of the accumulated drug using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 4: Subcellular Fractionation and LC-MS/MS of Leelamine

  • Cell Treatment: Treat a large quantity of cells (e.g., several 150 mm dishes) with Leelamine for a desired time.

  • Homogenization: Harvest and wash the cells. Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., containing 250 mM sucrose and protease inhibitors) and lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.[7]

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 700-1000 x g for 10 min) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g for 20 min) to pellet mitochondria and heavy organelles.

    • The resulting supernatant contains the light membrane fraction (including lysosomes) and the cytosol.

  • Lysosome Enrichment (Optional): For higher purity, the light membrane fraction can be further purified using density gradient ultracentrifugation (e.g., with sucrose or Percoll gradients) or by using magnetic isolation techniques if cells were pre-loaded with iron oxide nanoparticles.[7][8]

  • Validation: Confirm the purity of the lysosomal fraction by performing a Western blot for lysosomal marker proteins (e.g., LAMP1/LAMP2) and markers of contaminant organelles (e.g., COX IV for mitochondria).

  • Leelamine Extraction: Lyse the isolated lysosomal fraction and extract Leelamine using an appropriate organic solvent.

  • LC-MS/MS Analysis: Quantify the concentration of Leelamine in the extract using a validated LC-MS/MS method. The results can be used to determine the absolute concentration of Leelamine within the lysosomal compartment.

Assays for Functional Consequences of Accumulation

The accumulation of Leelamine disrupts lysosomal homeostasis, leading to downstream effects that can also be measured.[2]

node_lee Leelamine node_lyso Lysosome Accumulation (Ion Trapping) node_lee->node_lyso node_chol Inhibition of Cholesterol Transport (e.g., NPC1 interaction) node_lyso->node_chol node_auto Disruption of Autophagic Flux node_lyso->node_auto node_endo Inhibition of Receptor- Mediated Endocytosis node_chol->node_endo node_chol_acc Cholesterol Accumulation in Lysosomes node_chol->node_chol_acc node_auto_markers p62 & LC3B Accumulation node_auto->node_auto_markers node_rtk Shutdown of RTK Signaling (AKT, STAT, MAPK) node_endo->node_rtk node_death Cancer Cell Death node_rtk->node_death

Caption: Downstream effects of Leelamine's lysosomal accumulation.

Filipin Staining for Cholesterol Accumulation

Leelamine inhibits the transport of cholesterol out of the lysosome.[5] The resulting accumulation of unesterified cholesterol can be visualized using the fluorescent antibiotic Filipin.

Protocol 5: Filipin Staining for Cellular Cholesterol

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with Leelamine (e.g., 5-10 µM) for 24 hours. U18666A can be used as a positive control.

  • Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 30 minutes.

  • Staining: Wash again with PBS and incubate with Filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash thoroughly with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope with a UV filter set.

  • Analysis: Leelamine-treated cells will show a marked increase in punctate intracellular fluorescence compared to controls, indicating cholesterol accumulation in endosomal/lysosomal compartments.[4] This effect can be reversed by co-treatment with the cholesterol-depleting agent β-cyclodextrin.[4]

References

Application Notes and Protocols: Leelamine Hydrochloride for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride is a lipophilic diterpene amine derived from the bark of pine trees that has emerged as a promising anti-cancer agent. Its mechanism of action involves its lysosomotropic properties, leading to the disruption of intracellular cholesterol transport. This disruption subsequently inhibits critical oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately inducing apoptosis in a variety of cancer cell lines.[1][2] Notably, this compound has demonstrated selectivity for cancer cells, with considerably less impact on normal cell lines.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound for cancer research.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
UACC 903Melanoma1.2 - 2.1[3][4]
1205 LuMelanoma1.8 - 2.9[3][4]
22Rv1Prostate Cancer~5Viability decreased by >90% at 5 µM after 24h.[5]
LNCaPProstate CancerConcentration-dependent inhibition of viability observed.[5]
Myc-CaPProstate CancerSignificant inhibition of viability.[5]
MDA-MB-231Breast Cancer (Triple-negative)Dose-dependent decrease in viability.[1][3]
MCF-7Breast Cancer (ER-positive)Dose-dependent decrease in viability; relatively greater sensitivity than other breast cancer lines.[1][3]
SUM159Breast Cancer (Triple-negative)Dose-dependent decrease in viability.[1][3]
MCF-10ANormal Breast EpithelialResistant to cell growth inhibition and apoptosis.[1][3]
PrSCNormal Prostate EpithelialRelatively more resistant compared to prostate cancer cells.[5]
Table 2: Effects of this compound on Apoptosis and Related Proteins
Cell LineTreatmentEffect on ApoptosisEffect on Apoptosis-Related Proteins
Breast Cancer Cells (MDA-MB-231, MCF-7, SUM159)Dose-dependentInduction of apoptosis.[1][3]Induction and/or activation of Bax and Bak; Caspase-9 activation; Cytosolic release of cytochrome c.[3][6]
Prostate Cancer CellsConcentration-dependentInduction of apoptosis.[5]Downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]
Melanoma Cells3-5 µM for 3hInduction of apoptosis.Inhibition of pAkt (Ser473) and pStat3 (Tyr705) levels.[7]

Mandatory Visualizations

Signaling Pathways Affected by this compound

Leelamine_Signaling cluster_downstream Downstream Signaling Pathways Leelamine This compound Lysosome Lysosome Accumulation Leelamine->Lysosome Bax_Bak Bax/Bak Activation Leelamine->Bax_Bak Cholesterol Disruption of Intracellular Cholesterol Transport Lysosome->Cholesterol PI3K_AKT PI3K/AKT Pathway Cholesterol->PI3K_AKT Inhibition MAPK MAPK Pathway Cholesterol->MAPK Inhibition STAT3 STAT3 Pathway Cholesterol->STAT3 Inhibition Survival_Proliferation Cell Survival & Proliferation PI3K_AKT->Survival_Proliferation Inhibition MAPK->Survival_Proliferation Inhibition STAT3->Survival_Proliferation Inhibition Bcl2_BclxL Bcl-2/Bcl-xL STAT3->Bcl2_BclxL Inhibition of Bcl-2/Bcl-xL Apoptosis Apoptosis Survival_Proliferation->Apoptosis Shift Towards Bax_Bak->Apoptosis Bcl2_BclxL->Apoptosis Promotion

Caption: Signaling pathway of this compound.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow cluster_assays Efficacy Assessment start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment This compound Treatment (Varying Concentrations and Time) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Leelamine Hydrochloride solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leelamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for solubility issues encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

This compound is sparingly soluble in aqueous buffers.[1] Its poor solubility in aqueous solutions suitable for intravenous administration is a known challenge for its clinical application.[2] For instance, the solubility in a 1:2 mixture of DMSO and PBS (pH 7.2) is only 0.15 mg/mL.[3]

Q2: Why is this compound poorly soluble in water?

Leelamine is a weakly basic and lipophilic (fat-soluble) amine.[2] This chemical nature means it does not readily dissolve in water, which is a polar solvent. To be effectively absorbed, for example in oral administration, a drug needs to be lipid-soluble to pass through membranes.[4]

Q3: What are the recommended solvents for creating a stock solution?

High-concentration stock solutions of this compound can be prepared in organic solvents. Dimethyl sulfoxide (DMSO) is highly recommended, with a solubility of up to 25 mg/mL.[3][5] Other suitable organic solvents include dimethylformamide (DMF) and ethanol, both with a solubility of around 20 mg/mL.[3]

Q4: How should I prepare an aqueous working solution from a stock?

To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer of choice.[1][6] For in vivo studies, co-solvent systems are often necessary.[5]

Q5: How should I store this compound solutions?

  • Powder: Store at -20°C.[7]

  • Stock Solutions (in organic solvent): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Keep containers sealed and away from moisture.[5]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to potential stability issues.[1]

Troubleshooting Guide

Q: My this compound precipitated after I diluted my DMSO stock in PBS. What happened and how can I fix it?

A: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution.

Solutions:

  • Use a Co-solvent System: For cell-based assays or in vivo studies, using a co-solvent system can help maintain solubility. A common formulation involves a sequential addition of solvents like DMSO, PEG300, and Tween-80 before adding the final aqueous component (e.g., saline or PBS).[5]

  • Lower the Final Concentration: The target concentration in your aqueous solution may be above the solubility limit of this compound. Try preparing a more dilute working solution.

  • Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[5] However, be cautious about the temperature sensitivity of your experimental system.

Q: I need a higher concentration of this compound in my aqueous medium than I am currently achieving. What are my options?

A: Achieving high concentrations in purely aqueous solutions is difficult.

  • Formulation with Surfactants/Cyclodextrins: Consider using formulations that include surfactants like Tween-80 or encapsulating agents like SBE-β-CD (sulfobutylether-β-cyclodextrin), which can improve aqueous solubility.[5]

  • Liposomal Formulations: For in vivo applications, novel formulations like Nanolipolee-007, a PEGylated neutral liposome encapsulating leelamine, have been developed to improve solubility and allow for systemic delivery.[2]

Q: My this compound solution appears cloudy or has visible particles. Can I still use it?

A: No, a cloudy solution or the presence of particulates indicates that the compound is not fully dissolved or has precipitated. This can lead to inaccurate concentration calculations and inconsistent experimental results. You should attempt to redissolve the compound using the methods described above (warming, sonication) or prepare a fresh solution.

Solubility Data Summary

The following table summarizes the solubility of Leelamine and its hydrochloride salt in various solvents.

CompoundSolventSolubility (mg/mL)Molar Equivalent (mM)Source
This compound DMSO25 mg/mL77.66 mM[3][5]
DMF20 mg/mL62.13 mM[3]
Ethanol20 mg/mL62.13 mM[3]
DMSO:PBS (pH 7.2) (1:2)0.15 mg/mL0.47 mM[3]
Leelamine (Base) Ethanol100 mg/mL350.3 mM[8]
DMSO30 mg/mL105.1 mM[8]
DMF30 mg/mL105.1 mM[8]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL0.88 mM[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Formula Weight: 321.9 g/mol ).[3] For 1 mL of a 10 mM solution, you will need 3.219 mg.

  • Solvent Addition: Add the appropriate volume of newly opened, high-purity DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[5]

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming (up to 60°C) to ensure the compound dissolves completely.[5]

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[5]

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Use

This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[5] It uses a co-solvent system.

  • Prepare Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Sequential Addition: For a final volume of 1 mL, add the solvents in the following order, mixing thoroughly after each addition:

    • Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.

    • Add 50 µL of Tween-80 to the mixture. Mix evenly.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[5] Prepare this working solution fresh before each experiment.

Visual Guides

G cluster_start Step 1: Stock Solution Preparation cluster_working Step 2: Aqueous Working Solution (Co-Solvent Method) start Leelamine HCl (Crystalline Solid) dmso Add high-purity DMSO (e.g., to 25 mg/mL) start->dmso dissolve Vortex / Sonicate / Warm to 60°C dmso->dissolve stock Clear Stock Solution (Store at -80°C) dissolve->stock peg Add PEG300 stock->peg tween Add Tween-80 peg->tween saline Add Saline / PBS tween->saline final Final Aqueous Solution (Use immediately) saline->final

Caption: Experimental workflow for solubilizing this compound.

G start Solubility Issue Encountered (Precipitation / Cloudiness) check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Solution: Lower the target concentration. check_conc->lower_conc Yes check_solvent Was a pure aqueous buffer used for dilution? check_conc->check_solvent No end_node Problem Resolved lower_conc->end_node use_cosolvent Solution: Use a co-solvent system (e.g., PEG300, Tween-80). check_solvent->use_cosolvent Yes check_diss Was the dissolution process incomplete? check_solvent->check_diss No use_cosolvent->end_node use_heat Solution: Apply gentle heat and/or sonication. check_diss->use_heat Yes check_diss->end_node No use_heat->end_node

Caption: Troubleshooting decision tree for solubility issues.

G leelamine Leelamine (Weakly Basic, Lipophilic) membrane Cell Membrane (Lipid Bilayer) leelamine->membrane Crosses easily lysosome Lysosome (Acidic pH ~4.8) membrane->lysosome Enters acidic organelle protonation Leelamine becomes protonated (charged) lysosome->protonation Gains H+ in low pH trapping Ion Trapping: Accumulation in Lysosome protonation->trapping Cannot cross back through membrane disruption Disruption of Intracellular Cholesterol Transport trapping->disruption

Caption: Leelamine's lysosomotropic mechanism of action.

References

Optimizing Leelamine Hydrochloride Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Leelamine Hydrochloride concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cancer cells?

A1: this compound is a lysosomotropic agent, meaning it accumulates in the acidic lysosomes of cells.[1] This accumulation disrupts intracellular cholesterol transport and inhibits autophagic flux.[2][3][4] The disruption of cholesterol homeostasis, in turn, inhibits key oncogenic signaling pathways, including PI3K/AKT, STAT3, and MAPK, ultimately leading to caspase-independent cell death.[2][3][5][6]

Q2: In which cancer cell lines has this compound shown cytotoxic activity?

A2: this compound has demonstrated significant inhibitory effects on the proliferation and survival of various cancer cell lines, including melanoma, breast, and prostate cancer.[1][6]

Q3: What is a typical effective concentration range for this compound in cytotoxicity assays?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown IC50 values (the concentration that inhibits 50% of cell growth) in the low micromolar range for several cancer cell lines. For example, in UACC 903 and 1205 Lu melanoma cell lines, IC50 values for Leelamine and its active derivatives have been reported to be between 1.0 and 2.9 µmol/L.[5]

Q4: Does this compound affect normal cells?

A4: Leelamine has been shown to be 3- to 5-fold more effective at inducing the death of advanced-stage melanoma cell lines compared to normal cells.[2] For instance, a concentration of 3 µmol/L was sufficient to inhibit cellular endocytosis in cancer cells, while a 3-fold higher concentration was required to see a similar effect in normal cells.[2]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound and its derivatives in various cell lines.

Table 1: IC50 Values of Leelamine and its Derivatives in Melanoma Cell Lines [5]

CompoundUACC 903 (µmol/L)1205 Lu (µmol/L)
Leelamine Derivative 5a1.22.0
Leelamine Derivative 5b1.01.8
Abietic Acid Analog 4a2.12.9
Abietic Acid Analog 4b2.32.3
Abietic Acid Analog 4c24.424.3

Table 2: Comparative Cytotoxicity of a Leelamine Analog in Cancer vs. Normal Cells

Cell LineCell TypeIC50 (µM)
UACC 903Human Melanoma~2.0[5]
1205 LuHuman Melanoma~2.0[5]
FF2441Normal Human Fibroblast>10 (estimated)[2]

Experimental Protocols

Detailed Methodology for MTS Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTS assay.

Materials:

  • This compound

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTS reagent (e.g., from Promega)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.62 to 100 µmol/L).[5]

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.[7]

    • Subtract the background absorbance from a well containing medium only.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seedingEnsure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for consistency.
Pipetting errors during compound additionUse calibrated pipettes and ensure consistent technique.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
High Background Absorbance Contamination of culture medium or reagentsUse fresh, sterile reagents. Check for signs of contamination in the cell culture.
Phenol red in the culture mediumUse phenol red-free medium for the assay, as it can interfere with absorbance readings.[8]
Extended incubation with MTS reagentAvoid incubating with the MTS reagent for longer than 4 hours, as this can lead to spontaneous reduction and increased background.[7]
Low Signal or No Dose-Response Incorrect this compound concentration rangePerform a pilot experiment with a broad range of concentrations to determine the optimal range for your cell line.
Insufficient incubation timeThe cytotoxic effects of this compound may require longer exposure. Test different incubation times (e.g., 24, 48, 72 hours).
Cell density is too high or too lowOptimize the initial cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.[8]
Unexpected Increase in Viability at High Concentrations Compound precipitationVisually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the final concentration.
Interference of the compound with the MTS assayRun a control experiment with the compound in cell-free medium to check for direct reduction of the MTS reagent.

Signaling Pathway and Experimental Workflow Diagrams

Leelamine_Mechanism_of_Action cluster_cell Cancer Cell cluster_signaling Oncogenic Signaling Pathways Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibition Autophagy Autophagic Flux Lysosome->Autophagy Inhibition RTK RTK Cholesterol->RTK Disruption leads to PI3K_AKT PI3K/AKT RTK->PI3K_AKT Inhibition STAT3 STAT3 RTK->STAT3 Inhibition MAPK MAPK RTK->MAPK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation STAT3->Proliferation MAPK->Proliferation Apoptosis Caspase-Independent Cell Death Proliferation->Apoptosis Shift towards

Caption: Leelamine's mechanism of action.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_leelamine Prepare Leelamine Serial Dilutions incubate1->prepare_leelamine treat_cells Treat Cells prepare_leelamine->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_absorbance Read Absorbance at 490nm incubate3->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cytotoxicity assay.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Leelamine Leelamine Hydrochloride Leelamine->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Leelamine's inhibition of the PI3K/AKT/mTOR pathway.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Leelamine Leelamine Hydrochloride Leelamine->CytokineReceptor Inhibits upstream signaling STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: Leelamine's disruption of the STAT3 signaling pathway.

Caspase_Independent_Apoptosis Leelamine Leelamine Hydrochloride Lysosome Lysosomal Stress Leelamine->Lysosome Mitochondria Mitochondrial Dysfunction Lysosome->Mitochondria AIF Apoptosis-Inducing Factor (AIF) Mitochondria->AIF Release EndoG Endonuclease G (EndoG) Mitochondria->EndoG Release Nucleus Nucleus AIF->Nucleus Translocation EndoG->Nucleus Translocation DNA_Fragmentation DNA Fragmentation Nucleus->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Caspase-independent apoptosis induced by Leelamine.

References

Preventing Leelamine Hydrochloride degradation in storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Leelamine Hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2] While some suppliers may indicate a storage temperature of 2-8°C, storage at -20°C provides a more robust condition to ensure stability for extended periods, with a reported stability of at least four years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound solutions are significantly less stable than the solid form. For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquots of the stock solution should be stored at -80°C for up to six months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in various organic solvents. Commonly used solvents include DMSO (up to 25 mg/mL), ethanol (up to 20 mg/mL), and DMF (up to 20 mg/mL).[1] The choice of solvent will depend on the specific experimental requirements.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation in the solid form can include discoloration (e.g., yellowing or browning) or changes in the crystalline structure. For solutions, precipitation or a change in color may indicate degradation. However, degradation can occur without any visible changes. Therefore, for critical applications, it is advisable to periodically assess the purity of your sample using analytical methods such as HPLC.

Q5: What are the known incompatibilities of this compound?

A5: this compound should not be stored with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, as these can promote its degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.Verify the storage conditions of both the solid compound and any prepared solutions. If stored improperly, it is recommended to use a fresh, unopened vial of the compound. Consider running a stability check on your current stock using the protocol provided below.
Precipitate observed in a stored solution. The solution may have been stored for too long or subjected to freeze-thaw cycles. The solubility limit may have been exceeded at the storage temperature.Prepare a fresh solution for your experiment. If you need to store solutions, ensure they are aliquoted to avoid freeze-thaw cycles and stored at the recommended temperature.
Solid this compound has changed color. Potential degradation due to exposure to light, moisture, or incompatible substances.It is recommended to discard the discolored compound and use a fresh vial. Ensure that the compound is stored in a tightly sealed container and protected from light.

Stability of this compound Under Various Conditions

Form Storage Temperature Recommended Duration Reference
Solid-20°C≥ 4 years[1]
In Solvent-80°CUp to 6 months[3]
In Solvent-20°CUp to 1 month[3]

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound.

1. Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. This will be your time-zero sample.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 220 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Procedure:

    • Inject the standard solution (time-zero) and record the chromatogram. The main peak corresponds to intact this compound.

    • Store your this compound sample (solid or in solution) under the desired conditions to be tested.

    • At specified time points (e.g., 1 week, 1 month, 3 months), prepare a sample for analysis in the same manner as the standard solution.

    • Inject the aged sample and record the chromatogram.

    • Compare the chromatogram of the aged sample to the time-zero sample. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.

4. Data Analysis: Calculate the percentage of this compound remaining at each time point using the peak areas from the chromatograms.

Visualizations

degradation_pathway leelamine This compound oxidized Oxidized Products leelamine->oxidized Oxidation (e.g., air, light) hydrolyzed Hydrolyzed Products leelamine->hydrolyzed Hydrolysis (e.g., moisture)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Unexpected Experimental Results check_storage Verify Storage Conditions (Solid and Solution) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage use_new Use Fresh Vial of Leelamine HCl improper_storage->use_new Yes proper_storage Storage Conditions Correct improper_storage->proper_storage No run_stability Perform Stability Assessment (HPLC) other_factors Investigate Other Experimental Factors run_stability->other_factors proper_storage->run_stability

Caption: Troubleshooting workflow for unexpected experimental results.

experimental_workflow prep_standard Prepare Time-Zero Standard hplc_zero Analyze Time-Zero Sample by HPLC prep_standard->hplc_zero store_sample Store Sample Under Test Conditions hplc_zero->store_sample time_points Analyze Sample at Pre-defined Time Points store_sample->time_points compare Compare Chromatograms time_points->compare analyze Calculate % Degradation compare->analyze

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Leelamine Hydrochloride Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the known off-target effects of Leelamine Hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: The principal off-target effect of this compound stems from its lysosomotropic nature. As a weakly basic compound, it accumulates in acidic organelles, primarily lysosomes. This accumulation disrupts intracellular cholesterol trafficking, leading to a cascade of downstream effects including the inhibition of autophagic flux and the suppression of major signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, STAT3, and MAPK pathways.[1][2]

Q2: Is this compound a cannabinoid receptor agonist or a pyruvate dehydrogenase kinase (PDK) inhibitor?

A2: this compound has been reported to have weak affinity for cannabinoid receptors (CB1 and CB2) and to inhibit pyruvate dehydrogenase kinase (PDK).[3][4][] However, studies suggest that these activities are not the primary mechanism of its cytotoxic effects in cancer cells.[1] The concentrations required to engage these targets are significantly higher than those needed to induce lysosomal disruption and inhibit cholesterol transport.

Q3: How does the disruption of cholesterol transport by this compound affect cellular signaling?

A3: The accumulation of cholesterol within lysosomes sequesters it from other cellular compartments where it is essential for various functions, including the proper functioning of membrane receptors. This disruption of cholesterol homeostasis impairs receptor-mediated endocytosis, which is critical for the activation and regulation of receptor tyrosine kinases (RTKs). Consequently, the downstream signaling pathways regulated by RTKs, such as the PI3K/AKT, STAT3, and MAPK pathways, are inhibited.[1]

Q4: What are the observable morphological changes in cells treated with this compound?

A4: A common morphological change observed in cells treated with this compound is the formation of cytoplasmic vacuoles.[1][2] This is a direct consequence of its lysosomotropic properties and the accumulation of the compound within lysosomes. Electron microscopy may reveal an accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in my cell line.

  • Possible Cause: Your cell line may be particularly sensitive to the disruption of cholesterol homeostasis or the inhibition of the PI3K/AKT, STAT3, or MAPK pathways.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line to identify the optimal concentration for your experiments.

    • Assess lysosomal integrity: Use a lysosomal marker (e.g., LysoTracker) to visualize lysosomal morphology and potential membrane permeabilization.

    • Co-treatment with a cholesterol-chelating agent: To confirm that the cytotoxicity is mediated by cholesterol accumulation, co-treat cells with this compound and a cholesterol-chelating agent like methyl-β-cyclodextrin. This should rescue the cells from Leelamine-induced death.[1]

Issue 2: My experimental results are inconsistent.

  • Possible Cause: this compound's effects can be influenced by the metabolic state of the cells and the pH of the culture medium.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition for all experiments.

    • Monitor media pH: The lysosomotropic effect of Leelamine is pH-dependent. Ensure your culture medium is properly buffered and the pH is stable throughout the experiment.

    • Check for compound stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.

Issue 3: I am not observing the expected inhibition of my target pathway, but I see cytotoxicity.

  • Possible Cause: The cytotoxic effects of this compound may be occurring through off-target mechanisms independent of your primary pathway of interest.

  • Troubleshooting Steps:

    • Investigate cholesterol accumulation: Use Filipin staining to visualize cholesterol accumulation in the lysosomes.

    • Analyze autophagic flux: Perform a Western blot for LC3-II and p62 to determine if autophagic flux is inhibited. An accumulation of both proteins suggests a blockage in the autophagic process.

    • Assess key off-target signaling pathways: Perform Western blots for key proteins in the PI3K/AKT (p-AKT), STAT3 (p-STAT3), and MAPK (p-ERK) pathways to see if they are being inhibited.

Quantitative Data on Off-Target Effects

Target/EffectMetricValueCell Line/SystemReference
Cannabinoid Receptor 1 (CB1)IC502.86 µM (for displacement of [3H]-SR141716A)N/A[6]
Cannabinoid Receptors (CB1 & CB2)% Displacement20% displacement of [3H]-CP55940 at 10 µMHuman receptors[3]
Pyruvate Dehydrogenase Kinase (PDK)IC509.5 µMN/A[3][4][7]

Experimental Protocols

Assessment of Lysosomotropism (Cellular Vacuolization)
  • Principle: Leelamine's accumulation in lysosomes leads to their swelling and the formation of visible vacuoles in the cytoplasm.

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired duration.

    • Observe the cells under a light microscope.

    • To confirm that vacuolization is due to lysosomotropism, pre-treat cells with a V-ATPase inhibitor like Bafilomycin A1 (100 nM for 1 hour) before adding Leelamine. Bafilomycin A1 will prevent lysosomal acidification and should reduce Leelamine-induced vacuolization.[8]

Detection of Intracellular Cholesterol Accumulation (Filipin Staining)
  • Principle: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within the cell.

  • Methodology:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with this compound. A positive control such as U18666A can be used.[1]

    • Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash again with PBS and quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

    • Stain with Filipin III solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.[9][10]

    • Wash with PBS and mount the coverslips on microscope slides.

    • Visualize using a fluorescence microscope with a UV filter (Excitation: ~340-380 nm, Emission: ~385-470 nm).[9][10][11] An accumulation of punctate fluorescence, often in the perinuclear region, indicates cholesterol accumulation in late endosomes/lysosomes.[1]

Analysis of Autophagic Flux (LC3-II and p62 Western Blot)
  • Principle: Inhibition of autophagic flux by Leelamine leads to the accumulation of both the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.

  • Methodology:

    • Treat cells with this compound for the desired time points. Include a negative control (vehicle) and a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the levels of both LC3-II and p62 is indicative of inhibited autophagic flux.[12][13][14]

Assessment of Signaling Pathway Inhibition (Western Blot for Phospho-proteins)
  • Principle: The activity of signaling pathways like PI3K/AKT, STAT3, and MAPK is often assessed by measuring the phosphorylation status of key proteins in the cascade.

  • Methodology:

    • Treat cells with this compound for various durations.

    • Lyse cells as described in the autophagic flux protocol.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe membranes with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-AKT, p-STAT3, p-ERK) and their total protein counterparts.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

Leelamine_Off_Target_Signaling cluster_downstream Downstream Effects Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulates Cholesterol Cholesterol Trafficking Lysosome->Cholesterol Inhibits Autophagy Autophagic Flux Lysosome->Autophagy Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Required for Endocytosis PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT STAT3 STAT3 Pathway RTK->STAT3 MAPK MAPK Pathway RTK->MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival STAT3->Cell_Survival MAPK->Cell_Survival

Caption: Leelamine's primary off-target signaling cascade.

Experimental_Workflow start Start: Observe unexpected cytotoxicity or inconsistent results dose_response 1. Perform Dose-Response Curve (IC50) start->dose_response morphology 2. Assess Cell Morphology (Vacuolization) dose_response->morphology cholesterol 3. Filipin Staining for Cholesterol Accumulation morphology->cholesterol autophagy 4. Western Blot for Autophagic Flux (LC3-II, p62) cholesterol->autophagy signaling 5. Western Blot for Signaling Pathways (p-AKT, p-STAT3, p-ERK) autophagy->signaling conclusion Conclusion: Identify off-target mechanisms signaling->conclusion

References

Technical Support Center: Managing Cytotoxicity of Leelamine Hydrochloride in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Leelamine Hydrochloride in non-cancerous cell lines. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experimentation.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's cytotoxicity?

A1: this compound is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[1] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects.[2][3] By inhibiting the export of cholesterol from lysosomes, Leelamine effectively starves cells of this essential lipid, which in turn inhibits critical oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3.[4][5] This disruption of cholesterol homeostasis ultimately leads to cell death.[3][6]

Q2: Is this compound selectively toxic to cancer cells?

A2: Yes, studies have shown that this compound exhibits selective cytotoxicity towards cancer cells over non-cancerous cells. For instance, it has been reported to be 3 to 5 times more effective at inducing cell death in advanced-stage melanoma cell lines compared to normal cells.[2] Furthermore, the normal mammary epithelial cell line, MCF-10A, has been found to be completely resistant to the apoptotic and cell growth-inhibiting effects of Leelamine.[7] Another study demonstrated that at concentrations where Leelamine affects cancer cells, the viability of MCF-10A cells remains above 90%.[8]

Q3: What is the expected IC50 value of this compound in non-cancerous cell lines?

A3: The IC50 value can vary depending on the specific non-cancerous cell line. For normal human fibroblasts (FF2441), the IC50 has been reported to be greater than 100 μmol/L for some derivatives, while Leelamine itself has an average IC50 of 9.3 µmol/L in normal cells compared to 2 µmol/L in melanoma cells.[4][9] It is always recommended to perform a dose-response experiment to determine the precise IC50 for your specific non-cancerous cell line of interest.

Q4: Are there any known methods to mitigate the cytotoxicity of this compound in non-cancerous cells?

A4: Yes, co-treatment with β-cyclodextrin, a cholesterol-depleting agent, has been shown to attenuate the cell death mediated by Leelamine.[2][3] β-cyclodextrin works by removing cholesterol from the cells, thereby counteracting the effects of cholesterol accumulation caused by Leelamine.[9] Detailed protocols for this co-treatment are provided in the --INVALID-LINK-- section.

Q5: How does this compound affect key signaling pathways?

A5: Leelamine's disruption of cholesterol transport leads to the inhibition of several key signaling pathways that are crucial for cell survival and proliferation. These include the PI3K/Akt, MAPK, and STAT3 pathways.[4][10] The inhibition of these pathways is a downstream consequence of the altered cholesterol homeostasis within the cells.[1] Visual representations of these pathways are available in the --INVALID-LINK-- section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in non-cancerous control cell line. 1. This compound concentration is too high. 2. The specific non-cancerous cell line is unexpectedly sensitive. 3. Incorrect solvent or final solvent concentration.1. Perform a dose-response curve to determine the IC50 for your specific non-cancerous cell line. Start with a lower concentration range. 2. Consider using a different, less sensitive non-cancerous cell line as a control if possible. 3. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Inconsistent drug treatment duration. 3. Cell line instability or high passage number.1. Ensure consistent cell seeding density across all wells and experiments. 2. Adhere strictly to the planned drug incubation times. 3. Use cells with a low passage number and regularly check for mycoplasma contamination.
β-cyclodextrin co-treatment is not reducing cytotoxicity. 1. Suboptimal concentration of β-cyclodextrin. 2. Incorrect timing of co-treatment. 3. The observed cytotoxicity is independent of cholesterol accumulation in this specific cell line.1. Titrate the concentration of β-cyclodextrin. A concentration of 1 mM has been shown to be effective.[9] 2. Ensure that β-cyclodextrin is co-administered with this compound as described in the protocol. 3. Investigate alternative mechanisms of cytotoxicity for your specific cell line.
Difficulty dissolving this compound. This compound has specific solubility properties.This compound is soluble in DMSO and ethanol.[11] Prepare a concentrated stock solution in one of these solvents and then dilute it in your cell culture medium to the final desired concentration.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its derivatives in non-cancerous versus cancerous cell lines.

Table 1: IC50 Values of Leelamine and its Derivatives in Human Cell Lines

CompoundNon-Cancerous Cell Line (IC50 in µM)Cancerous Cell Lines (IC50 in µM)Reference(s)
Leelamine FF2441 (Normal Human Fibroblasts): > 100 (for some derivatives)UACC 903 (Melanoma): ~2.0 1205 Lu (Melanoma): ~2.0[4][9]
Derivative 5a Not ReportedUACC 903 (Melanoma): 1.2 1205 Lu (Melanoma): 2.0[9]
Derivative 5b Not ReportedUACC 903 (Melanoma): 1.0 1205 Lu (Melanoma): 1.8[9]
Abietic Acid (inactive analog) Not ReportedUACC 903 & 1205 Lu (Melanoma): > 100[9]

Table 2: Qualitative Cytotoxicity Data for this compound

Non-Cancerous Cell LineObservationReference(s)
MCF-10A (Normal Mammary Epithelial) Completely resistant to apoptotic and cell growth-inhibiting effects.[7]
MCF-10A (Normal Mammary Epithelial) >90% viability at concentrations up to 1 µM.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Non-Cancerous Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific non-cancerous cell line.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Mitigating this compound Cytotoxicity with β-Cyclodextrin

Objective: To reduce the cytotoxic effects of this compound on non-cancerous cells using β-cyclodextrin.

Materials:

  • Non-cancerous cell line

  • Complete cell culture medium

  • This compound

  • β-Cyclodextrin

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well plate and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of β-cyclodextrin in water or PBS. A final concentration of 1 mM β-cyclodextrin is a good starting point.[9]

    • Prepare the following treatment media:

      • Vehicle control (medium + DMSO)

      • This compound at a cytotoxic concentration (e.g., 2x IC50)

      • β-Cyclodextrin alone (e.g., 1 mM)

      • This compound + β-cyclodextrin

  • Treatment: Remove the old medium and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired duration.

  • Cell Viability Assay and Data Analysis: Follow steps 5-7 from Protocol 1 to assess the protective effect of β-cyclodextrin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its cytotoxicity.

Leelamine_Mechanism cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol_Transport Cholesterol Transport Lysosome->Cholesterol_Transport Inhibition PI3K_Akt PI3K/Akt Pathway Cholesterol_Transport->PI3K_Akt Inhibition MAPK MAPK Pathway Cholesterol_Transport->MAPK Inhibition STAT3 STAT3 Pathway Cholesterol_Transport->STAT3 Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival Cell_Death Cell Death Cell_Survival->Cell_Death Inhibition of Survival Pathways

Caption: Mechanism of this compound-induced cytotoxicity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream Leelamine Leelamine (via Cholesterol Disruption) Leelamine->RTK

Caption: Leelamine's inhibition of the PI3K/Akt signaling pathway.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (Proliferation, Differentiation) ERK->Transcription_Factors Leelamine Leelamine (via Cholesterol Disruption) Leelamine->Receptor

Caption: Leelamine's inhibition of the MAPK signaling pathway.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Survival, Proliferation) Nuclear_Translocation->Gene_Expression Leelamine Leelamine (via Cholesterol Disruption) Leelamine->Receptor

Caption: Leelamine's inhibition of the STAT3 signaling pathway.

Experimental_Workflow A 1. Seed Non-Cancerous Cells in 96-well Plate B 2. Prepare Serial Dilutions of This compound A->B C 3. Treat Cells with Leelamine +/- β-Cyclodextrin B->C D 4. Incubate for a Defined Period (e.g., 24-72h) C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Measure Absorbance/ Fluorescence E->F G 7. Analyze Data and Determine IC50/ Protective Effect F->G

References

Technical Support Center: Leelamine Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine Hydrochloride. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lysosomotropic agent, meaning it is a weakly basic amine that accumulates in acidic organelles, primarily lysosomes.[1][2] This accumulation disrupts intracellular cholesterol transport, leading to a buildup of cholesterol within the lysosomes.[1][2] The disruption of cholesterol homeostasis, in turn, inhibits key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately leading to cancer cell death.[3]

Q2: Why are cancer cells more sensitive to this compound than normal cells?

A2: Leelamine has been shown to be 3- to 5-fold more effective at inducing cell death in melanoma cell lines compared to normal cells.[4] This selectivity is attributed to the reliance of many cancer cells on cholesterol for maintaining the integrity of lipid rafts, which are crucial for the activity of various oncogenic signaling pathways.[1] By disrupting cholesterol availability, Leelamine preferentially affects cancer cells that are highly dependent on these pathways for survival and proliferation.[1][3]

Q3: What are the known downstream effects of Leelamine-induced cholesterol disruption?

A3: The inhibition of intracellular cholesterol transport by Leelamine leads to several downstream effects, including:

  • Inhibition of Autophagic Flux: Leelamine causes an accumulation of autophagosomes, indicating a blockage in the autophagy process.[5][6]

  • Alteration of Signaling Pathways: It leads to the downregulation of key survival pathways such as PI3K/Akt, MAPK, and STAT3.[3]

  • Induction of Apoptosis: In various cancer cell lines, including breast cancer, Leelamine has been shown to induce programmed cell death.[3][7]

  • Suppression of cMyc: Leelamine has been found to downregulate the expression of the oncoprotein cMyc in prostate cancer cells.[8]

Q4: Can this compound be used in combination with other therapies?

A4: The unique mechanism of action of Leelamine suggests a strong rationale for its use in combination therapies.[1] By disrupting cholesterol homeostasis, Leelamine may sensitize cancer cells to other anticancer agents.[1] For instance, combining Leelamine with BRAF inhibitors in melanoma or with androgen receptor antagonists in prostate cancer is a potential area for future research to overcome drug resistance.[1]

Troubleshooting Guides

Issue 1: Reduced or No Cytotoxicity of this compound in Cancer Cell Lines
Possible Cause Suggested Solution
Incorrect Drug Concentration Verify the calculated IC50 values for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
Cell Line Insensitivity Some cell lines may be intrinsically resistant. Test Leelamine on a panel of different cancer cell lines to identify sensitive models. Normal cell lines, like MCF-10A, have shown resistance to Leelamine's effects.[3]
Drug Degradation Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment.
High Cell Seeding Density Overly confluent cells can exhibit altered drug sensitivity. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Serum Component Interference Components in the serum of the cell culture medium may interfere with Leelamine's activity. Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if compatible with your cell line.
Issue 2: Development of Acquired Resistance to this compound
Possible Cause Suggested Solution
Lysosomal Sequestration Cancer cells can develop resistance to lysosomotropic drugs by enhancing their sequestration within lysosomes, preventing the drug from reaching its target.[7][9][10] Consider co-treatment with a lysosome alkalinizing agent like chloroquine to inhibit this process.[7]
Upregulation of Efflux Pumps Overexpression of ABC transporters, such as P-glycoprotein, on the lysosomal membrane can actively pump Leelamine out of the cytoplasm and into the lysosome for expulsion.[9] Investigate the expression of these transporters in resistant cells and consider using P-glycoprotein inhibitors.
Activation of Compensatory Signaling Pathways Resistant cells may bypass the effects of Leelamine by upregulating alternative survival pathways.[5] Perform a phosphoproteomic screen or Western blot analysis for key signaling molecules to identify these pathways. Combination therapy targeting the identified compensatory pathway may be effective.
Altered Cholesterol Metabolism Cells might adapt their cholesterol metabolism to become less dependent on the transport pathway inhibited by Leelamine.[11][12] Analyze the expression of key enzymes in cholesterol biosynthesis and consider co-treatment with statins.[13]

Data Presentation

Table 1: IC50 Values of Leelamine and Its Derivatives in Melanoma Cell Lines

CompoundUACC 903 (µM)1205 Lu (µM)
Leelamine2.12.9
Derivative 4a2.32.3
Derivative 4b24.424.3
Derivative 5a1.22.0
Derivative 5b1.01.8

Source: Adapted from research on the structure-activity relationship of Leelamine.[14]

Table 2: Effect of Leelamine on Tumor Growth in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 15Percentage Inhibition
DMSO (Vehicle)~1200N/A
Leelamine (7.5 mg/kg)~500~60%

Source: Adapted from a study on targeting multiple signaling pathways in melanoma using Leelamine.[4][15]

Experimental Protocols

Cholesterol Depletion Assay using Methyl-β-cyclodextrin (MβCD)

This protocol is used to experimentally mimic the cholesterol-depleting effect of Leelamine to study its role in cell death and signaling.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Methyl-β-cyclodextrin (MβCD) solution in PBS

  • Cell lysis buffer

  • Amplex Red Cholesterol Assay Kit

Procedure:

  • Culture cells to 70-80% confluency.

  • Prepare varying concentrations of MβCD in serum-free medium.

  • Wash the cells twice with PBS.

  • Treat the cells with the MβCD solutions for 30 minutes at 37°C.[16]

  • Wash the cells three times with PBS to remove the MβCD.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the cholesterol content in the cell lysates using the Amplex Red Cholesterol Assay Kit according to the manufacturer's instructions.

  • For comparison, run parallel experiments treating cells with this compound to correlate its effects with specific levels of cholesterol depletion.

Autophagy Flux Analysis by Western Blot for LC3-II and p62

This protocol assesses whether Leelamine inhibits autophagic flux. An increase in both LC3-II and p62 levels suggests a blockage in autophagy.

Materials:

  • Cancer cell lines

  • This compound

  • Bafilomycin A1 (lysosomal inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells and allow them to attach overnight.

  • Treat cells with this compound at the desired concentration for various time points (e.g., 6, 12, 24 hours).

  • For a positive control for autophagy blockage, treat a set of cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.[17]

  • Harvest cells and prepare whole-cell lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin). An accumulation of both LC3-II and p62 upon Leelamine treatment indicates inhibition of autophagic flux.[18][19]

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Leelamine_Signaling_Pathway cluster_extracellular Extracellular Leelamine Leelamine Hydrochloride Leelamine_accum Leelamine_accum Leelamine->Leelamine_accum Enters cell and accumulates

Leelamine_Resistance_Mechanism cluster_resistance Potential Resistance Mechanisms Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation (Ion Trapping) Lysosome->Leelamine Efflux via P-gp Pgp P-glycoprotein (Efflux Pump) Cell_Survival Cell Survival & Resistance Pgp->Cell_Survival Compensatory_Pathway Activation of Compensatory Signaling Pathway (e.g., alternative kinase) Compensatory_Pathway->Cell_Survival

Experimental_Workflow_Resistance start Start: Observe reduced Leelamine efficacy generate_resistant Generate Resistant Cell Line (Long-term dose escalation) start->generate_resistant ic50 ic50 generate_resistant->ic50 end Restore Leelamine Sensitivity lysosomal_ph lysosomal_ph ic50->lysosomal_ph efflux_pumps efflux_pumps ic50->efflux_pumps cholesterol cholesterol ic50->cholesterol signaling signaling ic50->signaling alkalinizing_agent alkalinizing_agent lysosomal_ph->alkalinizing_agent pgp_inhibitor pgp_inhibitor efflux_pumps->pgp_inhibitor combo_therapy combo_therapy signaling->combo_therapy alkalinizing_agent->end pgp_inhibitor->end combo_therapy->end

References

Navigating Leelamine Hydrochloride Experiments: A Technical Support Guide for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols involving Leelamine Hydrochloride. By addressing common challenges and providing detailed methodologies, this guide aims to enhance experimental reproducibility and accelerate research outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue/Question Potential Cause(s) Suggested Solution(s)
Inconsistent cell viability results (High variability between replicates). - Poor solubility of this compound: The compound may not be fully dissolved, leading to inaccurate concentrations. - Precipitation during experiment: Changes in temperature or media composition can cause the compound to precipitate. - Cell density variation: Inconsistent seeding of cells across wells.- Ensure complete dissolution: Prepare stock solutions in DMSO or ethanol at a concentration of approximately 30 mg/ml.[1][2] For aqueous buffers, dilute the stock solution, but be aware that solubility is limited (e.g., 0.25 mg/ml in a 1:3 ethanol:PBS solution).[1] Use sonication or gentle heating to aid dissolution if necessary.[3] - Maintain solution stability: Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3] Store stock solutions at -20°C or -80°C for long-term stability.[1][3][4] - Standardize cell seeding: Use a cell counter to ensure accurate and consistent cell numbers per well.
Lower than expected efficacy or no observable effect. - Incorrect dosage: The concentration of this compound may be too low for the specific cell line. - Degradation of the compound: Improper storage or handling can lead to loss of activity. - Cell line resistance: The target cells may not be sensitive to Leelamine's mechanism of action.- Perform a dose-response curve: Determine the IC50 value for your specific cell line. Published IC50 values for melanoma cell lines like UACC 903 and 1205 Lu are around 2 µmol/L.[5] - Verify compound integrity: Use a fresh batch of this compound and follow proper storage protocols.[1][3][4] - Confirm the mechanism in your cell line: Leelamine's primary action is disrupting cholesterol transport.[6][7][8] Consider cell lines where PI3K/AKT, MAPK, and STAT3 signaling pathways are active, as these are downstream targets.[5][6][7]
High toxicity observed in control or non-cancerous cells. - Leelamine's lysosomotropic nature: As a weak base, it can accumulate in the acidic lysosomes of all cells, potentially causing off-target toxicity at high concentrations.[6][7][9]- Titrate the concentration: Determine the optimal therapeutic window where toxicity to cancer cells is maximized while minimizing effects on normal cells. Leelamine has been shown to be more effective at inhibiting melanoma cell survival than normal cells.[5] - Use appropriate controls: Include a non-cancerous cell line in your assays to assess off-target cytotoxicity.
Difficulty reproducing Western blot results for downstream signaling pathways. - Timing of cell lysis: The inhibition of different signaling pathways can occur at different time points. - Suboptimal antibody concentrations or incubation times. - Variability in protein extraction and quantification. - Optimize treatment duration: Inhibition of PI3K and MAPK pathways can be observed as early as 3 to 6 hours, while STAT3 inhibition may take 12 hours or longer.[5] Perform a time-course experiment to determine the optimal time point for your target. - Validate antibodies: Ensure your primary and secondary antibodies are validated for the specific application and use them at the recommended dilutions. - Standardize protein assays: Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading in each lane.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

Leelamine is a weakly basic amine with lysosomotropic properties, meaning it accumulates in acidic organelles like lysosomes.[6][7][9] This accumulation disrupts intracellular cholesterol transport, leading to a deficiency of free cholesterol within the cell.[6][7][8] The lack of available cholesterol subsequently inhibits key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, which are crucial for cancer cell survival and proliferation.[5][6][7]

2. How should I prepare and store this compound solutions?

For stock solutions, dissolve this compound in DMSO or ethanol to a concentration of approximately 30 mg/ml.[1][2] These stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation.[3] For cell culture experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Be aware that the aqueous solubility is limited.[1] It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles.[3]

3. What are the key signaling pathways affected by this compound?

Leelamine has been shown to inhibit three major signaling pathways that are often constitutively activated in cancers like melanoma:[5]

  • PI3K/AKT pathway [6][7]

  • MAPK pathway [6][7]

  • STAT3 pathway [6][7]

The inhibition of these pathways leads to decreased cell proliferation and increased apoptosis.[5][10]

4. Are there any known resistance mechanisms to this compound?

While specific resistance mechanisms are not extensively detailed in the provided search results, resistance could theoretically arise from alterations in lysosomal pH, changes in cholesterol metabolism, or mutations in the downstream signaling pathways that circumvent their inhibition.

5. What are some key experimental controls to include when working with this compound?

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.

  • Positive Control: Use a known inhibitor of the signaling pathway you are investigating to confirm your assay is working correctly.

  • Non-cancerous Cell Line: Include a "normal" cell line to assess the selectivity and potential off-target toxicity of the compound.

  • Untreated Control: Cells that are not exposed to any treatment to establish a baseline for viability and signaling activity.

Quantitative Data Summary

Parameter Cell Line(s) Value Reference(s)
IC50 (Melanoma) UACC 903, 1205 Lu~2 µmol/L[5]
IC50 (Normal Cells) -~9.3 µmol/L[5]
Inhibition of Cellular Proliferation -40-80% at 2.5 µmol/L[5]
Increase in Apoptosis -600% with longer exposure[5]
Tumor Growth Inhibition (Xenograft) -~60%[5]
Leelamine Concentration for Signaling Inhibition UACC 903, 1205 Lu3 to 6 µmol/L[5]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Western Blotting for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Disrupts PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT AKT PI3K->AKT Survival Cell Survival, Proliferation, Metastasis AKT->Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Promotes STAT3 STAT3 JAK->STAT3 STAT3->Survival Promotes Leelamine_Inhibition->PI3K Inhibits Leelamine_Inhibition->RAS Inhibits Leelamine_Inhibition->JAK Inhibits

Caption: Leelamine's mechanism of action and its impact on key oncogenic signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare Leelamine Stock Solution (DMSO/Ethanol) Dilution Prepare Serial Dilutions Prep_Stock->Dilution Cell_Culture Culture and Seed Cells Treatment Treat Cells Cell_Culture->Treatment Dilution->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Western Western Blot (Signaling Proteins) Treatment->Western Other Other Assays (e.g., Apoptosis, Migration) Treatment->Other Data_Quant Quantify Results (Absorbance, Band Density) Viability->Data_Quant Western->Data_Quant Other->Data_Quant Stats Statistical Analysis & Interpretation Data_Quant->Stats

Caption: A generalized experimental workflow for studying the effects of this compound.

Troubleshooting_Logic cluster_viability Cell Viability Issues cluster_efficacy Efficacy Issues cluster_western Western Blot Issues Start Inconsistent or Unexpected Results Check_Solubility Verify Compound Solubility & Stability Start->Check_Solubility High Variability? Check_Concentration Confirm Drug Concentration Start->Check_Concentration No Effect? Time_Course Optimize Treatment Time Points Start->Time_Course Inconsistent WB? Check_Seeding Standardize Cell Seeding Density Check_Solubility->Check_Seeding Dose_Response Perform Dose-Response Curve Check_Seeding->Dose_Response Check_Compound_Age Use Fresh Compound Check_Concentration->Check_Compound_Age Confirm_Mechanism Validate Target Pathway Activity in Cell Line Check_Compound_Age->Confirm_Mechanism Validate_Antibodies Validate Antibodies Time_Course->Validate_Antibodies Standardize_Loading Ensure Equal Protein Loading Validate_Antibodies->Standardize_Loading

Caption: A logical troubleshooting guide for common issues in this compound experiments.

References

Technical Support Center: Leelamine Hydrochloride in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Leelamine Hydrochloride in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpene amine derived from the bark of pine trees.[1][2] Its primary mechanism of action is the disruption of intracellular cholesterol transport.[3][4] As a weakly basic and lipophilic compound, it is lysosomotropic, meaning it accumulates in acidic organelles such as lysosomes.[3][4][5] This accumulation inhibits the export of cholesterol from lysosomes, leading to its buildup within these organelles and late endosomes.[3][4]

Q2: How does this compound affect cellular signaling pathways?

By sequestering cholesterol, this compound indirectly affects multiple signaling pathways that are dependent on cholesterol homeostasis. This includes the inhibition of the PI3K/Akt, MAPK, and STAT3 pathways.[3] The disruption of cholesterol availability also impairs receptor-mediated endocytosis, further impacting receptor tyrosine kinase (RTK) signaling.[4][5]

Q3: What are the observed cellular effects of this compound treatment?

Treatment of cells with this compound can lead to several observable cellular changes, including:

  • Inhibition of autophagic flux: Leelamine disrupts the cellular recycling process of autophagy.[3][4][5]

  • Induction of apoptosis: It can promote programmed cell death in cancer cells.[3]

  • Suppression of cell proliferation and migration. [3]

  • Formation of lipofuscin-like structures: Electron microscopy has revealed the accumulation of these structures, which are known to be autofluorescent.[4][5]

Q4: Is this compound itself fluorescent?

Currently, there is a lack of specific published data on the intrinsic fluorescence and the precise excitation and emission spectra of this compound. While some aromatic amines are known to be fluorescent, specific spectral properties for Leelamine have not been characterized in the reviewed literature. Therefore, it is crucial to run appropriate controls to determine if the compound itself contributes to any fluorescence signal in your specific experimental setup.

Troubleshooting Guide: Avoiding Artifacts

Issue 1: Unexpected Autofluorescence

Users may observe diffuse or punctate fluorescence in untreated or Leelamine-treated cells that is not attributable to their specific fluorescent probe.

Possible Causes & Solutions:

CauseRecommended Solution
Lipofuscin-like Structures Leelamine treatment can induce the formation of lipofuscin-like structures, which are autofluorescent across a broad spectrum of wavelengths.[4][5] To mitigate this, select fluorophores that emit in the red to far-red region (e.g., Alexa Fluor 647, Cy5) to minimize spectral overlap with the typically blue-green autofluorescence of lipofuscin.
Intrinsic Autofluorescence Many cell types exhibit natural autofluorescence from endogenous molecules like NADH and riboflavin. Always include an unstained, Leelamine-treated control group to assess the baseline autofluorescence.
Leelamine Fluorescence Although not definitively reported, Leelamine itself may possess some intrinsic fluorescence. To test for this, image a solution of this compound in your imaging medium at the working concentration.
Issue 2: Altered Localization of Fluorescent Probes

Fluorescent probes targeted to specific organelles, particularly lysosomes or endosomes, may show aberrant localization or signal intensity after Leelamine treatment.

Possible Causes & Solutions:

CauseRecommended Solution
Disrupted Lysosomal pH Leelamine is a lysosomotropic agent and can alter the pH of lysosomes.[3] This can affect the fluorescence of pH-sensitive probes like LysoTracker and LysoSensor. Use pH-insensitive lysosomal stains or confirm pH changes with a ratiometric pH indicator.
Impaired Endocytosis Leelamine inhibits receptor-mediated endocytosis.[4][5] This can prevent the uptake and delivery of fluorescently labeled ligands (e.g., transferrin, EGF) to endosomes. Confirm the inhibition of endocytosis using a functional assay (see Experimental Protocols).
Altered Membrane Composition The accumulation of cholesterol in lysosomal and endosomal membranes can alter their biophysical properties, potentially affecting the partitioning of membrane-staining dyes.
Issue 3: Cytotoxicity and Morphological Changes

This compound can induce cytotoxicity and alter cell morphology, which may be misinterpreted as experimental results.

Recommended Working Concentrations (IC50 Values from Literature):

Cell LineIC50 (µM)Reference
UACC 903 (Melanoma)~10[3]
1205 Lu (Melanoma)~10[3]
MDA-MB-231 (Breast Cancer)Not specified, but effective[3]
SUM159 (Breast Cancer)Not specified, but effective[3]

Solutions:

  • Dose-Response and Time-Course Studies: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of Leelamine treatment that elicits the desired biological effect without causing excessive cell death or morphological artifacts.

  • Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT, Trypan Blue exclusion) to correlate your fluorescence microscopy findings with the health of the cells.

  • Phase-Contrast Imaging: Acquire phase-contrast or DIC images alongside your fluorescence images to monitor for changes in cell morphology, such as vacuolization, which is a known effect of Leelamine treatment.[5]

Experimental Protocols

Protocol 1: Filipin Staining for Intracellular Cholesterol Accumulation

This protocol allows for the visualization of unesterified cholesterol, which accumulates in lysosomes upon Leelamine treatment.

Materials:

  • This compound

  • Filipin complex (e.g., from Sigma-Aldrich)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Phosphate-Buffered Saline (PBS)

  • DMSO

Procedure:

  • Seed cells on coverslips and treat with the desired concentration of this compound for the appropriate duration.

  • Wash cells three times with PBS.

  • Fix the cells with 4% PFA for 1 hour at room temperature.

  • Wash cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Prepare a working solution of 50 µg/mL Filipin in PBS.

  • Stain the cells with the Filipin working solution for 2 hours at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Mount the coverslips and image immediately using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: >420 nm). Note that Filipin is highly susceptible to photobleaching.

Protocol 2: LysoTracker Staining for Lysosomal Visualization

This protocol is for staining acidic organelles. Be aware of the potential for Leelamine to alter lysosomal pH, which may affect the probe's signal.

Materials:

  • This compound

  • LysoTracker probe (e.g., LysoTracker Red DND-99)

  • Live-cell imaging medium

Procedure:

  • Seed cells on glass-bottom dishes suitable for live-cell imaging.

  • Treat cells with the desired concentration of this compound.

  • During the last 30 minutes of the Leelamine treatment, add the LysoTracker probe to the medium at the manufacturer's recommended concentration (typically 50-75 nM).

  • Replace the medium with fresh, pre-warmed imaging medium.

  • Image the live cells using the appropriate filter set for the chosen LysoTracker probe (e.g., LysoTracker Red: Ex/Em ~577/590 nm).

Protocol 3: Monitoring Autophagic Flux with LC3-II Analysis

Leelamine inhibits autophagic flux. This can be monitored by observing the accumulation of the lipidated form of LC3 (LC3-II).

Materials:

  • This compound

  • Bafilomycin A1 (positive control for autophagic flux inhibition)

  • Cell lysis buffer

  • Antibodies: anti-LC3B, anti-GAPDH (loading control)

Procedure:

  • Culture cells and treat with this compound for the desired time. Include a control group treated with Bafilomycin A1 (e.g., 100 nM for 4 hours).

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with primary antibodies against LC3B and a loading control.

  • After incubation with the appropriate secondary antibodies, visualize the bands. An accumulation of the lower band (LC3-II) relative to the untreated control indicates an inhibition of autophagic flux.

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine_node Leelamine HCl Cholesterol_transport Cholesterol Transport Leelamine_node->Cholesterol_transport inhibits Autophagy Autophagic Flux Leelamine_node->Autophagy inhibits Cholesterol_transport->RTK required for endocytosis

Caption: Signaling pathways affected by this compound.

Experimental_Workflow_Cholesterol start Seed cells on coverslips treat Treat with Leelamine HCl (include untreated control) start->treat fix Fix with 4% PFA treat->fix quench Quench with Glycine fix->quench stain Stain with Filipin (protect from light) quench->stain wash Wash 3x with PBS stain->wash image Image immediately (UV excitation) wash->image

Caption: Experimental workflow for Filipin staining.

References

Troubleshooting Leelamine Hydrochloride's effect on cell morphology.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine Hydrochloride. The information is designed to address specific issues that may be encountered during in vitro cell-based experiments.

Troubleshooting Guides

This section provides solutions to common problems observed when treating cells with this compound.

Issue 1: Extensive Cytoplasmic Vacuolization Observed Shortly After Treatment.

Question: Soon after adding this compound to my cell culture, I observed the rapid formation of numerous large vacuoles in the cytoplasm. Is this expected, and what is the underlying cause?

Answer: Yes, the appearance of widespread cytoplasmic vacuolization is a characteristic and expected morphological change induced by this compound.[1][2] This phenomenon is a direct consequence of the compound's lysosomotropic properties.[1][3][4][5][6] Leelamine, being a weakly basic amine, readily crosses the cell membrane and accumulates in the acidic environment of lysosomes.[1][3][4][7] This accumulation leads to lysosomal swelling and the formation of the observed vacuoles.

Troubleshooting Steps:

  • Confirm Drug Concentration: Ensure the concentration of this compound used is within the reported effective range for your cell line. High concentrations can lead to rapid and excessive vacuolization, potentially masking other morphological changes or leading to premature cell death.

  • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of vacuole formation. This can help distinguish between the initial lysosomotropic effect and downstream cytotoxic effects.

  • Lysosomal Staining: To confirm the origin of the vacuoles, you can co-stain the cells with a lysosomal marker, such as LysoTracker Red DND-99.[1] The vacuoles should show co-localization with the lysosomal stain.

Issue 2: Cells are Rounding Up and Detaching, but Apoptosis Markers are Negative.

Question: My cells are exhibiting morphological changes suggestive of cell death, such as rounding and detachment, after this compound treatment. However, when I assay for caspase activity, the results are negative. Why is this happening?

Answer: this compound can induce a form of caspase-independent cell death, particularly in the early stages of treatment.[1][6] The primary mechanism of cell death is triggered by the massive accumulation of intracellular cholesterol due to the blockage of its transport out of the lysosomes.[1][4][6] This disruption of cholesterol homeostasis is a key event that precedes the activation of classical apoptotic pathways. Therefore, it is possible to observe significant morphological changes and cell death without the involvement of caspases.

Troubleshooting Steps:

  • Assess Cholesterol Accumulation: Use a fluorescent cholesterol stain, such as Filipin, to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes. This will confirm the on-target effect of Leelamine.

  • Alternative Cell Death Assays: Employ assays for other forms of cell death, such as measuring mitochondrial membrane potential or assessing lysosomal membrane permeabilization.

  • Cholesterol Depletion Rescue: To confirm that the observed cell death is due to cholesterol accumulation, you can attempt to rescue the cells by co-treatment with a cholesterol-depleting agent like β-cyclodextrin.[1][6]

Issue 3: Inconsistent or Weak Inhibition of Downstream Signaling Pathways (e.g., Akt, MAPK, STAT3).

Question: I am not observing the expected potent inhibition of PI3K/Akt, MAPK, or STAT3 signaling pathways after treating my cells with this compound. What could be the reason?

Answer: The inhibition of these oncogenic signaling pathways by Leelamine is an indirect effect resulting from the disruption of intracellular cholesterol transport and subsequent impairment of receptor-mediated endocytosis.[1][3][4][8] The availability of cholesterol is crucial for the proper function of many receptor tyrosine kinases (RTKs) that activate these downstream pathways.[3]

Troubleshooting Steps:

  • Verify Inhibition of Endocytosis: Assess the impact of your Leelamine treatment on receptor-mediated endocytosis. This can be done by measuring the uptake of fluorescently labeled transferrin.[1][4] A significant reduction in transferrin uptake would indicate that the upstream mechanism is active.

  • Optimize Treatment Duration: The inhibition of signaling pathways may have a delayed onset compared to the initial morphological changes. Conduct a time-course experiment to determine the optimal treatment duration for observing significant pathway inhibition. For instance, inhibition of PI3K and MAPK pathways has been observed at 3 to 6 hours, while STAT3 inhibition occurred from 12 hours of treatment.[8]

  • Cell Line Specificity: The dependence of specific RTKs on cholesterol for their function can vary between cell lines. Ensure that the signaling pathways in your chosen cell line are known to be sensitive to disruptions in cholesterol homeostasis.

Frequently Asked Questions (FAQs)

Q1: What are the typical morphological changes induced by this compound?

A1: Treatment with this compound typically induces a series of distinct morphological changes, which can be observed using light and electron microscopy. These include:

  • Rapid and widespread vacuolization of the cytoplasm. [1]

  • Membrane blebbing. [1]

  • Cell shrinkage and rounding. [1]

  • Accumulation of lipofuscin-like material (undegraded lysosomal waste). [1]

  • Formation of web-like membrane whorls. [1]

  • Increased number of autophagosomes. [1]

Q2: What is the primary mechanism of action of this compound that leads to these morphological changes?

A2: The primary mechanism is its lysosomotropic property .[1][3][5][7] As a weakly basic compound, Leelamine accumulates in the acidic lysosomes.[1][3][4] This accumulation disrupts lysosomal function and, most importantly, inhibits the transport of cholesterol out of the lysosomes.[1][3][4][6] The resulting cholesterol accumulation in the late endosomes/lysosomes is the central event that triggers downstream effects, including the observed morphological changes and inhibition of key signaling pathways.[1][4][6]

Q3: Does this compound induce autophagy?

A3: this compound does not induce autophagy; rather, it inhibits autophagic flux .[1][4] This means that while autophagosomes may form and accumulate, their fusion with lysosomes and the subsequent degradation of their contents are blocked. This is evidenced by the accumulation of proteins like LC3B and p62 upon Leelamine treatment.[4]

Q4: Are the effects of this compound reversible?

A4: The early effects, such as vacuolization and inhibition of cholesterol transport, may be reversible if the compound is removed from the culture medium, provided the cells have not progressed too far into the cell death process. The attenuation of cell death by co-treatment with the cholesterol-depleting agent β-cyclodextrin suggests that reversing the primary insult (cholesterol accumulation) can rescue the cells.[1][6]

Q5: What are the key signaling pathways affected by this compound?

A5: this compound has been shown to inhibit several key oncogenic signaling pathways, primarily as a downstream consequence of disrupted cholesterol transport and endocytosis. These pathways include:

  • PI3K/Akt pathway [3][4][8]

  • MAPK pathway [3][4][8]

  • STAT3 pathway [3][4][8]

  • AKT/mTOR signaling cascade [3][5]

Data Presentation

Table 1: Summary of this compound's Effects on Cell Morphology and Function

Cellular ProcessEffect of this compoundConsequence
Lysosomal Function Accumulation within lysosomes due to its lysosomotropic properties.[3]Disruption of normal lysosomal activities.[3]
Cholesterol Transport Inhibition of cholesterol trafficking from lysosomes to the cytoplasm.[3][4]Accumulation of cholesterol in lysosomes and late endosomes.[1][3]
Cell Morphology Widespread vacuolization, membrane blebbing, cell shrinkage, and rounding.[1]Visual indicators of cellular stress and cytotoxicity.
Autophagy Inhibition of autophagic flux.[1][4]Accumulation of autophagosomes and autophagic substrates.[1]
Receptor-Mediated Endocytosis Impairment due to lack of available cholesterol.[1][3]Dysregulation of receptor tyrosine kinase signaling.[3]
Oncogenic Signaling Inhibition of PI3K/Akt, MAPK, and STAT3 pathways.[3][8]Decreased cell proliferation and induction of apoptosis.[3][8]

Experimental Protocols

Protocol 1: Assessment of Cell Morphology Changes Induced by this compound

Objective: To observe and document the morphological changes in cells treated with this compound using phase-contrast microscopy.

Materials:

  • Cell line of interest cultured in appropriate medium.

  • This compound stock solution (e.g., in DMSO).

  • 6-well or 12-well cell culture plates.

  • Phase-contrast microscope with imaging capabilities.

Methodology:

  • Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug treatment.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Place the plate back in the incubator (37°C, 5% CO2).

  • At various time points (e.g., 1, 3, 6, 12, 24 hours), examine the cells under a phase-contrast microscope.

  • Capture images of the cells in each treatment group, paying close attention to changes in cell shape, adherence, and the appearance of intracellular vacuoles.

  • Document any observed morphological changes, such as cell rounding, membrane blebbing, and the extent of vacuolization.

Protocol 2: Analysis of Autophagic Flux using Western Blotting

Objective: To determine if this compound inhibits autophagic flux by measuring the levels of LC3B and p62 proteins.

Materials:

  • Cell line of interest.

  • This compound.

  • Bafilomycin A1 (positive control for autophagic flux inhibition).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the determined time. Include a vehicle control and a positive control (Bafilomycin A1).

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B, p62, and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • An accumulation of both the lipidated form of LC3 (LC3-II) and p62 in Leelamine-treated cells compared to the control indicates an inhibition of autophagic flux.

Mandatory Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine_accum Leelamine Accumulation Cholesterol_transport Cholesterol Transport Leelamine_accum->Cholesterol_transport Cholesterol_accum Cholesterol Accumulation Cholesterol_accum->RTK Inhibits Receptor- Mediated Endocytosis Leelamine Leelamine Hydrochloride Leelamine->Leelamine_accum

Caption: Signaling pathway affected by this compound.

Troubleshooting_Workflow Start Start: Observe Morphological Changes Q1 Extensive Vacuolization? Start->Q1 A1_Yes Expected Lysosomotropic Effect. Confirm with Lysosomal Stain. Q1->A1_Yes Yes A1_No Proceed to next observation. Q1->A1_No No Q2 Cell Rounding/Detachment without Caspase Activity? A1_Yes->Q2 A1_No->Q2 A2_Yes Caspase-Independent Death. Assess Cholesterol Accumulation. Q2->A2_Yes Yes A2_No Proceed to next observation. Q2->A2_No No Q3 Weak Inhibition of Signaling Pathways? A2_Yes->Q3 A2_No->Q3 A3_Yes Verify Inhibition of Endocytosis. Optimize Treatment Time. Q3->A3_Yes Yes End End of Troubleshooting Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Leelamine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leelamine Hydrochloride in animal models. The information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in animal models?

A1: this compound has been successfully administered in animal models, primarily mice, via oral (PO), intraperitoneal (IP), and intravenous (IV) routes. The choice of administration route depends on the experimental objective. Oral administration is suitable for studying bioavailability and effects after gastrointestinal absorption, while intravenous injection of a suitable formulation provides immediate systemic exposure.[1][2] Intraperitoneal injection is another common route for systemic delivery in preclinical studies.

Q2: How can the poor aqueous solubility of this compound be overcome for in vivo studies?

A2: Due to its low water solubility, this compound requires a specific formulation for effective delivery in animal models. For intravenous administration, a nanoliposomal formulation called Nanolipolee-007 has been developed to improve solubility and bioavailability.[1][3][4] For oral gavage, a vehicle containing a solubilizing agent such as polyethylene glycol (PEG) has been used.[2] It is crucial to prepare a stable and homogenous formulation to ensure consistent dosing.

Q3: What is the oral bioavailability of this compound in mice?

A3: Studies have shown that the oral bioavailability of Leelamine in mice is approximately 7.6%.[5] This low bioavailability is a critical factor to consider when designing oral dosing regimens to achieve therapeutic plasma concentrations.

Q4: Are there any known toxicities associated with this compound administration in animal models?

A4: At therapeutic doses, this compound and its nanoliposomal formulation, Nanolipolee-007, have been reported to have negligible systemic toxicity in mice.[1][2] Key indicators such as body weight and blood parameters for organ function have been monitored without showing significant adverse effects.[2] However, higher doses may lead to toxicity, and it is essential to conduct dose-escalation studies to determine the maximum tolerated dose in your specific model.[2]

Q5: How can this compound concentrations be quantified in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for quantifying Leelamine concentrations in mouse plasma.[5] This technique offers high sensitivity and specificity for pharmacokinetic studies.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the dosing vehicle. Poor solubility of the compound in the chosen vehicle.- For oral formulations, ensure thorough mixing and consider gentle heating or sonication to aid dissolution. - Prepare fresh formulations before each use. - For intravenous administration, the use of a validated nanoliposomal formulation like Nanolipolee-007 is strongly recommended to avoid precipitation in aqueous solutions.[1][3]
High variability in experimental results between animals. - Inconsistent dosing due to improper administration technique (e.g., incomplete oral gavage). - Instability of the formulation. - Variable absorption after oral administration.- Ensure all personnel are properly trained in the administration technique being used (e.g., oral gavage, intraperitoneal injection). - Prepare fresh dosing solutions and ensure they are homogenous before administration. - For oral studies, be aware of the low bioavailability and consider this variability in the experimental design and statistical analysis.
Low or undetectable plasma concentrations of Leelamine after oral administration. - Poor absorption from the gastrointestinal tract. - Rapid metabolism (first-pass effect). - Issues with the formulation leading to poor dissolution.- Confirm the accuracy of the dosing and the stability of the formulation. - Due to the known low oral bioavailability (7.6%), higher oral doses may be necessary to achieve therapeutic plasma levels.[5] - Consider alternative administration routes like intraperitoneal or intravenous injection if consistent systemic exposure is critical.
Adverse events or toxicity observed in animals. - Dose is too high. - Vehicle-related toxicity. - Improper injection technique (e.g., accidental administration into an organ during IP injection).- Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. - Include a vehicle-only control group to rule out any adverse effects from the formulation components. - Ensure proper restraint and use of correct anatomical landmarks for injections.

Experimental Protocols

Oral Administration (Gavage) Protocol

This protocol is based on methods reported for the oral delivery of Leelamine in mice.[2]

1. Formulation Preparation (10% PEG Vehicle):

  • Vehicle Composition: 10% Polyethylene glycol (PEG) in a suitable aqueous buffer (e.g., sterile water or phosphate-buffered saline).

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile container, dissolve the this compound in the 10% PEG solution.

    • Vortex and/or gently sonicate until the compound is fully dissolved and the solution is clear.

    • Prepare the formulation fresh on the day of dosing.

2. Dosing Procedure:

  • Dose: An oral dose of 80 mg/kg body weight has been reported.[2]

  • Procedure:

    • Weigh the mouse to determine the exact volume to be administered.

    • Use a proper-sized, soft gavage tube to minimize stress and injury.

    • Gently restrain the mouse and administer the formulation directly into the stomach.

    • Monitor the animal for a short period post-administration to ensure no immediate adverse reactions.

Intravenous Administration of Nanolipolee-007

This protocol is based on the administration of the nanoliposomal formulation of Leelamine.[3][4]

1. Formulation:

  • Nanolipolee-007 is a liposomal formulation of Leelamine. The preparation of this nanoparticle involves combining specific lipids like L-α-Phosphatidylcholine and 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-[Methoxy(Polyethylene glycol)-2000] with this compound, followed by sonication and extrusion.[4] For researchers not equipped to produce this, it serves as a reference for a stable IV formulation.

2. Dosing Procedure:

  • Dose: A daily intravenous dose of 30 mg/kg body weight has been used in xenograft mouse models.[3][4]

  • Procedure:

    • Warm the Nanolipolee-007 solution to room temperature.

    • Restrain the mouse and locate the lateral tail vein.

    • Administer the formulation slowly via the tail vein using an appropriate gauge needle (e.g., 27-30G).

    • Monitor the animal for any signs of distress during and after the injection.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Leelamine in Mice

ParameterValueAdministration RouteReference
Oral Bioavailability7.6%Oral[5]
Linear Concentration Range for Quantification10-3000 ng/mLN/A[5]
Lower Limit of Quantification (LLOQ) in Plasma10 ng/mLN/A[5]

Visualizations

Leelamine_Mechanism_of_Action cluster_cell Cancer Cell Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulation (Lysosomotropic Property) Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Inhibition Oncogenic_Signaling Oncogenic Signaling (PI3K/AKT, STAT3, MAPK) Cholesterol_Transport->Oncogenic_Signaling Disruption Cell_Death Cancer Cell Death Oncogenic_Signaling->Cell_Death Induction

Caption: Mechanism of action of Leelamine leading to cancer cell death.

Experimental_Workflow Start Start Formulation Prepare Leelamine HCl Formulation Start->Formulation Administration Administer to Animal Model (Oral, IP, or IV) Formulation->Administration Monitoring Monitor Animal Health (Weight, Behavior) Administration->Monitoring Data_Collection Collect Samples (Plasma, Tumor) Monitoring->Data_Collection Analysis Quantify Leelamine (LC-MS/MS) & Assess Efficacy Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies with Leelamine HCl.

Troubleshooting_Logic Issue In vivo Delivery Issue? Precipitation Precipitation in Vehicle? Issue->Precipitation Yes Variability High Data Variability? Issue->Variability No Solution_Precipitation Optimize Formulation: - Fresh Preparation - Sonication - Use Nanoliposomes for IV Precipitation->Solution_Precipitation Low_Exposure Low Plasma Levels? Variability->Low_Exposure No Solution_Variability Standardize Protocol: - Consistent Dosing Technique - Homogenize Formulation Variability->Solution_Variability Yes Solution_Low_Exposure Adjust Protocol: - Increase Oral Dose - Consider IP/IV Route Low_Exposure->Solution_Low_Exposure Yes

Caption: Troubleshooting logic for Leelamine HCl in vivo delivery issues.

References

How to control for the lysosomotropic effects of Leelamine in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Leelamine, focusing on how to control for its lysosomotropic effects.

Frequently Asked Questions (FAQs)

Q1: What is Leelamine and what are its primary cellular effects?

Leelamine is a natural tricyclic diterpene amine derived from the bark of pine trees.[1][2] It is characterized as a weakly basic amine with potent lysosomotropic properties, meaning it readily accumulates in acidic cellular compartments, primarily lysosomes.[1][3][4] This accumulation is a key driver of its biological activity, leading to a cascade of downstream effects including:

  • Inhibition of Autophagic Flux : Leelamine disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.[2][3]

  • Disruption of Intracellular Cholesterol Trafficking : The primary mechanism of Leelamine's anti-cancer activity stems from its ability to inhibit the export of cholesterol from lysosomes.[5][6][7] This leads to a buildup of cholesterol within the lysosome and a depletion of available cholesterol for other cellular processes.[5]

  • Inhibition of Endocytosis : The lack of available cholesterol impairs receptor-mediated endocytosis.[2][3]

  • Downregulation of Oncogenic Signaling : By disrupting cholesterol homeostasis and endocytosis, Leelamine indirectly causes the shutdown of key survival signaling pathways, including the RTK-AKT, STAT3, and MAPK cascades.[3][5]

Q2: How can I determine if the observed effects of Leelamine in my experiment are due to its lysosomotropic properties?

To confirm that the cellular response to Leelamine is a direct result of its accumulation in lysosomes, you should perform co-treatment experiments with agents that neutralize lysosomal pH. The most common approach is to use a vacuolar H+-ATPase (V-ATPase) inhibitor.

  • Rationale : V-ATPase inhibitors, such as Bafilomycin A1 (BafA1) or Concanamycin A (Conc-A), prevent the acidification of lysosomes.[2][8] By neutralizing the lysosomal pH, you prevent the protonation and subsequent trapping of the weakly basic Leelamine, thereby blocking its primary mechanism of action.

  • Expected Outcome : If the effects of Leelamine (e.g., cell death, vacuolization, inhibition of a signaling pathway) are attenuated or completely blocked in the presence of a V-ATPase inhibitor, it strongly indicates that these effects are dependent on its lysosomotropic nature.[2][5][8]

Q3: Leelamine is described as an intracellular cholesterol transport inhibitor. How can I specifically test the involvement of cholesterol accumulation in my observations?

A key consequence of Leelamine's lysosomal accumulation is the inhibition of cholesterol transport.[3] To isolate and confirm the role of this specific downstream effect, you can use a cholesterol-depleting agent.

  • Rationale : Agents like methyl-β-cyclodextrin (MβCD or β-cyclodextrin) are used to extract cholesterol from cellular membranes, effectively depleting cellular cholesterol levels.[2][3]

  • Expected Outcome : If co-treatment with β-cyclodextrin rescues the cells from Leelamine-induced phenotypes (such as cell death or morphological changes), it demonstrates that these effects are dependent on the accumulation of intracellular cholesterol.[2][4]

Yes, an excellent negative control is to use a structural analog of Leelamine that lacks the functional group responsible for lysosomotropism.

  • Rationale : Abietic acid is structurally very similar to Leelamine but lacks the primary amino group.[2][5] This amino group is what confers the weakly basic and therefore lysosomotropic property to Leelamine.[5]

  • Expected Outcome : Abietic acid should fail to induce the characteristic effects of Leelamine, such as cellular vacuolization or cell death, even at high concentrations.[2] This comparison helps to demonstrate that the activity of Leelamine is not due to its core diterpene structure but specifically to its ability to accumulate in lysosomes.

Troubleshooting Guide

Issue 1: I'm not observing the expected cellular vacuolization after Leelamine treatment.

  • Check Cell Type : Vacuolization is a common but not universal response. The prominence of vacuoles can be cell-line dependent. It is readily observed in cell lines like UACC 903 melanoma cells.[2][8]

  • Confirm Compound Integrity : Ensure the Leelamine stock is correctly prepared and has not degraded.

  • Optimize Concentration and Time : Perform a dose-response and time-course experiment. Vacuolization is a rapid process, often visible by light microscopy within a few hours of treatment.[2]

  • Examine Lysosomal pH : Ensure your cell culture conditions are not inadvertently buffering lysosomal pH, which would prevent Leelamine accumulation.

Issue 2: My V-ATPase inhibitor control (Bafilomycin A1) is not rescuing the Leelamine-induced cell death.

  • Inhibitor Concentration : Ensure you are using an effective concentration of BafA1. A concentration of 10 nmol/L is reported to be effective.[5][8]

  • Pre-treatment vs. Co-treatment : For optimal effect, pre-treating the cells with the V-ATPase inhibitor for a short period (e.g., 1-3 hours) before adding Leelamine can be more effective than simultaneous co-treatment.[5]

  • Toxicity of Inhibitor : BafA1 itself can be toxic, especially over long incubation periods. Run a control with BafA1 alone to ensure the concentration and duration are not causing significant cell death on their own.

  • Alternative Mechanisms : While lysosomotropism is the primary mechanism, consider the possibility of secondary or off-target effects at very high concentrations of Leelamine. Analyze your results in the context of a dose-response curve.

Quantitative Data Summary

The following table summarizes typical concentrations used in control experiments for Leelamine.

Compound Purpose Cell Line Example Typical Concentration Reference(s)
Leelamine Primary TreatmentUACC 903, 1205 Lu3 - 10 µmol/L[2]
Bafilomycin A1 (BafA1) Lysosomotropism Control (V-ATPase Inhibitor)UACC 90310 nmol/L[5][8]
Concanamycin A (Conc-A) Lysosomotropism Control (V-ATPase Inhibitor)UACC 90310 nmol/L[2]
β-cyclodextrin Cholesterol Depletion ControlUACC 903, 1205 Lu1 mmol/L[2][5]
Chloroquine Positive Control for LysosomotropismUACC 903100 µmol/L[2]
Abietic Acid Negative Structural Analog ControlUACC 903Up to 30 µmol/L[2]

Experimental Protocols

Protocol 1: Validating the Lysosomotropic-Dependent Activity of Leelamine

This protocol determines if a cellular effect (e.g., cell viability) caused by Leelamine is dependent on lysosomal acidification.

  • Cell Plating : Plate cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.

  • Pre-treatment (Control Group) : Pre-treat a subset of wells with 10 nM Bafilomycin A1 (BafA1) for 3 hours.[5]

  • Leelamine Treatment :

    • Add Leelamine at the desired final concentration (e.g., IC50 value) to wells with and without BafA1 pre-treatment.

    • Include control wells: Vehicle (DMSO) only, Leelamine only, and BafA1 only.

  • Incubation : Incubate the plate for the desired experimental duration (e.g., 24 hours).

  • Viability Assessment : Measure cell viability using a standard method such as an MTS assay.[5]

  • Data Analysis : Compare the viability of cells treated with Leelamine alone to those co-treated with BafA1. A significant increase in viability in the co-treated group indicates the effect is lysosomotropic-dependent.

Protocol 2: Assessing the Role of Cholesterol Accumulation in Leelamine's Effects

This protocol tests whether Leelamine's activity is mediated by the disruption of cholesterol transport.

  • Cell Plating : Plate cells as described in Protocol 1.

  • Co-treatment : Treat cells with the following conditions:

    • Vehicle (DMSO) only

    • Leelamine only

    • 1 mM β-cyclodextrin only

    • Leelamine + 1 mM β-cyclodextrin (added simultaneously)[5]

  • Incubation : Incubate for the desired experimental duration (e.g., 24 hours).

  • Viability Assessment : Measure cell viability using a standard method.

  • Data Analysis : Compare the viability of cells treated with Leelamine alone to those co-treated with β-cyclodextrin. A rescue from Leelamine-induced cell death by β-cyclodextrin points to a cholesterol-dependent mechanism.[2][5]

Visualizations

Signaling Pathway Diagram

G cluster_lysosome Lysosome (Acidic pH) cluster_cell Cellular Processes Leelamine Leelamine (Weak Base) Leelamine_H Leelamine-H+ (Trapped) Leelamine->Leelamine_H Protonation NPC1 NPC1 Protein Leelamine_H->NPC1 Inhibits Cholesterol_Buildup Cholesterol Accumulation Endocytosis Receptor-Mediated Endocytosis Cholesterol_Buildup->Endocytosis Inhibits NPC1->Cholesterol_Buildup Export Blocked RTK Receptor Tyrosine Kinases (RTKs) Endocytosis->RTK Required For Signaling PI3K/AKT, STAT3, MAPK Pathways RTK->Signaling Activates Survival Cell Proliferation & Survival Signaling->Survival Promotes BafA1 Control: Bafilomycin A1 BafA1->Leelamine_H Prevents Trapping Cyclodextrin Control: β-cyclodextrin Cyclodextrin->Cholesterol_Buildup Depletes Cholesterol

Caption: Mechanism of Leelamine action and points of experimental control.

Experimental Workflow Diagram

G start Hypothesis: Observed effect is due to Leelamine's lysosomotropism exp1 Experiment 1: Treat cells with Leelamine alone start->exp1 exp2 Experiment 2: Co-treat cells with Leelamine + V-ATPase Inhibitor (BafA1) start->exp2 obs1 Observe Phenotype (e.g., Cell Death, Vacuolization) exp1->obs1 compare Compare Outcome of Exp. 1 and Exp. 2 obs1->compare obs2 Observe Phenotype exp2->obs2 obs2->compare conclusion1 Conclusion: Phenotype is attenuated. Effect is lysosomotropic-dependent. compare->conclusion1 Yes conclusion2 Conclusion: Phenotype is unchanged. Effect is lysosomotropic-independent. compare->conclusion2 No

Caption: Logical workflow for testing the lysosomotropic dependency of Leelamine's effects.

References

Validation & Comparative

A Comparative Analysis of Leelamine Hydrochloride and Bafilomycin A1 in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development and Cellular Biology

In the realm of cellular biology and drug development, the precise modulation of lysosomal function and autophagic processes is critical for investigating and treating a variety of diseases, including cancer and neurodegenerative disorders. Among the chemical tools available, Leelamine Hydrochloride and Bafilomycin A1 have emerged as potent agents that disrupt these pathways, albeit through distinct mechanisms. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate compound for their studies.

I. Mechanisms of Action: A Tale of Two Lysosomal Disruptors

This compound: The Cholesterol Trafficking Inhibitor

This compound is a diterpene amine derived from pine bark that acts as a lysosomotropic agent.[1][2] Its weakly basic nature allows it to readily cross cellular membranes and accumulate in acidic organelles, primarily lysosomes.[1] The core mechanism of Leelamine's action is the disruption of intracellular cholesterol transport.[3] It is believed to bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[3] This inhibition leads to the accumulation of unesterified cholesterol within late endosomes and lysosomes, effectively sequestering it from cellular processes that depend on cholesterol homeostasis.[3]

The consequences of this cholesterol sequestration are far-reaching, leading to the inhibition of autophagic flux and the disruption of several critical oncogenic signaling pathways, including the PI3K/AKT/mTOR, MAPK, and STAT3 pathways.[1][3][4][5] By hindering these pathways, Leelamine can induce apoptosis and suppress cell proliferation and migration in cancer cells.[1][2]

Bafilomycin A1: The V-ATPase Blocker

Bafilomycin A1 is a macrolide antibiotic produced by Streptomyces griseus and is a highly specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase).[6][7] V-ATPase is a proton pump responsible for acidifying intracellular compartments, including lysosomes and endosomes.[6] By directly inhibiting V-ATPase, Bafilomycin A1 prevents the acidification of these organelles, leading to an increase in their luminal pH.[8]

This de-acidification has two major consequences on the autophagic process. Firstly, it inhibits the activity of pH-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo. Secondly, and more critically, it blocks the fusion of autophagosomes with lysosomes, a crucial final step in the autophagic pathway.[9][10] This leads to an accumulation of autophagosomes. Interestingly, at low concentrations (e.g., 1 nM), Bafilomycin A1 has also been shown to inhibit autophagy at an early stage by activating mTOR signaling.[9][11]

II. Quantitative Efficacy and Cytotoxicity

The following table summarizes the effective concentrations and cytotoxic effects of this compound and Bafilomycin A1 in various cancer cell lines. These values are indicative and can vary depending on the cell line and experimental conditions.

CompoundCell LineAssayEndpointConcentrationCitation
Leelamine HCl UACC 903 (Melanoma)MTS AssayIC50~2 µM[5]
1205 Lu (Melanoma)MTS AssayIC50~2 µM[3]
Normal MelanocytesMTS AssayIC50~9.3 µM[5]
UACC 903 (Melanoma)Endocytosis AssayInhibition3 µM (68% inhibition)[12]
Bafilomycin A1 Capan-1 (Pancreatic)MTT AssayIC50 (72h)5 nM[13]
Pediatric B-ALLViability AssayInhibition1 nM[9]
BEL-7402 (Hepatocellular)Growth InhibitionEffective Conc.400 nM[14]
HO-8910 (Ovarian)Growth InhibitionEffective Conc.400 nM[14]
Various Cell LinesGrowth InhibitionIC5010 - 50 nM[15]
Rat Hepatoma H-4-II-EAutophagy InhibitionFusion Block100 nM (1h)[10]
A431 CellsLysosomal pHpH increase to ~6.31 µM[8]

III. Experimental Protocols

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound or Bafilomycin A1 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

B. Assessment of Autophagic Flux: LC3 Western Blotting

This method quantifies the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An accumulation of LC3-II upon treatment with a lysosomal inhibitor indicates an active autophagic flux.

  • Cell Treatment: Treat cells with this compound or Bafilomycin A1 for the desired time. For flux measurements, include a condition where cells are co-treated with the compound and a lysosomal inhibitor like Bafilomycin A1 (for Leelamine experiments) or chloroquine in the last few hours of the experiment.[18]

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[19][20]

  • Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control like GAPDH or β-actin.[20]

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in the LC3-II/LC3-I ratio or LC3-II levels (normalized to the loading control) indicates an accumulation of autophagosomes.

C. Lysosomal pH Measurement: LysoTracker Staining

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments.

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

  • Compound Treatment: Treat cells with this compound or Bafilomycin A1 for the desired duration.

  • LysoTracker Staining: Add LysoTracker Red or Green (typically 50-75 nM) to the culture medium and incubate for 15-30 minutes at 37°C.[21]

  • Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Imaging: Immediately visualize the stained lysosomes using a fluorescence microscope with the appropriate filter sets. A decrease in fluorescence intensity of pH-sensitive probes can indicate an increase in lysosomal pH.

D. Cholesterol Accumulation Assessment: Filipin Staining

Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.[22][23]

  • Quenching: Quench the PFA with a glycine solution.[22]

  • Filipin Staining: Incubate the cells with a working solution of Filipin (e.g., 0.05 mg/mL) for 1-2 hours at room temperature, protected from light.[22][23]

  • Washing: Wash the cells multiple times with PBS.

  • Imaging: Mount the coverslips and visualize the cholesterol accumulation using a fluorescence microscope with a UV filter set.[22]

IV. Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the molecular consequences of this compound and Bafilomycin A1 treatment, the following diagrams illustrate their effects on key cellular signaling pathways and a typical experimental workflow for their comparison.

Leelamine_Pathway Leelamine inhibits cholesterol egress, disrupting RTK signaling. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine Leelamine Hydrochloride NPC1 NPC1 Leelamine->NPC1 Inhibits Cholesterol Cholesterol NPC1->Cholesterol Blocks Egress Cholesterol->RTK Disrupts Homeostasis

Caption: Leelamine's mechanism of action.

Bafilomycin_Pathway Bafilomycin A1 inhibits V-ATPase and can activate mTOR. Bafilomycin Bafilomycin A1 V_ATPase V-ATPase Bafilomycin->V_ATPase Inhibits mTOR_activation mTOR Activation Bafilomycin->mTOR_activation Activates H_ions H+ V_ATPase->H_ions Pumps Acidic_pH Acidic pH H_ions->Acidic_pH Fusion Acidic_pH->Fusion Blocks Autophagosome Autophagosome Autophagosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Autophagy_initiation Autophagy Initiation mTOR_activation->Autophagy_initiation

Caption: Bafilomycin A1's dual inhibitory mechanism.

Experimental_Workflow Workflow for comparing Leelamine and Bafilomycin A1. cluster_assays Efficacy Assessment Start Select Cell Line Treatment Treat with Leelamine HCl or Bafilomycin A1 (Dose-Response & Time-Course) Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Autophagy Autophagic Flux (LC3 Western Blot) Treatment->Autophagy Lysosome Lysosomal pH (LysoTracker) Treatment->Lysosome Cholesterol Cholesterol (Filipin Staining) Treatment->Cholesterol (for Leelamine) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Autophagy->Data_Analysis Lysosome->Data_Analysis Cholesterol->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism Data_Analysis->Conclusion

Caption: Comparative experimental workflow.

V. Conclusion

This compound and Bafilomycin A1 are both powerful tools for studying lysosomal function and autophagy, yet their distinct mechanisms of action make them suitable for different experimental questions. Leelamine offers a unique approach by targeting cholesterol homeostasis, which has profound effects on multiple signaling pathways, making it a promising candidate for cancer research. Bafilomycin A1, with its direct and potent inhibition of V-ATPase, provides a more targeted method to study the consequences of lysosomal de-acidification and the blockade of autophagosome-lysosome fusion. By understanding their differential efficacies and employing the appropriate experimental protocols, researchers can effectively harness these compounds to advance our understanding of cellular degradation pathways and their role in disease.

References

A Comparative Analysis of Leelamine Hydrochloride and Other Lysosomotropic Drugs for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of leelamine hydrochloride with other prominent lysosomotropic agents, namely chloroquine and bafilomycin A1. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies in cancer biology and drug development.

Introduction to Lysosomotropic Agents

Lysosomotropic drugs are weakly basic compounds that can permeate cell membranes and subsequently accumulate in acidic organelles, primarily lysosomes. This sequestration is due to the protonation of the drug in the low pH environment of the lysosome, which traps the charged molecule within the organelle. The accumulation of these agents disrupts lysosomal function, including autophagic flux and enzymatic degradation, making them valuable tools for cancer research and potential therapeutic agents.

Mechanism of Action: A Comparative Overview

This compound: A diterpene amine derived from pine bark, this compound exhibits its anticancer effects through a unique lysosomotropic mechanism.[1][2] It accumulates in lysosomes and disrupts intracellular cholesterol transport, leading to a cascade of events that inhibit cancer cell survival and proliferation.[3] This is thought to occur through its interaction with the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from lysosomes.[4] The resulting lysosomal cholesterol accumulation impacts key oncogenic signaling pathways, including PI3K/AKT and MAPK, and induces apoptosis.[4][5]

Chloroquine: A well-established antimalarial drug, chloroquine is also widely used as a lysosomotropic agent in cancer research. As a weak base, it increases the lysosomal pH, thereby inhibiting the activity of acid-dependent lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[6][7] This disruption of autophagy is its primary mechanism of anticancer activity, as many cancer cells rely on autophagy for survival under stress.

Bafilomycin A1: This macrolide antibiotic is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[2][8] The V-ATPase is responsible for pumping protons into the lysosome, maintaining its acidic environment. By inhibiting this pump, bafilomycin A1 directly prevents lysosomal acidification, leading to a complete blockade of autophagic degradation.[1][9] It is considered one of the most potent inhibitors of late-stage autophagy.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, chloroquine, and bafilomycin A1 in various cancer cell lines. It is important to note that these values are highly dependent on the cell line and experimental conditions.

DrugCell LineAssayIC50Citation(s)
Leelamine HCl UACC 903 (Melanoma)MTS~3 µM[10]
1205 Lu (Melanoma)MTS~5 µM[10]
Chloroquine SCC25 (OSCC)MTT29.95 µM (48h)[11]
CAL27 (OSCC)MTT17.27 µM (48h)[11]
HCT116 (Colon)MTT2.27 µM (72h)[3]
Bafilomycin A1 Capan-1 (Pancreatic)MTT5 nM (72h)[12]
Various Cell LinesGrowth Inhibition10-50 nM[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

Filipin Staining for Intracellular Cholesterol

This protocol is used to visualize the accumulation of unesterified cholesterol in lysosomes, a key indicator of leelamine's activity.

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and treat with the desired concentrations of this compound or control vehicle for the appropriate duration.

  • Fixation: Wash cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Quenching: Wash three times with PBS and quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Wash with PBS and stain with 50 µg/mL Filipin III complex in PBS containing 10% fetal bovine serum for 2 hours at room temperature in the dark.

  • Imaging: Wash three times with PBS and mount the coverslips on glass slides. Visualize cholesterol accumulation using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission >385 nm).

LysoTracker Assay for Lysosomal Mass/pH

This assay measures the accumulation of the fluorescent dye LysoTracker in acidic compartments, which can be used to assess the lysosomotropic properties of a compound.

  • Cell Culture: Plate cells in a 96-well plate and treat with this compound, chloroquine, or a vehicle control.

  • Dye Loading: Add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM and incubate for 30 minutes at 37°C.

  • Analysis: After incubation, wash the cells with PBS. The fluorescence intensity can be quantified using a fluorescence plate reader or visualized by fluorescence microscopy. A decrease in LysoTracker signal in the presence of a compound suggests it is competing for accumulation in the lysosome.

Western Blot for Autophagy Markers (LC3B and p62)

This method is used to assess the impact of the drugs on autophagic flux. An accumulation of LC3B-II and p62 indicates a blockage in autophagic degradation.

  • Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B and p62 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.

Leelamine_Mechanism cluster_cell Cancer Cell Leelamine Leelamine HCl CellMembrane Cell Membrane Lysosome Lysosome (Acidic) Leelamine->Lysosome Accumulates NPC1 NPC1 Lysosome->NPC1 Leelamine binds Cholesterol Cholesterol NPC1->Cholesterol Blocks export Autophagy Autophagy Inhibition Cholesterol->Autophagy Leads to Apoptosis Apoptosis Induction Cholesterol->Apoptosis Leads to Signaling PI3K/AKT/MAPK Signaling Inhibition Cholesterol->Signaling Leads to

Caption: Mechanism of action for this compound.

Lysosomotropic_Comparison cluster_leelamine Leelamine HCl cluster_chloroquine Chloroquine cluster_bafilomycin Bafilomycin A1 L_start Weak Base Accumulation L_mech Cholesterol Transport Inhibition (NPC1) L_start->L_mech L_effect Autophagy Inhibition Apoptosis Signaling Disruption L_mech->L_effect C_start Weak Base Accumulation C_mech Increases Lysosomal pH C_start->C_mech C_effect Inhibits Autophagosome- Lysosome Fusion & Hydrolases C_mech->C_effect B_start V-ATPase Inhibitor B_mech Blocks Proton Pump B_start->B_mech B_effect Prevents Lysosomal Acidification B_mech->B_effect

Caption: Comparative mechanisms of lysosomotropic agents.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Leelamine HCl, Chloroquine, or Bafilomycin A1 start->treatment endpoint Choose Endpoint treatment->endpoint cholesterol Filipin Staining (Cholesterol Accumulation) endpoint->cholesterol Cholesterol Transport lysosome LysoTracker Assay (Lysosomal Integrity) endpoint->lysosome Lysosomotropism autophagy Western Blot (LC3B, p62) endpoint->autophagy Autophagy cytotoxicity MTT/MTS Assay (Cell Viability) endpoint->cytotoxicity Cytotoxicity analysis Data Analysis and Comparison cholesterol->analysis lysosome->analysis autophagy->analysis cytotoxicity->analysis

Caption: General experimental workflow for comparison.

Off-Target Effects and Toxicity

A crucial consideration in drug development is the potential for off-target effects and toxicity.

  • This compound: While showing selectivity for cancer cells over normal cells in some studies, further research is needed to fully characterize its long-term toxicity profile in vivo.[10] Its effects on cholesterol homeostasis suggest that potential impacts on non-cancerous cells with high cholesterol turnover should be considered.

  • Chloroquine: Known to have a range of side effects, including retinopathy with long-term use.[4] It can also cause cardiac issues, such as QT interval prolongation, and neuropsychiatric effects.[4][13][14][15]

  • Bafilomycin A1: Exhibits significant cytotoxicity, which has limited its clinical development.[8] Its potent inhibition of the ubiquitous V-ATPase can lead to off-target effects in various tissues.[16] However, some studies suggest that at low concentrations, it can selectively target cancer cells.[12]

Conclusion

This compound presents a distinct mechanism of action compared to other lysosomotropic agents like chloroquine and bafilomycin A1. Its ability to disrupt cholesterol transport offers a novel therapeutic avenue for cancers dependent on this metabolic pathway. While chloroquine and bafilomycin A1 are potent inhibitors of autophagy, their broader effects on lysosomal pH and cellular processes, along with their known toxicities, should be carefully considered. The choice of agent will ultimately depend on the specific research question and the cancer model being investigated. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative Analysis of Leelamine and its Precursor Abietic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting biological activities and underlying mechanisms of the diterpene amine Leelamine and its precursor, Abietic Acid.

This guide provides a detailed comparison of Leelamine and Abietic Acid, focusing on their efficacy as potential anticancer agents. Experimental data is presented to highlight the critical structural and functional differences that lead to their divergent biological activities. This document outlines the chemical properties, synthesis, and mechanisms of action, supported by experimental protocols and visual representations of key signaling pathways.

Chemical and Biological Profile

Leelamine, a dehydroabietylamine, is a derivative of Abietic Acid, a primary component of pine resin.[1] While structurally similar, a key difference lies in the functional group at the C-18 position: Leelamine possesses a primary amine group, whereas Abietic Acid has a carboxylic acid group.[2] This seemingly minor modification dramatically alters their biological activity, particularly in the context of cancer therapeutics.

Leelamine exhibits potent anticancer properties, attributed to its lysosomotropic nature.[3][4] As a weakly basic amine, it accumulates in acidic organelles like lysosomes, leading to the disruption of intracellular cholesterol trafficking.[3][5] This inhibition of cholesterol transport is a critical mechanism, as it shuts down essential cellular processes that cancer cells rely on for survival and proliferation.[2][6] In stark contrast, Abietic Acid, lacking the crucial amino group, does not exhibit these lysosomotropic properties and is largely considered inactive as an anticancer agent.[5][7]

Comparative Performance: In Vitro Efficacy

The differential activity of Leelamine and Abietic Acid is evident in their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values from studies on metastatic melanoma cell lines, UACC 903 and 1205 Lu, clearly demonstrate the superior potency of Leelamine and its active derivatives compared to Abietic Acid.

CompoundUACC 903 IC50 (µmol/L)1205 Lu IC50 (µmol/L)Reference
Leelamine~2-5~2-5[5][7]
Abietic Acid> 100> 100[7]
Abietic Acid Derivative (4a - with amine group)2.12.9[7]
Abietic Acid Derivative (2b - alcohol)52.660.3[7]

Table 1: Comparative IC50 values of Leelamine, Abietic Acid, and its derivatives in melanoma cell lines. The conversion of the carboxylic acid group of abietic acid to an amine moiety (derivative 4a) confers significant anti-melanoma activity, while other modifications like reduction to an alcohol (derivative 2b) result in weaker activity.[7]

Mechanism of Action: Impact on Signaling Pathways

The anticancer activity of Leelamine is intrinsically linked to its ability to modulate critical oncogenic signaling pathways. By disrupting cholesterol homeostasis, Leelamine effectively inhibits the PI3K/AKT, MAPK, and STAT3 signaling cascades, which are crucial for melanoma cell survival and proliferation.[3][7] Abietic Acid, on the other hand, does not significantly impact these pathways.[7]

Leelamine's Impact on Oncogenic Signaling

Leelamine's accumulation in lysosomes inhibits the export of cholesterol, a vital component for the proper function of cell membranes and signaling molecules.[2][6] This disruption leads to the downregulation of key survival pathways:

  • PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. Leelamine treatment leads to a decrease in the phosphorylation of AKT, a key kinase in this pathway.[7]

  • MAPK Pathway: The MAPK/ERK pathway is critical for cell proliferation and differentiation. Leelamine has been shown to inhibit the phosphorylation of ERK.[7]

  • STAT3 Pathway: STAT3 is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Leelamine treatment results in reduced STAT3 phosphorylation.[7]

Leelamine_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Cellular Processes Leelamine Leelamine Cholesterol_Export Cholesterol Export (NPC1) Leelamine->Cholesterol_Export Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Export->RTK Required for proper function PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis AKT->Apoptosis MAPK->Survival MAPK->Apoptosis STAT3->Survival STAT3->Apoptosis

Leelamine's mechanism of action.
Abietic Acid and NF-κB Signaling

While largely inactive in the context of the oncogenic pathways affected by Leelamine, some studies suggest that Abietic Acid may exert anti-inflammatory effects by suppressing the IKKβ/NF-κB signaling pathway in certain contexts.[8]

Abietic_Acid_Signaling_Pathway Abietic_Acid Abietic Acid IKK IKKβ Abietic_Acid->IKK Inhibits NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Abietic Acid's potential anti-inflammatory pathway.

Experimental Protocols

Synthesis of Leelamine from Abietic Acid

The conversion of Abietic Acid to Leelamine is a multi-step process that highlights the importance of the amine functional group for its biological activity. A generalized synthetic scheme is presented below. Detailed protocols often involve the protection and deprotection of functional groups and purification at each step.[7][9]

Synthesis_Workflow Abietic_Acid Abietic Acid (Carboxylic Acid) Intermediate1 Acid Chloride or Ester Abietic_Acid->Intermediate1 Esterification/ Acyl Halogenation Intermediate2 Amide Intermediate1->Intermediate2 Amidation Leelamine Leelamine (Primary Amine) Intermediate2->Leelamine Reduction

Generalized synthesis workflow from Abietic Acid to Leelamine.

Note: The specific reagents and reaction conditions can vary. For instance, esterification can be achieved using methyl sulfate and lithium hydroxide, followed by reduction with LiAlH4 to an alcohol, which can then be converted to an aldehyde and subsequently to an amine.[9]

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed melanoma cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][10]

  • Compound Treatment: Treat the cells with varying concentrations of Leelamine, Abietic Acid, or their derivatives for a specified period (e.g., 24-72 hours).[11] Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[7]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in a suitable buffer to extract proteins.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).[14][15][16]

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[14]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Intracellular Cholesterol Transport Assay (Filipin Staining)

This assay visualizes the accumulation of unesterified cholesterol in lysosomes.

  • Cell Treatment: Treat cells grown on coverslips with Leelamine or Abietic Acid.

  • Fixation: Fix the cells with a suitable fixative like paraformaldehyde.[3]

  • Filipin Staining: Incubate the cells with a filipin solution (a fluorescent dye that binds to free cholesterol).[3][17][18] This step should be performed in the dark as filipin is light-sensitive.[3]

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.[18]

  • Analysis: Observe the pattern and intensity of filipin staining. An accumulation of bright, punctate fluorescence in the perinuclear region is indicative of cholesterol accumulation in late endosomes/lysosomes.[3]

Conclusion

The comparative analysis of Leelamine and its precursor, Abietic Acid, underscores the critical role of the primary amine group in conferring potent anticancer activity. Leelamine's unique lysosomotropic properties enable it to disrupt intracellular cholesterol transport, leading to the inhibition of key oncogenic signaling pathways and subsequent cancer cell death. In contrast, Abietic Acid is largely inactive in this regard. This clear structure-activity relationship provides a valuable foundation for the rational design and development of novel diterpene-based anticancer therapeutics. The experimental protocols provided herein offer a framework for researchers to further investigate the mechanisms of these and similar compounds.

References

Confirming the downstream effects of Leelamine on AKT and MAPK pathways.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leelamine's effects on the pivotal AKT and MAPK signaling pathways, offering insights for cancer research and therapeutic development. Leelamine, a natural diterpene amine derived from pine bark, has demonstrated potent anti-cancer properties. Its mechanism of action, primarily through the disruption of intracellular cholesterol trafficking, leads to the downstream inhibition of key pro-survival signaling cascades, including the AKT and MAPK pathways. This guide presents experimental data comparing Leelamine to other lysosomotropic agents, details the methodologies for assessing these effects, and visualizes the complex signaling networks involved.

Comparative Analysis of Pathway Inhibition

Leelamine's inhibitory effects on the AKT and MAPK pathways stem from its lysosomotropic nature. By accumulating in acidic organelles like lysosomes, it disrupts cholesterol transport, which in turn impairs the function of receptor tyrosine kinases (RTKs) that are critical upstream activators of both pathways.[1][2] This leads to a reduction in the phosphorylation and activation of key downstream effectors such as AKT and ERK.

For a comprehensive understanding, this guide compares Leelamine with two other well-known lysosomotropic agents that also disrupt cholesterol homeostasis: Bafilomycin A1 and U18666A. While direct comparative studies are limited, the following tables summarize the observed effects of each compound on the AKT and MAPK pathways based on available research.

Table 1: Effect of Leelamine on AKT and MAPK Pathway Activation

Cell LineTreatment ConcentrationTreatment DurationEffect on pAKTEffect on pERKReference
UACC 903 Melanoma7.5 mg/kg (in vivo)11, 13, 15 daysInhibitionNot Assessed[3]
Melanoma CellsNot SpecifiedNot SpecifiedInhibitionInhibition[1]

Table 2: Effect of Bafilomycin A1 on AKT and MAPK Pathway Activation

Cell LineTreatment ConcentrationTreatment DurationEffect on pAKTEffect on pERKReference
Pediatric B-cell Acute Lymphoblastic Leukemia1 nMUp to 72 hoursIncreasedNot Assessed[4]
Colon Cancer CellsNot SpecifiedNot SpecifiedNot AssessedIncreased[5]

Table 3: Effect of U18666A on AKT and MAPK Pathway Activation

Cell LineTreatment ConcentrationTreatment DurationEffect on pAKTEffect on pERKReference
PC12 Cells2 µg/ml24 hoursIncreasedNo Significant Change[6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Leelamine_AKT_MAPK_Pathway cluster_upstream Upstream Events cluster_akt_pathway AKT Pathway cluster_mapk_pathway MAPK Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol_Transport Cholesterol Transport Lysosome->Cholesterol_Transport Inhibits RTK Receptor Tyrosine Kinase (RTK) Cholesterol_Transport->RTK Disrupts function of PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT Phosphorylation AKT_Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->AKT_Downstream Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK Phosphorylation MAPK_Downstream Downstream Effectors (e.g., transcription factors) pERK->MAPK_Downstream Activates

Caption: Leelamine's mechanism of action on AKT and MAPK pathways.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Data Analysis Cell_Culture Cell Culture & Treatment (Leelamine, Bafilomycin A1, or U18666A) Cell_Lysis Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE (Separation by molecular weight) Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-pAKT, anti-pERK, anti-total AKT, anti-total ERK) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Imaging Imaging (Chemiluminescence documentation system) Detection->Imaging Densitometry Densitometry Analysis (Quantify band intensity) Imaging->Densitometry Normalization Normalization (pAKT/total AKT, pERK/total ERK) Densitometry->Normalization

Caption: Western Blot workflow for analyzing AKT and MAPK phosphorylation.

Experimental Protocols

Western Blot Analysis of AKT and MAPK Phosphorylation

This protocol outlines the key steps for assessing the phosphorylation status of AKT and ERK in response to treatment with Leelamine or other inhibitors.

1. Cell Culture and Treatment:

  • Plate cells (e.g., UACC 903 melanoma cells) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of Leelamine, Bafilomycin A1, U18666A, or vehicle control (e.g., DMSO) for the specified durations.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[1]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.[1] This ensures equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., anti-pAKT Ser473) and ERK (e.g., anti-pERK Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST to remove unbound secondary antibodies.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total AKT and total ERK.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of phosphorylation.[7][8][9][10][11]

This comprehensive guide provides a foundational understanding of Leelamine's effects on AKT and MAPK signaling, offering valuable data and protocols for researchers in the field of cancer biology and drug discovery. The provided visualizations and detailed methodologies aim to facilitate further investigation into the therapeutic potential of Leelamine and related compounds.

References

A Comparative Analysis of Leelamine Hydrochloride's Anticancer Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer effects of Leelamine Hydrochloride, a promising diterpene amine derived from pine bark. By objectively comparing its performance in various cancer models and detailing the underlying experimental methodologies, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.

This compound has emerged as a potent anticancer agent with a unique mechanism of action. Its efficacy has been demonstrated in several cancer types, including melanoma, prostate cancer, and breast cancer. This guide synthesizes the available preclinical data to facilitate a comparative understanding of its therapeutic potential.

Mechanism of Action: A Novel Approach to Cancer Therapy

This compound's primary anticancer activity stems from its lysosomotropic properties. As a weakly basic compound, it readily accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol trafficking, leading to a cascade of events that are detrimental to cancer cell survival and proliferation. The inhibition of cholesterol export from lysosomes results in the suppression of multiple critical oncogenic signaling pathways, including the PI3K/AKT, STAT3, and MAPK pathways.[1][2][3] This multi-targeted approach suggests a lower likelihood of acquired resistance compared to agents that target a single protein.

Figure 1: this compound's core signaling pathway.
Comparative In Vitro Efficacy

The following table summarizes the in vitro activity of this compound against various cancer cell lines. The data indicates a potent cytotoxic effect, particularly in melanoma cells.

Cancer TypeCell LineIC50 (µM)Observed Effects
Melanoma UACC 903~1.2-2.1Inhibition of cell viability
Melanoma 1205 Lu~1.8-2.9Inhibition of cell viability
Prostate Cancer LNCaPNot specifiedConcentration-dependent inhibition of cell viability[4]
Prostate Cancer 22Rv1Not specifiedConcentration-dependent inhibition of cell viability[4]
Breast Cancer MDA-MB-231Not specifiedInhibition of cell viability at concentrations that are non-toxic to normal MCF-10A cells[5]
Breast Cancer MCF-7Not specifiedInhibition of cell viability at concentrations that are non-toxic to normal MCF-10A cells[5]
Comparative In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the tumor growth inhibitory effects of this compound with negligible toxicity.

Cancer TypeAnimal ModelTreatment RegimenObserved Effects
Melanoma Nude mice with UACC 903 xenografts7.5 mg/kg, i.p., daily60% decrease in tumor burden[6][7]
Prostate Cancer SCID mice with 22Rv1 xenografts~9 mg/kg, i.p., 5 times/weekInsignificant tumor growth suppression, but significant decrease in Ki-67, full-length AR, and AR-V7 expression[4]
Breast Cancer Mice with orthotopic SUM159 xenografts7.5 mg/kg, i.p., 5 times/weekSuppression of tumor growth without significant toxicity[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTS)

This protocol outlines the measurement of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

G A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of This compound B->C D 4. Incubate for the desired exposure period (e.g., 24-72h) C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4h at 37°C E->F G 7. Record absorbance at 490 nm F->G H 8. Calculate cell viability relative to control G->H

Figure 2: Workflow for a typical MTS cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[9][10][11]

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

Methodology:

  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, p-MAPK, MAPK, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions are optimized for each antibody, typically ranging from 1:1000 to 1:2000.[12][13]

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 UACC 903 cells) in a mixture of media and Matrigel.[7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 7.5 mg/kg body weight) daily or as specified. The control group receives vehicle injections.[7][8]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Toxicity Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

Logical Framework of this compound's Anticancer Action

The anticancer effects of this compound can be understood through a clear cause-and-effect relationship, beginning with its fundamental chemical properties and culminating in cancer cell death.

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect A Leelamine is a weakly basic amine B Accumulation in acidic lysosomes A->B leads to C Disruption of cholesterol transport B->C results in D Inhibition of PI3K/AKT, STAT3, MAPK pathways C->D causes E Induction of Apoptosis & Inhibition of Autophagy C->E causes F Decreased Cancer Cell Proliferation & Survival D->F E->F

References

A Comparative Guide to Leelamine Hydrochloride and Novel Cholesterol Transport Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leelamine Hydrochloride with other novel cholesterol transport inhibitors, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. The information is intended to support research and drug development efforts in the field of cholesterol metabolism and related diseases.

Introduction to Cholesterol Transport Inhibitors

Cholesterol is a vital component of cellular membranes and a precursor for steroid hormones and bile acids. However, dysregulation of cholesterol transport and homeostasis is a key factor in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Cholesterol transport inhibitors are a class of molecules that interfere with the intricate pathways of cholesterol trafficking within and between cells. This guide focuses on this compound and provides a comparative analysis with other notable inhibitors.

Comparative Analysis of Cholesterol Transport Inhibitors

This section details the mechanisms of action and available efficacy data for this compound and two other significant cholesterol transport inhibitors: U18666A and Ezetimibe.

This compound

This compound is a naturally derived diterpene amine that has been identified as a potent inhibitor of intracellular cholesterol transport.[1][2][3] Its primary mechanism involves its lysosomotropic properties, meaning it accumulates in the acidic environment of lysosomes.[1][2] This accumulation is thought to lead to the direct or indirect inhibition of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes to the endoplasmic reticulum and plasma membrane.[2] The disruption of this pathway leads to the accumulation of unesterified cholesterol within the late endosomes/lysosomes, a phenotype reminiscent of Niemann-Pick type C disease.[4] This sequestration of cholesterol has profound downstream effects, including the inhibition of critical signaling pathways that are dependent on cholesterol availability, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[1]

Novel Cholesterol Transport Inhibitors

For comparison, two well-characterized cholesterol transport inhibitors with distinct mechanisms are presented:

  • U18666A: This synthetic compound is a widely used research tool to induce a cellular phenotype that mimics Niemann-Pick C disease.[4][5] Like Leelamine, U18666A is a cationic amphiphile that accumulates in lysosomes and inhibits the function of the NPC1 protein, leading to a blockage of cholesterol export from lysosomes.[4][5][6][7][8] Studies have shown that treatment with 3 µmol/L Leelamine results in a cholesterol accumulation pattern that is visually comparable to that induced by U18666A, suggesting a similar mode of action at the cellular level.[4]

  • Ezetimibe: This is a clinically approved cholesterol absorption inhibitor that acts primarily in the small intestine.[9][10][11] Its mechanism of action is distinct from Leelamine and U18666A. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is highly expressed on the apical membrane of enterocytes.[9][10][11][12][13] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL-cholesterol levels.[9][11][13]

Quantitative Data Summary

While direct head-to-head IC50 values for the inhibition of cholesterol transport are not consistently available across all compounds in the same experimental setup, the following table summarizes the available quantitative data on the efficacy of these inhibitors. It is important to note that the reported IC50 values for Leelamine often reflect its downstream effects on cell viability rather than a direct measure of cholesterol transport inhibition.

InhibitorTargetCell Type(s)Endpoint MeasuredIC50 / Effective ConcentrationCitation(s)
This compound NPC1 (putative)UACC 903, 1205 Lu (Melanoma)Cell Viability~1.2 - 2.0 µM
UACC 903 (Melanoma)Endocytosis Inhibition~3 µM (68% inhibition)[4]
U18666A NPC1CHO cellsCholesterol EsterificationKi ~0.03 µM[4]
Various cell linesCholesterol Accumulation0.05 - 1.0 µM[12]
Ezetimibe NPC1L1Intestinal EnterocytesCholesterol AbsorptionReduces cholesterol absorption by ~54% in humans[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these cholesterol transport inhibitors are provided below.

Filipin Staining for Intracellular Cholesterol Accumulation

This protocol is used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes, a hallmark of NPC1 inhibition.

Objective: To qualitatively and semi-quantitatively assess intracellular cholesterol accumulation.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin complex (e.g., from Streptomyces filipinensis) stock solution (e.g., 25 mg/mL in DMSO)

  • Filipin working solution (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and culture overnight.

  • Treat cells with the cholesterol transport inhibitors (e.g., Leelamine, U18666A) or vehicle control for the desired time.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 10-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with the filipin working solution for 2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides with a suitable mounting medium.

  • Immediately visualize the cells under a fluorescence microscope. Filipin fluorescence is prone to photobleaching.

Data Analysis: Images are captured and the intensity and localization of the filipin signal are analyzed. Quantification can be performed using image analysis software to measure the fluorescence intensity per cell or the area of cholesterol accumulation.

NBD-Cholesterol Uptake and Efflux Assay

This assay is used to quantitatively measure the movement of cholesterol into and out of cells.

Objective: To quantify the rate of cholesterol uptake and efflux.

Materials:

  • Cultured cells (e.g., macrophages, fibroblasts) in 96-well plates

  • Serum-free cell culture medium

  • NBD-cholesterol (a fluorescently labeled cholesterol analog)

  • Cholesterol acceptors (e.g., HDL, ApoA1) for efflux studies

  • Cell lysis buffer

  • Fluorometer or fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure for Uptake:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Prepare a working solution of NBD-cholesterol in serum-free medium.

  • Remove the culture medium from the cells and add the NBD-cholesterol solution.

  • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Wash the cells with PBS to remove extracellular NBD-cholesterol.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer.

Procedure for Efflux:

  • Label the cells with NBD-cholesterol as described in the uptake protocol.

  • After labeling, wash the cells with PBS.

  • Add serum-free medium containing a cholesterol acceptor (e.g., HDL) to the cells.

  • Incubate for a defined period (e.g., 1-24 hours) at 37°C.

  • Collect the medium (containing the effluxed NBD-cholesterol) and lyse the cells.

  • Measure the fluorescence in both the medium and the cell lysate.

Data Analysis: The percentage of cholesterol efflux is calculated as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by cholesterol transport inhibitors and a typical experimental workflow for their evaluation.

Cholesterol_Transport_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_endosome_lysosome Late Endosome / Lysosome cluster_cytoplasm Cytoplasm LDL LDL-Cholesterol Lysosome Cholesterol Accumulation LDL->Lysosome Endocytosis NPC1 NPC1 Lysosome->NPC1 ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress Signaling PI3K/AKT/mTOR MAPK Pathways ER->Signaling Cholesterol Homeostasis Cell Growth &\nSurvival Cell Growth & Survival Signaling->Cell Growth &\nSurvival Leelamine Leelamine / U18666A Leelamine->NPC1 Inhibition

Caption: Inhibition of NPC1 by Leelamine/U18666A disrupts cholesterol egress.

Experimental_Workflow cluster_workflow Evaluation of Cholesterol Transport Inhibitors start Cell Culture treatment Treatment with Inhibitor (e.g., Leelamine) start->treatment filipin Filipin Staining (Qualitative/Semi-quantitative) treatment->filipin nbd NBD-Cholesterol Assay (Quantitative) treatment->nbd western Western Blot (Signaling Pathways) treatment->western microscopy Fluorescence Microscopy filipin->microscopy fluorometry Fluorometry nbd->fluorometry analysis Data Analysis & Comparison western->analysis microscopy->analysis fluorometry->analysis

Caption: Workflow for assessing cholesterol transport inhibitor efficacy.

Conclusion

This compound represents a promising natural product-derived inhibitor of intracellular cholesterol transport with a mechanism of action centered on the lysosomal accumulation and subsequent disruption of NPC1-mediated cholesterol egress. Its effects are comparable at a cellular level to the well-characterized inhibitor U18666A. In contrast, Ezetimibe offers a distinct, clinically approved approach by targeting intestinal cholesterol absorption via NPC1L1. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or disease context. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other novel cholesterol transport inhibitors.

References

A head-to-head comparison of Leelamine and other natural anti-cancer compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, natural compounds are a significant source of novel anti-cancer drug candidates.[1][2] This guide provides a head-to-head comparison of Leelamine, a promising diterpene amine derived from pine bark, with other well-studied natural anti-cancer compounds: Curcumin, Resveratrol, and Quercetin.[1][2] This comparison focuses on their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate, supported by experimental data.

Mechanism of Action: A Comparative Overview

The anti-cancer activities of these natural compounds stem from their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation.

Leelamine exerts its anti-cancer effects through a unique mechanism involving the disruption of intracellular cholesterol transport.[3] As a lysosomotropic agent, it accumulates in the acidic environment of lysosomes.[2] This accumulation inhibits the transport of cholesterol out of lysosomes, leading to a cholesterol deficit in other parts of the cell where it is needed for various functions, including the formation of lipid rafts that are critical for signaling pathways that drive cancer progression.[3] This disruption of cholesterol homeostasis ultimately triggers cancer cell death.[3]

Curcumin , the active component of turmeric, has a multi-targeted approach. It is known to induce apoptosis, inhibit tumor cell proliferation and invasion by suppressing various cellular signaling pathways.[4]

Resveratrol , a polyphenol found in grapes and other fruits, also exhibits multi-faceted anti-cancer properties. It can induce growth inhibition, S-phase arrest in the cell cycle, and apoptosis in various cancer cell lines.[5][6]

Quercetin , a flavonoid present in many fruits and vegetables, demonstrates anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a dose- and time-dependent manner.[7]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Leelamine, Curcumin, Resveratrol, and Quercetin in various cancer cell lines as reported in different studies.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution as experimental conditions such as cell line passage number, treatment duration, and assay methodology can influence the results.

CompoundCell LineCancer TypeIC50 (µM)Reference
Leelamine UACC 903Melanoma1.2[3]
1205 LuMelanoma2.0[3]
Curcumin MCF-7Breast Cancer1.32 - 24.50[4][8]
MDA-MB-231Breast Cancer11.32 - 23.30[4][8]
HCT-116Colorectal Cancer~10.26
A549Lung Cancer33[9]
Resveratrol MCF-7Breast Cancer51.18 - ~150[6][10][11]
MDA-MB-231Breast Cancer~200-250
SW480Colorectal Cancer~70-150[6]
HepG2Liver Cancer57.4[10][11]
Quercetin MCF-7Breast Cancer17.2 - 73[12]
MDA-MB-231Breast Cancer5.81 - 85[13]
HCT116Colorectal Cancer5.79[13]
A549Lung Cancer8.65 (24h), 7.96 (48h), 5.14 (72h)[14]

Signaling Pathways

The anti-cancer effects of these compounds are mediated through the modulation of key signaling pathways that regulate cell growth, survival, and metastasis.

Leelamine primarily disrupts the PI3K/Akt, MAPK, and STAT3 signaling pathways .[1] This is a consequence of cholesterol depletion from cell membranes, which affects the function of receptor tyrosine kinases (RTKs) that are upstream activators of these pathways.

Leelamine_Signaling_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol_Transport Cholesterol Transport Inhibition Lysosome->Cholesterol_Transport Membrane_Rafts Disruption of Membrane Rafts Cholesterol_Transport->Membrane_Rafts RTKs Receptor Tyrosine Kinases (RTKs) Membrane_Rafts->RTKs Inhibits PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt MAPK MAPK Pathway RTKs->MAPK STAT3 STAT3 Pathway RTKs->STAT3 Cell_Death Cancer Cell Death PI3K_Akt->Cell_Death Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK->Cell_Death MAPK->Proliferation STAT3->Cell_Death STAT3->Proliferation

Curcumin, Resveratrol, and Quercetin modulate a broader range of signaling pathways, often with overlapping targets. These include pathways involved in inflammation (NF-κB), cell cycle regulation (cyclins and CDKs), and apoptosis (caspases, Bcl-2 family proteins).

Natural_Compounds_Signaling cluster_compounds Natural Compounds cluster_pathways Signaling Pathways Curcumin Curcumin NFkB NF-κB Curcumin->NFkB PI3K_Akt PI3K/Akt/mTOR Curcumin->PI3K_Akt MAPK MAPK Curcumin->MAPK Apoptosis Apoptosis Pathways (Caspases, Bcl-2) Curcumin->Apoptosis Cell_Cycle Cell Cycle (Cyclins, CDKs) Curcumin->Cell_Cycle Resveratrol Resveratrol Resveratrol->PI3K_Akt Resveratrol->MAPK Resveratrol->Apoptosis Resveratrol->Cell_Cycle Quercetin Quercetin Quercetin->PI3K_Akt Quercetin->Apoptosis Quercetin->Cell_Cycle

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds at various concentrations A->B C 3. Incubate for a specified period (e.g., 24, 48, 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate IC50 values G->H

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Leelamine, Curcumin, Resveratrol, Quercetin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, p-STAT3, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Cholesterol Accumulation Assay (Filipin Staining)

Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within cells.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with Leelamine or other compounds for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Filipin Staining: Wash the cells again with PBS and then incubate with Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium and visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-465 nm).

Conclusion

Leelamine presents a distinct anti-cancer mechanism by targeting intracellular cholesterol transport, a pathway less commonly exploited by other natural compounds like Curcumin, Resveratrol, and Quercetin, which tend to have broader, more pleiotropic effects on multiple signaling cascades. The potent, low micromolar IC50 values of Leelamine in certain cancer cell lines highlight its potential as a specific and powerful anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Leelamine and to identify cancer types that are most sensitive to its unique mode of action. This comparative guide provides a foundational resource for researchers to navigate the diverse landscape of natural anti-cancer compounds and to inform future drug development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of Leelamine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Leelamine Hydrochloride, is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is recognized as being harmful if swallowed and, most critically, very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to established disposal protocols is not merely a matter of regulatory compliance but a fundamental responsibility.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Required Personal Protective Equipment (PPE):

Equipment TypeSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or contact with dust.
Hand Protection Chemically resistant protective glovesPrevents skin contact and absorption.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills.
Respiratory Suitable respiratorRequired when handling the powder form to avoid inhalation of dust.[1]

This data is synthesized from Safety Data Sheet recommendations[1].

Step-by-Step Disposal Procedure for this compound

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of via sanitary sewer systems or general waste streams due to its high aquatic toxicity[1].

Operational Plan for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect all waste this compound, whether in solid form or in solution, in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].

  • Container Labeling:

    • The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."

    • Ensure the container is kept securely sealed at all times, except when adding waste.

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • The storage location should be a designated satellite accumulation area for hazardous waste, compliant with institutional and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management company to schedule a pickup.

    • Follow all institutional procedures for waste manifest and hand-off. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1][2].

Emergency Procedures: Handling Spills

Accidental spills must be managed promptly and safely to prevent environmental release and personnel exposure.

Experimental Protocol for Spill Containment and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[1][2].

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in the table above.

  • Containment:

    • For solid spills: Carefully sweep or scoop the material to avoid dust formation and place it into the designated hazardous waste container.

    • For liquid spills: Cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or a universal binder[1][2].

  • Cleanup: Once the liquid is fully absorbed, carefully scoop the absorbent material into the hazardous waste container.

  • Decontamination:

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol[2].

    • Collect all cleaning materials (e.g., contaminated wipes, gloves) and place them in the hazardous waste container.

  • Final Disposal: Seal the waste container and manage it for disposal as outlined in the procedure above.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Spill Emergency Protocol cluster_2 Storage & Disposal cluster_3 Prohibited Actions A Leelamine HCl Waste Generated (Solid or Solution) B Don Appropriate PPE A->B C Place in Labeled Hazardous Waste Container B->C H Store Container in Designated Area C->H D Accidental Spill Occurs E Contain Spill (Absorbent Material) D->E F Collect Contaminated Material E->F G Decontaminate Area F->G G->C I Contact EH&S or Approved Waste Vendor H->I J Dispose via Licensed Facility in Accordance with Regulations I->J K DO NOT Dispose Down the Drain L DO NOT Dispose in Regular Trash M DO NOT Attempt Unverified Neutralization

Caption: Workflow for the Safe Disposal of this compound.

By adhering to these procedures, laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and protecting our vital aquatic ecosystems.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.